Product packaging for (Phenylsulfonimidoyl)benzene(Cat. No.:CAS No. 22731-83-5)

(Phenylsulfonimidoyl)benzene

Cat. No.: B183011
CAS No.: 22731-83-5
M. Wt: 217.29 g/mol
InChI Key: KNPJTNDEHOFWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Phenylsulfonimidoyl)benzene is a valuable sulfonimidate compound belonging to the organosulfur(VI) family, characterized by a tetrahedral sulfur center. These compounds have garnered significant interest in modern organic synthesis and drug discovery due to their role as key intermediates for accessing other important sulfur-containing motifs, such as sulfoximines and sulfonimidamides, which are increasingly prevalent in medicinal chemistry programs . Sulfonimidates are recognized for their ability to serve as chiral templates in asymmetric synthesis, owing to their stereogenic sulfur center . Their synthetic utility is further demonstrated by their application as efficient alkyl transfer reagents in reactions with acids, alcohols, and phenols . Recent advancements in sulfur fluoride exchange (SuFEx) click chemistry have highlighted the use of sulfonimidoyl fluorides as precursors to sulfonimidates, underscoring their stability and reactivity in constructing complex molecules under mild conditions . This reagent provides researchers with a versatile building block for developing novel chemical entities and exploring new synthetic methodologies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NOS B183011 (Phenylsulfonimidoyl)benzene CAS No. 22731-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imino-oxo-diphenyl-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPJTNDEHOFWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=N)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177267
Record name (Phenylsulfonimidoyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22731-83-5
Record name (Phenylsulfonimidoyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022731835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22731-83-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Phenylsulfonimidoyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (diphenylimino-lambda6-sulfanyl)one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Phenylsulfonimidoyl)benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5R9K754QG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Phenylsulfonimidoyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (Phenylsulfonimidoyl)benzene, also known as S,S-diphenyl sulfoximine. This compound is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties of the sulfoximine functional group. This document details a reliable synthetic protocol and a full suite of characterization data to aid researchers in their scientific endeavors.

Introduction

This compound (S,S-diphenyl sulfoximine) is a member of the sulfoximine class of organic compounds, characterized by a sulfur atom double-bonded to oxygen and nitrogen atoms, and single-bonded to two carbon atoms. The sulfoximine moiety is considered a valuable pharmacophore due to its chemical and metabolic stability, its ability to act as a hydrogen bond donor and acceptor, and its capacity to modulate the properties of a parent molecule, such as solubility and lipophilicity.[1][2] The synthesis and characterization of this fundamental diaryl sulfoximine are crucial for the exploration of its potential applications in the development of novel therapeutics.

Synthesis of this compound

A robust and accessible method for the synthesis of this compound involves the direct imination and oxidation of diphenyl sulfide. This one-pot procedure utilizes ammonium carbamate as the nitrogen source and (diacetoxyiodo)benzene as the oxidant, offering a safe and efficient route to the desired product.

Synthetic Workflow

SynthesisWorkflow diphenyl_sulfide Diphenyl Sulfide reaction_mixture Reaction Mixture diphenyl_sulfide->reaction_mixture reagents Ammonium Carbamate, (Diacetoxyiodo)benzene, Methanol reagents->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture->workup purification Flash Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of NH-sulfoximines from sulfides.[3][4]

Materials:

  • Diphenyl sulfide

  • Ammonium carbamate

  • (Diacetoxyiodo)benzene

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add diphenyl sulfide (1.0 equivalent).

  • Add methanol to dissolve the starting material.

  • To the stirred solution, add ammonium carbamate (2.0 equivalents) followed by (diacetoxyiodo)benzene (2.5 equivalents) in portions.

  • Stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a white solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic and physical methods.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₁NOS
Molecular Weight 217.29 g/mol
Appearance White solid
Melting Point 106-108 °C
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.03-8.00 (m, 4H), 7.50-7.41 (m, 6H), 3.08 (bs, 1H, NH).

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 143.4, 132.5, 129.1, 127.9.

FT-IR (cm⁻¹): 3263, 1445, 1222, 1127, 1094, 958, 720, 683.

Mass Spectrometry (HRMS, ESI-QTOF) m/z: calculated for C₁₂H₁₂NOS⁺ [M+H]⁺ 218.0640, found 218.0643.

Logical Relationship of Characterization Data

Characterization compound This compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ir FT-IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms mp Melting Point compound->mp structure Molecular Structure Confirmation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure mp->purity

Caption: Interrelation of analytical techniques for compound characterization.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound, a key building block in medicinal chemistry. The comprehensive characterization data, including spectroscopic and physical properties, will serve as a valuable reference for researchers in the field. The presented workflow and logical diagrams offer a clear and concise understanding of the synthesis and characterization processes, facilitating the integration of this important sulfoximine into drug discovery and development programs.

References

Spectroscopic Analysis of (Phenylsulfonimidoyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (Phenylsulfonimidoyl)benzene. Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict its spectral characteristics. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the empirical analysis of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related functional groups, including aromatic rings and sulfonamide-like structures.

Table 1: Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be dominated by signals in the aromatic region. The chemical shifts of the phenyl protons are influenced by the electron-withdrawing nature of the sulfonimidoyl group.

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic Protons (C₆H₅)7.5 - 8.0MultipletThe two phenyl rings are expected to produce overlapping signals in the aromatic region. Protons closer to the sulfoximine group may be shifted further downfield.
Imide Proton (NH)Broad singletVariable, likely > 5.0The chemical shift of the NH proton is highly dependent on solvent and concentration and may be broad due to quadrupole broadening and exchange.

Predicted in a non-polar deuterated solvent like CDCl₃, relative to TMS.

Table 2: Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will show distinct signals for the carbon atoms of the two phenyl rings.

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Aromatic Carbons (C-H)125 - 135Multiple signals are expected for the protonated aromatic carbons.
Aromatic Carbons (ipso-C)135 - 145The carbons directly attached to the sulfur atom will be deshielded and appear at a lower field.

Predicted in CDCl₃ with proton decoupling.

Table 3: Predicted FT-IR Data

The infrared spectrum will exhibit characteristic absorption bands for the aromatic rings and the S=N and S=O bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3300Medium, potentially broad
Aromatic C-H Stretch3000 - 3100Medium to weak
C=C Aromatic Ring Stretch1450 - 1600Medium to strong
S=O Stretch (asymmetric)1300 - 1350Strong
S=O Stretch (symmetric)1150 - 1190Strong
S=N Stretch900 - 950Medium
Aromatic C-H Bend (out-of-plane)690 - 900Strong
Table 4: Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z Proposed Fragment Notes
217[M]⁺Molecular ion peak corresponding to C₁₂H₁₁NOS⁺.
140[C₆H₅SO]⁺Loss of the phenylimine group.
125[C₆H₅SO₂]⁺Rearrangement and loss of C₆H₅N.
91[C₆H₅N]⁺Phenylimine cation.
77[C₆H₅]⁺Phenyl cation, a common fragment for benzene derivatives.

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.[1]

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[2]

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.[3]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • ¹H NMR :

      • Acquire the spectrum using a standard single-pulse experiment.

      • Set appropriate parameters, including spectral width, acquisition time, and relaxation delay. Typically, 8-16 scans are sufficient for a proton spectrum.[4]

    • ¹³C NMR :

      • Acquire the spectrum using a proton-decoupled pulse program.

      • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[4]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis p1 Dissolve 5-10 mg of sample in 0.6-0.7 mL deuterated solvent p2 Add internal standard (TMS) p1->p2 p3 Transfer to NMR tube p2->p3 a1 Insert sample into spectrometer p3->a1 a2 Lock, Tune, and Shim a1->a2 a3 Acquire 1H and 13C spectra a2->a3 d1 Fourier Transform a3->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Calibrate chemical shifts d3->d4 s1 Assign signals d4->s1 s2 Integrate peaks (1H) s1->s2 s3 Analyze coupling patterns s2->s3

A generalized workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes a common method for obtaining the IR spectrum of a solid sample.[5][6]

  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[7]

    • With the sample in place, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[8]

  • Data Processing and Analysis :

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Clean ATR crystal p2 Place small amount of solid sample on crystal p1->p2 p3 Apply pressure with press arm p2->p3 a1 Collect background spectrum (clean, empty crystal) a2 Collect sample spectrum p3->a2 a1->a2 d1 Ratio sample spectrum against background a2->d1 d2 Identify characteristic absorption bands d1->d2 d3 Correlate bands to functional groups d2->d3

A generalized workflow for FT-IR spectroscopic analysis using ATR.
Mass Spectrometry (MS)

This protocol outlines a general procedure for analyzing a sample using Electron Ionization Mass Spectrometry (EI-MS).[9][10]

  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[11]

    • If necessary, filter the solution to remove any particulate matter that could block the instrument's inlet.[11]

  • Instrument Setup :

    • The mass spectrometer is operated under a high vacuum.[10]

    • Set the parameters for the ion source (e.g., electron energy, typically 70 eV for EI), mass analyzer, and detector.

  • Data Acquisition :

    • Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or a gas chromatography (GC) inlet.

    • The sample molecules are ionized and fragmented in the ion source.

    • The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Analysis :

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare dilute solution of sample in a volatile solvent p2 Filter solution if necessary p1->p2 a1 Introduce sample into ion source p2->a1 a2 Ionization and Fragmentation a1->a2 a3 Separation of ions by m/z ratio a2->a3 a4 Detection of ions a3->a4 d1 Generate mass spectrum (abundance vs. m/z) a4->d1 d2 Identify molecular ion peak d1->d2 d3 Analyze fragmentation pattern d2->d3

A generalized workflow for Mass Spectrometry analysis.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This guide provides a foundational understanding of its predicted spectral characteristics and outlines the standard experimental procedures for its analysis. The provided data and protocols serve as a valuable resource for researchers in chemistry and drug development, enabling the confident identification and characterization of this and related compounds.

References

Crystal Structure of (Phenylsulfonimidoyl)benzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of compounds related to (Phenylsulfonimidoyl)benzene derivatives. Due to the limited availability of comprehensive crystallographic data for this compound derivatives in publicly accessible literature, this guide utilizes data from the closely related and structurally similar benzenesulfonamide derivatives to illustrate the core principles of their solid-state structures. The presented data and protocols are essential for understanding the three-dimensional arrangement of these molecules, which is critical for structure-based drug design and development.

Crystallographic Data of Benzenesulfonamide Derivatives

The following tables summarize key crystallographic parameters for a selection of benzenesulfonamide derivatives, providing a comparative overview of their solid-state conformations. This data is crucial for understanding how substituent changes affect the molecular geometry and crystal packing.

Unit Cell Parameters
Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
S,S-Diphenylsulfilimine Monohydrate¹C₁₂H₁₃NOSOrthorhombicP b c a5.146720.141721.400890.0090.0090.002218.38
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamideC₁₅H₁₅NO₂SMonoclinicP2₁/c11.6302 (8)5.7041 (4)21.9408 (14)90103.535 (4)901415.12 (17)4
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamideC₁₅H₁₇NO₂SMonoclinicP2₁8.1588 (4)10.1498 (4)8.9242 (5)90105.545 (4)90711.98 (6)2
N-allyl-N-benzyl-4-methylbenzenesulfonamideC₁₇H₁₉NO₂SOrthorhombicPna2₁18.6919 (18)10.5612 (10)8.1065 (8)9090901600.3 (3)4

¹ Data for S,S-Diphenylsulfilimine Monohydrate, a this compound derivative.[1]

Selected Bond Lengths (Å)
Compound NameS=O (avg.)S-NS-C
N-allyl-N-benzyl-4-methylbenzenesulfonamide1.43161.636 (2)1.763 (2)
4-Methyl-N-propylbenzenesulfonamide1.43451.620 (25)1.766 (3)
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide1.435 (25)1.649 (3)1.765 (3)
Selected Bond Angles (°)
Compound NameO-S-ON-S-CC-S-C
N-allyl-N-benzyl-4-methylbenzenesulfonamide119.5 (1)107.46 (10)-
4-Methyl-N-propylbenzenesulfonamide118.88 (13)107.57 (13)-
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide120.2 (2)106.3 (2)-
S,S-Diphenylsulfilimine Monohydrate¹--105.3 (2)

¹ Note: S,S-Diphenylsulfilimine does not have S=O bonds.

Selected Torsion Angles (°)
Compound NameC-S-N-C
N-allyl-N-benzyl-4-methylbenzenesulfonamide84.2 (2)
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide79.06 (13)
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide86.2 (3)
N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide-79.0 (2)

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of the presented class of compounds.

Synthesis of N-Benzyl-4-methylbenzenesulfonamides

A common synthetic route involves a two-step process.[2] Initially, 4-methylbenzenesulfonyl chloride is treated with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. The subsequent step involves the benzylation of the sulfonamide to afford the N-benzyl-4-methylbenzenesulfonamide derivative.[2]

A representative procedure is as follows:

  • Sulfonamide Formation: A primary amine is dissolved in a suitable solvent, such as toluene, under an inert atmosphere (e.g., nitrogen) at room temperature.

  • p-Toluenesulfonyl chloride is added to the solution.

  • A non-nucleophilic base, such as diisopropylethylamine, is introduced to the reaction mixture.

  • The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water, and the organic layer is dried over an anhydrous salt like magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Benzylation: The purified sulfonamide is then subjected to a benzylation reaction, typically involving a benzyl halide and a base in a suitable solvent, to yield the final N-benzyl derivative.

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

The general workflow for data collection and structure refinement is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected, often at a low temperature (e.g., 173-296 K) to minimize thermal vibrations.[2]

  • Data Reduction: The collected diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined freely or placed in calculated positions and refined using a riding model.[3]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound derivatives.

Synthesis Workflow

G A Primary Amine + p-Toluenesulfonyl Chloride B Sulfonamide Formation (Base, Toluene) A->B C Intermediate Sulfonamide B->C D Benzylation (Benzyl Halide, Base) C->D E Final N-Benzyl-4-methylbenzenesulfonamide D->E F Purification (Column Chromatography) E->F G A Synthesized Compound B Single Crystal Growth (Slow Evaporation) A->B C Single Crystal B->C D X-ray Data Collection (Diffractometer) C->D E Diffraction Data D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Final Crystal Structure G->H

References

A Technical Guide to the Computational Analysis of (Phenylsulfonimidoyl)benzene's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methods used to characterize the electronic properties of (phenylsulfonimidoyl)benzene, also known as S,S-diphenylsulfoximine. Understanding these properties is crucial for applications in medicinal chemistry and materials science, as they govern molecular interactions, reactivity, and stability. This document outlines the theoretical background, computational protocols, and interpretation of key electronic descriptors.

Introduction to this compound

This compound belongs to the sulfoximine class of compounds, which are analogues of sulfones and sulfonamides.[1] The presence of the sulfonimidoyl group (–S(O)NH–) imparts unique stereochemical and electronic features. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure of these molecules.[2][3]

Core Electronic Properties and Their Significance

The electronic character of this compound is primarily described by the following quantum chemical properties:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.[4]

  • Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution in a molecule. It calculates the charges on individual atoms, offering insights into the polarity of bonds and the overall charge distribution. This information is valuable for understanding intermolecular interactions and reaction mechanisms.[6]

Computational Methodology

The following section details a typical protocol for the computational analysis of this compound's electronic properties using DFT.

Software and Hardware
  • Software: Gaussian 09 or 16, ORCA, or other quantum chemistry software packages. GaussView 6 or Avogadro for visualization.

  • Hardware: A high-performance computing cluster is recommended for these calculations.

Step-by-Step Protocol
  • Molecule Building and Initial Optimization:

    • The 3D structure of this compound is built using a molecular editor like GaussView or Avogadro.

    • An initial geometry optimization is performed using a lower-level theory, such as a semi-empirical method or a small basis set, to obtain a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation:

    • The final geometry optimization is performed using DFT. A common and reliable functional for this type of molecule is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

    • A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy, is employed. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure of sulfur-containing compounds.

    • A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties:

    • HOMO-LUMO Energies: These are obtained directly from the output of the optimized DFT calculation.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This is typically done as a separate calculation step after the geometry optimization.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to obtain the atomic charges.

The following diagram illustrates the computational workflow:

computational_workflow Computational Workflow for Electronic Property Analysis start Build 3D Structure pre_opt Initial Geometry Optimization (e.g., Semi-empirical) start->pre_opt dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) pre_opt->dft_opt freq Frequency Calculation dft_opt->freq properties Electronic Property Calculation (HOMO/LUMO, MEP, NBO) freq->properties analysis Data Analysis and Visualization properties->analysis substituent_effects Substituent Effects on HOMO-LUMO Gap substituent Substituent on Phenyl Ring ewg Electron-Withdrawing Group (e.g., -NO2) substituent->ewg Lowers HOMO & LUMO edg Electron-Donating Group (e.g., -NH2) substituent->edg Raises HOMO & LUMO homo_lumo HOMO-LUMO Gap ewg->homo_lumo Slightly Decreases edg->homo_lumo Slightly Decreases reactivity Reactivity homo_lumo->reactivity Influences

References

An In-depth Technical Guide on the Discovery and Synthesis of Novel (Phenylsulfonimidoyl)benzene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel (Phenylsulfonimidoyl)benzene analogs and related compounds. The document is structured to provide actionable insights for researchers in medicinal chemistry and drug development, with a focus on data-driven structure-activity relationships (SAR), detailed experimental methodologies, and visualization of relevant biological pathways.

Introduction: The Therapeutic Potential of Sulfoximine Scaffolds

The sulfoximine functional group has emerged as a critical pharmacophore in modern drug discovery, prized for its unique stereochemical and electronic properties. As a bioisostere for sulfones and other carbonyl-containing groups, the sulfoximine moiety offers a three-dimensional scaffold that can be strategically manipulated to optimize drug-target interactions. This compound analogs, a subclass of diaryl sulfoximines, have garnered significant attention for their potential to modulate a range of biological targets with therapeutic implications in oncology, inflammation, and neurodegenerative diseases.

This guide will delve into the synthetic strategies for accessing these complex molecules, present structure-activity relationship data from closely related analog series, and explore the signaling pathways through which these compounds exert their biological effects.

Data Presentation: Structure-Activity Relationships of Bioactive Analogs

The following table summarizes the structure-activity relationship (SAR) data for a series of benzene-1,4-disulfonamide analogs, which serve as a valuable surrogate for understanding the SAR of this compound analogs due to their structural similarities. These compounds were evaluated for their inhibitory activity against Complex I of the mitochondrial electron transport chain, a key target in cancer metabolism. The data highlights the impact of various substitutions on the piperidine and sulfonamide moieties on cytotoxic activity.

Table 1: Structure-Activity Relationship of Benzene-1,4-disulfonamide Analogs as Oxidative Phosphorylation Inhibitors [1]

Compound IDR Group (Piperidine Moiety)X-R-Y (Core Structure)Diethyl Sulfonamide ModificationMIA PaCa-2 IC50 (μM)BxPC-3 IC50 (μM)Galactose Medium IC50 (μM)Glucose Medium IC50 (μM)
4 3-substituted piperidine--0.310.980.12>10
5 4-substituted piperidine--1.23.50.55>10
6 2-substituted piperidine-->10>10>10>10
18 -ortho-fluoro substituted benzene-0.852.10.45>10
53 --De-ethylation0.050.150.032.94
60 --tert-butyl group0.32.60.18>10

Data extracted from a study on benzene-1,4-disulfonamides as inhibitors of oxidative phosphorylation.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final compounds, representative of the synthetic routes employed for this compound analogs.

General One-Pot Synthesis of N-Iodo-S,S-diaryl Sulfoximines

This protocol describes a one-pot synthesis of N-iodo-S,S-diphenylsulfoximine from the corresponding sulfide, which is a key intermediate for further derivatization.

Procedure: [2][3]

  • A mixture of the organic sulfide (1 mmol), methanol (5 mL), ammonium carbonate ((NH4)2CO3, 1.5 mmol, 144 mg), and (diacetoxyiodo)benzene (PhI(OAc)2, 2.3 mmol, 741 mg) is charged into a 10 mL round-bottom flask equipped with a magnetic stirrer.

  • The flask is sealed, and the reaction mixture is stirred vigorously for 1 hour at room temperature.

  • N-Iodosuccinimide (NIS, 1.1 mmol, 248 mg) is then added to the reaction mixture.

  • The stirring is continued for another hour at room temperature.

  • Upon completion of the reaction (monitored by TLC), the precipitate is collected by filtration to afford the pure N-iodo-S,S-diaryl sulfoximine.

Copper-Catalyzed N-Arylation of NH-Sulfoximines

This protocol details a general method for the N-arylation of sulfoximines, a crucial step in the synthesis of diverse this compound analogs.

Procedure:

  • To a solution of the NH-sulfoximine (1.0 equiv) in a suitable solvent (e.g., toluene or dioxane), add the aryl halide (1.2 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., a diamine, 20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-aryl sulfoximine.

Mandatory Visualizations

Experimental Workflow: Multi-Step Synthesis

The following diagram illustrates a typical multi-step synthetic workflow for the preparation of this compound analogs, starting from a readily available sulfide.

experimental_workflow cluster_synthesis Multi-Step Synthesis of this compound Analogs start Starting Material (Diaryl Sulfide) step1 Oxidation & Imidation (e.g., PhI(OAc)2, (NH4)2CO3) start->step1 intermediate1 NH-Sulfoximine Intermediate step1->intermediate1 step2 N-Arylation or N-Alkylation (e.g., Cu-catalyzed cross-coupling) intermediate1->step2 final_product Target this compound Analog step2->final_product purification Purification (Column Chromatography) final_product->purification

Caption: A generalized workflow for the multi-step synthesis of this compound analogs.

Signaling Pathway: Inhibition of Oxidative Phosphorylation

The diagram below depicts the mechanism of action for benzene-1,4-disulfonamide analogs, which inhibit Complex I of the electron transport chain, a key component of the oxidative phosphorylation (OXPHOS) pathway. This inhibition leads to a depletion of ATP production and can induce apoptosis in cancer cells that are highly dependent on this metabolic pathway.[1]

signaling_pathway cluster_oxphos Inhibition of Oxidative Phosphorylation by Bioactive Analogs compound This compound Analog complex1 Complex I (NADH Dehydrogenase) compound->complex1 Inhibition etc Electron Transport Chain (Complexes II-IV) complex1->etc e- nad NAD+ complex1->nad apoptosis Apoptosis complex1->apoptosis Depletion of ATP leads to h_gradient Proton Gradient etc->h_gradient Pumps H+ atp_synthase ATP Synthase (Complex V) atp ATP atp_synthase->atp Synthesis nadh NADH nadh->complex1 h_gradient->atp_synthase adp ADP adp->atp_synthase

Caption: Mechanism of action via inhibition of Complex I in the oxidative phosphorylation pathway.

Conclusion and Future Directions

The exploration of this compound analogs and related sulfoximine-containing scaffolds continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships of related benzene-1,4-disulfonamides demonstrate that subtle modifications to the peripheral substituents can lead to significant improvements in potency and metabolic stability. The synthetic accessibility of these compounds, through well-established methodologies like copper-catalyzed N-arylation, allows for the rapid generation of diverse chemical libraries for biological screening.

Future research in this area should focus on expanding the diversity of the sulfoximine core and its substituents to probe a wider range of biological targets. A deeper understanding of the specific signaling pathways modulated by these compounds will be crucial for their clinical development. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of the next generation of sulfoximine-based drugs.

References

Theoretical Investigation of (Phenylsulfonimidoyl)benzene Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylsulfonimidoyl)benzene, a member of the sulfoximine family, represents a unique structural motif with growing importance in medicinal chemistry and organic synthesis.[1][2] The incorporation of the sulfoximine group can enhance chemical and metabolic stability, as well as improve the solubility of lead compounds.[1] This technical guide provides a comprehensive overview of the theoretical investigation of this compound reactivity. It delves into the computational methodologies used to predict its behavior in various chemical transformations, summarizes key quantitative data from related studies, and outlines the experimental protocols for synthesizing and evaluating such compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and synthetic methodologies centered around the sulfoximine scaffold.

Introduction to this compound

This compound, also known as S,S-diphenylsulfoximine, is a tetracoordinated sulfur(VI) compound characterized by a chiral sulfur center double-bonded to both an oxygen and a nitrogen atom, and single-bonded to two phenyl groups. The unique electronic and steric properties of the sulfonimidoyl group impart distinct reactivity patterns to the attached phenyl rings, making it an intriguing subject for theoretical and experimental investigation. The nitrogen atom of the sulfoximine can be unsubstituted (NH-sulfoximine) or substituted, which significantly influences its reactivity and biological activity.[3]

Theoretical Methodologies for Reactivity Analysis

The theoretical investigation of this compound reactivity heavily relies on computational quantum chemistry, particularly Density Functional Theory (DFT). DFT methods provide a good balance between computational cost and accuracy for studying the electronic structure and reaction mechanisms of organic molecules.

Computational Protocol

A typical computational workflow for investigating the reactivity of this compound is outlined below. This workflow is based on methodologies reported for similar aromatic and sulfonimidoyl systems.[4][5][6][7][8]

G cluster_0 Computational Workflow A Geometry Optimization B Frequency Calculation A->B Confirm Minima C Transition State Search A->C Locate Saddle Points D IRC Calculation C->D Verify Reaction Pathway E Solvation Modeling D->E Incorporate Solvent Effects F NBO/QTAIM Analysis E->F Analyze Electronic Structure

Caption: A typical DFT-based workflow for theoretical reactivity studies.

Detailed Methodologies:

  • Geometry Optimization: The first step involves finding the minimum energy structure of the reactant, product, and any intermediates. A commonly used functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p).[6]

  • Frequency Calculation: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

  • Transition State (TS) Search: To study a reaction mechanism, the transition state connecting reactants and products must be located. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often employed.

  • Intrinsic Reaction Coordinate (IRC) Calculation: IRC calculations are performed to confirm that the located transition state correctly connects the desired reactant and product minima on the potential energy surface.

  • Solvation Modeling: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often used.[8]

  • Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis: These analyses provide insights into the electronic structure, charge distribution, and bonding characteristics of the molecule.

Reactivity of the Aryl Groups: Palladium-Catalyzed Cross-Coupling Reactions

Representative Cross-Coupling Reactions

The following table summarizes the yields of various palladium-catalyzed cross-coupling reactions involving diaryl sulfoxinium triflates, which are derived from the corresponding diaryl sulfoximines.[9][10] These reactions demonstrate the feasibility of C-C bond formation at the phenyl groups.

EntryCoupling TypeAryl Source (Diaryl Sulfoxinium Triflate)Coupling PartnerProductYield (%)
1SonogashiraDi-(p-tolyl)sulfoxinium triflatePhenylacetylene1-((4-methylphenyl)ethynyl)benzene94
2SonogashiraDi-(phenyl)sulfoxinium triflate1-Hexyne1-phenylhex-1-yne96
3HeckDi-(p-tolyl)sulfoxinium triflateEthyl acrylateEthyl (E)-3-(p-tolyl)acrylate88
4HeckDi-(phenyl)sulfoxinium triflateStyrene(E)-1,2-diphenylethene64
5SuzukiDi-(p-tolyl)sulfoxinium triflatePhenylboronic acid4-methyl-1,1'-biphenyl85

Data extracted from Bolm et al. (2017).[9][10]

Proposed Catalytic Cycle for Suzuki Coupling

The following diagram illustrates a plausible catalytic cycle for the Suzuki-type cross-coupling reaction, a key transformation for functionalizing the aryl rings of sulfoximine derivatives.

G cluster_0 Pd(0) Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-S(O)(NMe)Ar' D Reductive Elimination C Transmetalation B->C Ar-Pd(II)-S(O)(NMe)Ar' C->D Ar-B(OR)_2 D->A Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki cross-coupling reaction.

Reactivity at the Sulfonimidoyl Core

The sulfonimidoyl core itself is a site of reactivity. The nitrogen atom can be functionalized, and the S=N bond can participate in reactions.

N-Functionalization

The NH-sulfoximine is a versatile precursor for a variety of N-functionalized derivatives.[3] For instance, N-alkynylated sulfoximines can be synthesized via copper-catalyzed decarboxylative coupling with aryl propiolic acids.[11] These N-alkynylated sulfoximines can then undergo further reactions, such as [2+2] cycloadditions with ketenes.[12]

Experimental Protocol for N-Alkynylation of a Sulfoximine:

  • To a solution of the NH-sulfoximine (1.0 equiv) in a suitable solvent (e.g., DMF), add the aryl propiolic acid (1.2 equiv), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

This is a generalized protocol based on similar reactions reported in the literature.[11]

Cycloaddition Reactions

The S=N bond in N-functionalized sulfoximines can act as a dienophile or dipolarophile in cycloaddition reactions. For example, N-alkynylated sulfoximines react with ketenes in a [2+2] cycloaddition to form sulfoximine-functionalized cyclobutenones in excellent yields.[12]

G cluster_0 [2+2] Cycloaddition Reactants N-Alkynylated Sulfoximine + Ketene TransitionState [2+2] Transition State Reactants->TransitionState Product Cyclobutenone Product TransitionState->Product

Caption: A logical diagram of the [2+2] cycloaddition reaction pathway.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electrophilic and nucleophilic character of different sites within this compound.

Molecular OrbitalEnergy (eV) (Hypothetical)LocalizationImplied Reactivity
HOMO-6.5Phenyl ringsSusceptible to electrophilic attack
LUMO-1.2Sulfonimidoyl group (S=N bond)Susceptible to nucleophilic attack
HOMO-1-7.2Phenyl rings (π-orbitals)Contributes to aromatic reactivity
LUMO+1-0.8Phenyl rings (π*-orbitals)Site for electron acceptance

This table presents hypothetical data for illustrative purposes, based on general principles of FMO theory applied to similar aromatic systems.

Conclusion

The theoretical investigation of this compound reactivity, through methods like Density Functional Theory, provides a powerful framework for understanding and predicting its chemical behavior. This guide has outlined the key computational methodologies, summarized relevant experimental data from analogous systems, and presented plausible reaction pathways. By combining theoretical calculations with experimental validation, researchers can unlock the full potential of the sulfoximine scaffold in the development of novel pharmaceuticals and synthetic reagents. The continued exploration of the rich reactivity of this compound and its derivatives promises to yield exciting discoveries in the years to come.

References

Physical and chemical properties of (Phenylsulfonimidoyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonimidoyl)benzene, also known as S,S-diphenyl sulfoximine, is a chiral organosulfur compound belonging to the sulfoximine class. Sulfoximines are analogues of sulfones and sulfonamides where one of the oxygen atoms is replaced by a nitrogen atom. This substitution introduces a stereocenter at the sulfur atom and provides an additional vector for chemical modification, making the sulfoximine moiety an increasingly important functional group in medicinal chemistry and drug design. Its unique electronic and steric properties can lead to improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties. This technical guide provides a detailed overview of the physical and chemical properties of this compound, its synthesis and purification, and a discussion of its relevance in modern research.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below. It is important to note that while the monohydrate of the related compound S,S-diphenylsulfilimine has a reported melting point of 67-71 °C, the precise melting point of anhydrous this compound can vary. Data for boiling point and specific solubility are not widely reported in the literature, suggesting the compound may decompose at higher temperatures and its solubility is determined on a case-by-case basis for specific applications.

Table 1: General and Structural Properties
PropertyValue
Chemical Name This compound
Synonyms S,S-Diphenyl sulfoximine, Diphenylsulfoximine
CAS Number 22731-83-5[1]
Molecular Formula C₁₂H₁₁NOS[2]
Molecular Weight 217.29 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)S(=N)(=O)C2=CC=CC=C2[2]
InChI InChI=1S/C12H11NOS/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H[2]
InChIKey KNPJTNDEHOFWKA-UHFFFAOYSA-N[2]
Appearance White to off-white crystalline powder
Table 2: Physicochemical Data
PropertyValue
Melting Point Data not consistently available for the anhydrous form. The related S,S-Diphenylsulfilimine monohydrate melts at 67-71 °C.
Boiling Point Data not available (likely decomposes)
Solubility Soluble in many organic solvents such as dichloromethane, chloroform, and methanol. Sparingly soluble in non-polar solvents like hexanes.
Topological Polar Surface Area 49.3 Ų
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and well-established route involves the imination of diphenyl sulfoxide. Modern methods often utilize hypervalent iodine reagents for this transformation due to their mild reaction conditions and high efficiency.

Synthesis of this compound from Diphenyl Sulfoxide

This protocol is adapted from modern synthetic methods for the preparation of NH-sulfoximines.[2]

Materials:

  • Diphenyl sulfoxide

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Ammonium carbamate (NH₂COONH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of diphenyl sulfoxide (1.0 eq) in methanol, add ammonium carbamate (2.0 eq) and (diacetoxyiodo)benzene (1.5 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice for sulfoximines is a mixture of a polar solvent (e.g., ethyl acetate or ethanol) and a non-polar solvent (e.g., hexanes). The goal is to find a system where the compound is soluble at high temperatures and sparingly soluble at room temperature.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (or solvent mixture).

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Diagram 1: Synthetic Pathway of this compound

G A Diphenyl Sulfoxide C Methanol Room Temperature A->C B (Diacetoxyiodo)benzene Ammonium Carbamate B->C D This compound (Crude) C->D Imination

Caption: Synthesis of this compound from diphenyl sulfoxide.

Diagram 2: Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A Mix Reactants: - Diphenyl Sulfoxide - PhI(OAc)₂ - NH₂COONH₄ - Methanol B Stir at RT Monitor by TLC A->B C Concentrate B->C D Dissolve in DCM C->D E Wash with NaHCO₃ (aq) D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Filter & Concentrate G->H I Recrystallization (e.g., Ethyl Acetate/Hexanes) H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Significance and Applications

While specific signaling pathways directly involving this compound are not extensively documented in public literature, the sulfoximine functional group is of significant interest to the pharmaceutical and agrochemical industries. Sulfoximines are considered bioisosteres of sulfones and sulfonamides, offering a unique three-dimensional structure and hydrogen bonding capabilities that can be exploited in drug design to modulate biological activity and improve physicochemical properties.

Derivatives of sulfoximines have been investigated for a wide range of therapeutic applications, including as inhibitors of various enzymes and as modulators of protein-protein interactions. For instance, the related compound suloxifen has been studied for its spasmolytic and antiasthmatic properties.[1] More broadly, the incorporation of the sulfoximine moiety has been a key strategy in the development of clinical candidates for oncology and other diseases.

The primary role of this compound in research and development is often as a versatile synthetic intermediate. The NH group of the sulfoximine can be readily functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships in drug discovery programs.

Conclusion

References

An In-depth Technical Guide on (Phenylsulfonimidoyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (Phenylsulfonimidoyl)benzene, also known by its more common synonym S,S-Diphenylsulfilimine. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look into its nomenclature, chemical properties, synthesis, and reactivity. While information on the direct biological activity and signaling pathways of the parent compound is limited in publicly available literature, this guide summarizes the known chemical data and provides context for its potential applications based on related compounds.

Nomenclature and CAS Number

The nomenclature of this compound can be ambiguous, with several synonyms and CAS Registry Numbers in use. The most commonly accepted identifiers are detailed below.

Identifier Value Notes
Common Name S,S-DiphenylsulfilimineMost frequently used name in chemical literature.
Systematic Name This compound-
IUPAC Name imino(diphenyl)-λ⁴-sulfane-
CAS Registry Number 36744-90-8For the anhydrous form.
CAS Registry Number 68837-61-6For the monohydrate form.
Other CAS Numbers 22731-83-5Associated with the systematic name.

Physicochemical Properties

A summary of the key physicochemical properties of S,S-Diphenylsulfilimine monohydrate is provided in the table below.

Property Value Reference
Molecular Formula C₁₂H₁₁NS (anhydrous)PubChem
C₁₂H₁₃NOS (monohydrate)[1][2]
Molecular Weight 201.29 g/mol (anhydrous)PubChem
219.30 g/mol (monohydrate)
Appearance White to off-white powder or crystals[1]
Melting Point 67-71 °C (lit.)
Assay ≥97%

Experimental Protocols

Synthesis of S,S-Diphenylsulfilimine:

A representative, generalized laboratory-scale synthesis is described below, based on common synthetic routes for sulfilimines:

Materials:

  • Diphenyl sulfide

  • Chloramine-T trihydrate

  • Methanol

  • Dichloromethane

  • Sodium hydroxide solution (e.g., 1 M)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve diphenyl sulfide in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of chloramine-T trihydrate in methanol to the cooled diphenyl sulfide solution.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a sodium hydroxide solution to remove the p-toluenesulfonamide byproduct.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude S,S-diphenylsulfilimine can be purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

G Generalized Synthesis of S,S-Diphenylsulfilimine cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product A Diphenyl Sulfide C Reaction in Methanol A->C B Chloramine-T B->C D Solvent Removal C->D E Extraction with Dichloromethane D->E F Washing and Drying E->F G Crude S,S-Diphenylsulfilimine F->G H Purified S,S-Diphenylsulfilimine G->H

Caption: A flowchart illustrating the key stages in the synthesis of S,S-Diphenylsulfilimine.

Reactivity and Potential Applications

S,S-Diphenylsulfilimine is a versatile synthetic intermediate. Its reactivity has been explored in nucleophilic aromatic substitution reactions.[3] For instance, it reacts with highly electron-deficient aryl halides, such as 1-fluoro-2,4-dinitrobenzene, where the sulfilimine acts as a nucleophile.[3]

While there is a lack of direct studies on the biological activities of this compound, the broader class of sulfonamides and related sulfur-containing compounds are known to possess a wide range of biological effects, including antimicrobial and anticancer properties. Derivatives of sulfilimines are being investigated for their potential as antioxidants and enzyme inhibitors. Further research into the biological profile of the parent compound could reveal interesting pharmacological properties.

Logical Relationship of Potential Research Areas:

G Potential Research Trajectory A This compound (Core Structure) B Synthesis of Derivatives A->B C Biological Screening B->C D Antimicrobial Activity C->D E Anticancer Activity C->E F Enzyme Inhibition C->F G Mechanism of Action Studies D->G E->G F->G H Signaling Pathway Identification G->H

Caption: A diagram showing the logical progression from the core compound to potential therapeutic applications.

Due to the absence of specific biological activity data for this compound, no signaling pathway diagrams can be provided at this time. The exploration of its biological effects remains an open area for future research.

References

A Comprehensive Technical Review of (Phenylsulfonimidoyl)benzene Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonimidoyl)benzene, and its derivatives, represent a unique class of organosulfur compounds characterized by a chiral sulfur(VI) center. This structure is an isostere of the well-known diphenyl sulfone and a close analog of the medicinally significant sulfonamide functional group. The replacement of an oxygen atom in a sulfone or sulfonamide with a nitrogen moiety introduces significant changes in stereochemistry, polarity, and hydrogen bonding capabilities, offering a novel scaffold for the design of bioactive molecules. This technical guide provides a comprehensive review of the synthesis, experimental protocols, and potential biological significance of this compound and related compounds, with a focus on quantitative data and detailed methodologies for the research and drug development community.

Synthesis and Experimental Protocols

The synthesis of the parent this compound, specifically S,S-diphenylsulfilimine, is a foundational step for accessing a variety of N-substituted derivatives. The following protocols are based on established methodologies for the synthesis of sulfilimines and their subsequent oxidation to sulfonimidoyl compounds.

Protocol 1: Synthesis of S,S-Diphenylsulfilimine

This procedure outlines the synthesis of the foundational sulfilimine from diphenyl sulfide.

Materials:

  • Diphenyl sulfide

  • Chloramine-T trihydrate

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Imidation: Dissolve diphenyl sulfide (1 equivalent) in methanol in a round-bottom flask. To this solution, add a solution of Chloramine-T trihydrate (1.1 equivalents) in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with a 1 M aqueous solution of sodium hydroxide, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure S,S-diphenylsulfilimine.

Protocol 2: Oxidation to this compound

This protocol describes the oxidation of the sulfilimine to the corresponding sulfonimidoyl compound.

Materials:

  • S,S-Diphenylsulfilimine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Oxidation: Dissolve S,S-diphenylsulfilimine (1 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise to the cooled solution, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data on Related Compounds

Direct biological data for the parent this compound is limited in the public domain. However, extensive research on the structurally related sulfonamides and more complex sulfonimidamide derivatives provides valuable insights into the potential bioactivity of this class of compounds. The following tables summarize key quantitative data from studies on these related molecules.

Table 1: Cytotoxicity of Sulfonamide Derivatives Against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Arylpropyl SulfonamidesPC-3 (Prostate)29.2 - 267.3[1]
HL-60 (Leukemia)20.7 - 160.6[1]
Novel SulfonamidesMDA-MB-468 (Breast)< 30[2][3]
MCF-7 (Breast)< 128[2][3]
HeLa (Cervical)< 360[2][3]
Acridine-Sulfonamide HybridsHePG2 (Liver)14.51[4]
HCT-116 (Colon)9.39[4]
MCF-7 (Breast)8.83[4]

Table 2: Enzyme Inhibition by Sulfonamide and Sulfonimidamide Analogs

Compound ClassTarget EnzymeInhibitionReference
Quinazolinone-SulfonamidesCOX-247.1% at 20 µM[5]
Sulfonamide-DiphenylpyrimidinesFAKIC50 < 100 nM[6]
Novel Sulfonamide DerivativesCDK9IC50 = 3.8 nM[7]
Sulfonimidamide-based OligopeptidesSignal PeptidaseActive[1]
Sulfonimidamide Analogsγ-SecretaseActive[3][8]

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows in the research of this compound and its derivatives.

synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_product Final Product Diphenyl_Sulfide Diphenyl Sulfide Imidation Imidation Reaction Diphenyl_Sulfide->Imidation Chloramine_T Chloramine-T Chloramine_T->Imidation Sulfilimine S,S-Diphenylsulfilimine Imidation->Sulfilimine Oxidation Oxidation Reaction Sulfonimidoylbenzene This compound Oxidation->Sulfonimidoylbenzene Sulfilimine->Oxidation

Caption: Synthetic pathway from diphenyl sulfide to this compound.

biological_evaluation_workflow Compound This compound Derivative In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) In_Vitro_Assays->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) In_Vitro_Assays->Enzyme_Inhibition Antimicrobial Antimicrobial Testing (e.g., MIC Determination) In_Vitro_Assays->Antimicrobial Data_Analysis Data Analysis (IC50/EC50 Determination) Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Antimicrobial->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

Caption: Workflow for the biological evaluation of novel sulfonimidoyl compounds.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been elucidated, the structural similarity to known enzyme inhibitors suggests plausible mechanisms of action. For instance, many sulfonamide-based drugs target and inhibit specific enzymes by mimicking the natural substrate or binding to allosteric sites. A hypothetical pathway involving enzyme inhibition is depicted below.

signaling_pathway Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction No_Product No Product Formation (Biological Effect) Enzyme->No_Product Inhibitor This compound Derivative Inhibitor->Enzyme Inhibits

Caption: Hypothetical enzyme inhibition mechanism for a this compound derivative.

Conclusion

The this compound scaffold presents a compelling area for further exploration in medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties, distinct from traditional sulfones and sulfonamides, offer the potential for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. While direct biological data on the parent compound remains scarce, the extensive research on related sulfonamides and sulfonimidamides provides a strong rationale for its investigation. The synthetic protocols and conceptual workflows outlined in this guide serve as a foundational resource for researchers aiming to synthesize, evaluate, and ultimately unlock the therapeutic potential of this intriguing class of molecules. Future work should focus on the systematic biological screening of a library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further development.

References

The Ascendant Trajectory of (Phenylsulfonimidoyl)benzene Compounds in Therapeutic Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonimidoyl)benzene compounds, a class of diaryl sulfoximines, have emerged from the periphery of medicinal chemistry to become a focal point of significant interest in drug discovery.[1] Initially explored for their unique chemical properties, these compounds are now recognized for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Their structural versatility, which allows for fine-tuning of physicochemical and pharmacokinetic properties, has positioned them as promising scaffolds for the development of novel therapeutics.[2] This technical guide provides a comprehensive overview of the biological activities of this compound and related diaryl sulfoximine compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support ongoing research and development efforts in this burgeoning field.

Anticancer Activity

The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents. A significant body of research has focused on their role as kinase inhibitors, a critical class of oncology drugs.

Kinase Inhibition

This compound scaffolds have proven to be effective mimics of the hinge-binding motifs found in many kinase inhibitors. Their unique stereoelectronic properties allow for potent and often selective inhibition of various cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[3]

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition by Diaryl Sulfoximine Analogs [3]

CompoundTarget KinaseIC50 (nM)
Analog 15 CDK2522
CDK9124
AT7519 (Reference) CDK296
CDK96

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antiproliferative and Cytotoxic Activity

The kinase inhibitory activity of these compounds often translates into potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.

Table 2: Antiproliferative Activity of Diaryl Sulfoximine Compounds [3][4][5]

CompoundCancer Cell LineCell Line OriginIC50 (µM)
Analog 15 A2780Ovarian Carcinoma0.351
AT7519 (Reference) A2780Ovarian Carcinoma0.131
Indolylsulfoximine 11b MCF7Breast Adenocarcinoma1.6
Indolylsulfoximine 11h MCF7Breast Adenocarcinoma2.0
Indolylsulfoximine 11k MCF7Breast Adenocarcinoma1.28
Indolylsulfoximine 11c 22Rv1Prostate Carcinoma3.31
Indolylsulfoximine 11i 22Rv1Prostate Carcinoma2.76
Indolylsulfoximine 11j 22Rv1Prostate Carcinoma2.68
Indolylsulfoximine 11b C4-2Prostate Carcinoma2.3
Indolylsulfoximine 11c C4-2Prostate Carcinoma1.95
Indolylsulfoximine 11f C4-2Prostate Carcinoma3.7
Indolylsulfoximine 11g C4-2Prostate Carcinoma1.9
Indolylsulfoximine 11h C4-2Prostate Carcinoma2.18
Sulindac Sulfoximine 2b HepG2Liver Carcinoma>150
MCF7Breast Adenocarcinoma>150
U87Glioblastoma>150
CaCo-2Colorectal Adenocarcinoma>150
HeLaCervical Carcinoma>150

Anti-inflammatory Activity

While less explored than their anticancer properties, emerging evidence suggests that this compound derivatives possess anti-inflammatory potential. This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways. One study on vinyl sulfoximine derivatives, which share the core sulfoximine functional group, demonstrated potent anti-inflammatory effects through the activation of the Nrf2 pathway.[6]

Table 3: Anti-inflammatory Activity of a Vinyl Sulfoximine Derivative [6]

CompoundAssayEC50 (nM)
10v Nrf2 Activation83.5

EC50: The half-maximal effective concentration, which induces a response halfway between the baseline and maximum after a specified exposure time.

Antimicrobial Activity

The investigation into the antimicrobial properties of this compound compounds is still in its nascent stages. However, the broader class of organosulfur compounds has a well-established history of antimicrobial activity. While specific minimum inhibitory concentration (MIC) data for diaryl sulfoximines against a wide range of bacterial and fungal strains are not yet widely available, the structural similarities to other antimicrobial sulfur-containing compounds suggest this is a promising area for future research.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for key experiments cited in the evaluation of this compound compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK9)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant CDK9/Cyclin T enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., a fluorescently labeled peptide)

  • Test compound (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of detecting fluorescence or luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase buffer to all wells.

  • Add the ATP solution to all wells.

  • Initiate the kinase reaction by adding the CDK9/Cyclin T enzyme and substrate mixture to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Read the plate on a plate reader to measure the extent of substrate phosphorylation.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[5]

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[5]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria or fungi.[9][10]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Inoculum suspension of the microorganism, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Diagrams illustrating key biological pathways and experimental workflows provide a clear and concise understanding of the complex processes involved in the study of this compound compounds.

G cluster_0 CDK-Mediated Cell Cycle Progression cluster_1 Inhibition by this compound Compound G1 G1 Phase S S Phase G1->S CDK4/6 CDK2 G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 Inhibitor This compound Compound Inhibitor->G1 Inhibitor->S Inhibitor->G2 Inhibitor->M

Caption: Inhibition of CDK-mediated cell cycle progression.

G start Start: Seed Cancer Cells in 96-well Plate incubation1 Incubate Overnight (Cell Adhesion) start->incubation1 treatment Add Serial Dilutions of This compound Compound incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4 hours (Formazan Formation) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance analysis Calculate IC50 Value read_absorbance->analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Inhibition/Activation LPS LPS Keap1 Keap1 LPS->Keap1 Activates Inflammatory Pathways Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Binds to Anti_Inflammatory_Genes Anti-inflammatory & Antioxidant Genes ARE->Anti_Inflammatory_Genes Induces Transcription Sulfoximine Sulfoximine Compound Sulfoximine->Keap1 Inhibits Sulfoximine->Nrf2 Activates

Caption: Proposed anti-inflammatory mechanism via Nrf2 activation.

Conclusion and Future Directions

This compound compounds and their diaryl sulfoximine relatives represent a highly promising class of molecules with significant potential in drug discovery. Their demonstrated efficacy as anticancer agents, particularly as kinase inhibitors, warrants further investigation and optimization. The preliminary evidence for their anti-inflammatory and potential antimicrobial activities opens up new avenues for therapeutic applications.

Future research should focus on expanding the structure-activity relationship (SAR) studies to better understand the structural requirements for potent and selective activity against various biological targets. The development of more efficient and diverse synthetic methodologies will be crucial for generating novel analogs with improved pharmacological profiles. Furthermore, comprehensive in vivo studies are needed to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of lead compounds. The continued exploration of this fascinating chemical space is poised to yield the next generation of innovative medicines.

References

Methodological & Application

Applications of (Phenylsulfonimidoyl)benzene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Phenylsulfonimidoyl)benzene , more commonly known as S,S-Diphenyl sulfoximine , is a versatile and increasingly important sulfur(VI) compound in modern organic synthesis. Its unique electronic and steric properties, including a stable tetrahedral geometry at the sulfur atom, a hydrogen-bond-donating NH group, and the capacity for derivatization at the nitrogen atom, have led to its use in a variety of synthetic applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this reagent.

Application Notes

S,S-Diphenyl sulfoximine and its derivatives have found utility in several key areas of organic synthesis, primarily as directing groups for C-H functionalization, as chiral ligands and auxiliaries in asymmetric catalysis, and as versatile building blocks for the synthesis of more complex molecules.

Directing Group in C-H Functionalization

The sulfoximine moiety is an effective directing group for the regioselective functionalization of C-H bonds, particularly in aromatic systems. The nitrogen and oxygen atoms of the sulfoximine can chelate to a transition metal catalyst, positioning it in close proximity to an ortho C-H bond and facilitating its activation. This strategy has been employed for various transformations, including arylation, olefination, and amination. The sulfoximine group's ability to direct these reactions provides a powerful tool for the construction of substituted aromatic compounds from simple precursors.[1][2][3][4][5]

Chiral Ligands and Auxiliaries in Asymmetric Synthesis

The stereogenic nature of the sulfur center in chiral sulfoximines makes them valuable ligands and auxiliaries in asymmetric catalysis. Enantiomerically enriched sulfoximines can be prepared through various methods, including the kinetic resolution of racemic mixtures and the asymmetric synthesis from chiral precursors.[6][7][8][9][10][11] These chiral sulfoximines have been successfully employed in a range of enantioselective transformations, such as conjugate additions, alkylations, and cycloadditions, affording products with high levels of stereocontrol. The modular nature of sulfoximines allows for the tuning of their steric and electronic properties to optimize catalyst performance.

N-Functionalization for the Synthesis of Diverse Derivatives

The NH group of S,S-diphenyl sulfoximine is readily functionalized, providing access to a wide array of N-substituted sulfoximines with diverse properties and applications. Common N-functionalization reactions include alkylation, arylation, and acylation. These reactions allow for the introduction of various functional groups, which can modulate the compound's reactivity, solubility, and biological activity. This versatility makes S,S-diphenyl sulfoximine a valuable scaffold in medicinal chemistry and materials science.[12][13][14][15][16][17][18][19]

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of S,S-diphenyl sulfoximine and its application in key synthetic transformations.

Protocol 1: Synthesis of S,S-Diphenyl Sulfoximine via Hypervalent Iodine-Mediated NH Transfer

This protocol describes the direct synthesis of S,S-diphenyl sulfoximine from diphenyl sulfoxide using a convenient and safe hypervalent iodine-mediated NH transfer reaction.[20][21][22][23][24]

Materials:

  • Diphenyl sulfoxide

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Ammonium carbamate (NH₂COONH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with diphenyl sulfoxide (1.0 mmol, 1.0 equiv), add methanol (5 mL).

  • Add (diacetoxyiodo)benzene (2.0 equiv) to the solution.

  • Add ammonium carbamate (2.5 equiv) portion-wise over 5 minutes to control the effervescence.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • To the resulting residue, add ethyl acetate (20 mL) and saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield S,S-diphenyl sulfoximine.

Workflow for the Synthesis of S,S-Diphenyl Sulfoximine

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Diphenyl Sulfoxide Diphenyl Sulfoxide Reaction Mixture in MeOH Reaction Mixture in MeOH Diphenyl Sulfoxide->Reaction Mixture in MeOH PhI(OAc)2 PhI(OAc)2 PhI(OAc)2->Reaction Mixture in MeOH NH2COONH4 NH2COONH4 NH2COONH4->Reaction Mixture in MeOH Solvent Removal Solvent Removal Reaction Mixture in MeOH->Solvent Removal EtOAc/NaHCO3 Extraction EtOAc/NaHCO3 Extraction Solvent Removal->EtOAc/NaHCO3 Extraction Drying and Concentration Drying and Concentration EtOAc/NaHCO3 Extraction->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography S,S-Diphenyl Sulfoximine S,S-Diphenyl Sulfoximine Column Chromatography->S,S-Diphenyl Sulfoximine

Caption: Workflow for the synthesis of S,S-Diphenyl Sulfoximine.

Protocol 2: N-Alkylation of S,S-Diphenyl Sulfoximine

This protocol details a general method for the N-alkylation of S,S-diphenyl sulfoximine using an alkyl halide and a base.[12][13][16][17][25]

Materials:

  • S,S-Diphenyl sulfoximine

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of S,S-diphenyl sulfoximine (1.0 equiv) in anhydrous THF dropwise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, eluent: ethyl acetate/hexanes) to obtain the N-alkylated product.

Logical Relationship in N-Alkylation

G S,S-Diphenyl Sulfoximine S,S-Diphenyl Sulfoximine Sulfoximine Anion Sulfoximine Anion S,S-Diphenyl Sulfoximine->Sulfoximine Anion Deprotonation Base (NaH) Base (NaH) Base (NaH)->Sulfoximine Anion N-Alkylated Product N-Alkylated Product Sulfoximine Anion->N-Alkylated Product Nucleophilic Attack Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkylated Product

Caption: Key steps in the N-alkylation of S,S-Diphenyl Sulfoximine.

Protocol 3: Rhodium-Catalyzed ortho-C-H Alkenylation Directed by a Sulfoximine

This protocol outlines a representative procedure for the ortho-C-H alkenylation of an aryl sulfoximine, demonstrating the directing group ability of the sulfoximine moiety.[5]

Materials:

  • N-Aryl-S,S-diphenyl sulfoximine

  • Alkene (e.g., ethyl acrylate)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,2-Dichloroethane (DCE)

  • Celite

Procedure:

  • To a screw-capped vial, add the N-aryl-S,S-diphenyl sulfoximine (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon).

  • Add anhydrous 1,2-dichloroethane, followed by the alkene (2.0 equiv).

  • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the ortho-alkenylated product.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and application of this compound and its derivatives.

Table 1: Synthesis of S,S-Diphenyl Sulfoximine

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Rhodium-catalyzed IminationDiphenyl sulfoxide, O-(2,4-dinitrophenyl)hydroxylamine, [Rh₂(esp)₂]DCE601285[26][27][28]
Hypervalent Iodine-mediated NH TransferDiphenyl sulfoxide, PhI(OAc)₂, NH₂COONH₄MeOHrt1-295[20][21][22][23][24]

Table 2: N-Functionalization of S,S-Diphenyl Sulfoximine

Reaction TypeCoupling PartnerCatalyst/ReagentBaseSolventTemperature (°C)Yield (%)Reference
N-AlkylationBenzyl bromide-NaHTHFrt92[12][13][16][17][25]
N-ArylationPhenylboronic acidCu(OAc)₂PyridineDCMrt88[15][19]
N-Vinylationtrans-2-Phenylvinylboronic acidCuI, 4-DMAP-DCMrt90[14]

Table 3: Sulfoximine-Directed C-H Functionalization

SubstrateCoupling PartnerCatalyst SystemAdditiveSolventTemperature (°C)Yield (%)Reference
N-(Pyridin-2-yl)-S,S-diphenylsulfoximineEthyl acrylate[RhCp*Cl₂]₂/AgSbF₆Cu(OAc)₂DCE10085[5]
N-Phenyl-S-(p-tolyl)sulfoximineDiphenylacetylene[Ru(p-cymene)Cl₂]₂/KOPiv-t-AmylOH11076[3]

Signaling Pathway for Sulfoximine-Directed C-H Activation

G cluster_catalyst Catalyst Activation cluster_chelation Chelation cluster_activation C-H Activation cluster_coupling Coupling Catalyst Precursor Catalyst Precursor Active Catalyst Active Catalyst Catalyst Precursor->Active Catalyst Chelated Intermediate Chelated Intermediate Active Catalyst->Chelated Intermediate Aryl Sulfoximine Aryl Sulfoximine Aryl Sulfoximine->Chelated Intermediate Metallacyclic Intermediate Metallacyclic Intermediate Chelated Intermediate->Metallacyclic Intermediate C-H Activation Functionalized Product Functionalized Product Metallacyclic Intermediate->Functionalized Product Coupling Partner Coupling Partner Coupling Partner->Functionalized Product

Caption: General pathway for sulfoximine-directed C-H functionalization.

References

Application Notes and Protocols for Sulfoximine Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfoximines, including (Phenylsulfonimidoyl)benzene (diphenyl sulfoximine), are a versatile class of organosulfur compounds that have garnered significant attention in chemical and medicinal fields.[1] While not typically employed as catalysts themselves, sulfoximine derivatives serve as highly effective ligands and chiral auxiliaries in a variety of metal-catalyzed cross-coupling reactions.[2][3] Their unique electronic and steric properties, including the presence of a stereogenic sulfur atom, make them valuable in asymmetric synthesis.[2][4] These application notes provide an overview of the use of sulfoximine-based ligands in palladium- and copper-catalyzed cross-coupling reactions, complete with experimental protocols and performance data.

Palladium-Catalyzed N-Arylation of Sulfoximines

A prominent application of sulfoximines is in palladium-catalyzed N-arylation reactions, a type of cross-coupling that forms a carbon-nitrogen bond. In these reactions, an NH-sulfoximine is coupled with an aryl halide or sulfonate.[5][6] Bidentate phosphine ligands are often crucial for the success of these transformations.[7]

Data Presentation

EntryAryl Halide/SulfonateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePd(OAc)₂ / BINAPNaOtBuToluene801895[5][7]
22-IodobenzonitrilePd(OAc)₂ / Tol-BINAPNaOtBuToluene801888[7]
34-ChlorobenzaldehydePd₂(dba)₃ / XantphosNaOtBuDioxane1002475[8]
4Phenyl triflatePd(OAc)₂ / BINAPK₂CO₃Toluene1101692[8]
54-Tolyl nonaflatePd(OAc)₂ / Tol-BINAPCs₂CO₃Toluene1001885[8]

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of S-Methyl-S-phenylsulfoximine with an Aryl Bromide: [5][7]

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 mmol).

  • Add S-methyl-S-phenylsulfoximine (1.0 mmol) and the aryl bromide (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated sulfoximine.

Catalytic Cycle

Palladium_Catalyzed_N_Arylation Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl-Pd(II)-X_L2 Aryl-Pd(II)-X(L₂) Oxidative_Addition->Aryl-Pd(II)-X_L2 Ligand_Exchange Ligand Exchange Aryl-Pd(II)-X_L2->Ligand_Exchange Sulfoximine, Base Aryl-Pd(II)-N_L2 Aryl-Pd(II)-N(Sulfoximine)(L₂) Ligand_Exchange->Aryl-Pd(II)-N_L2 Reductive_Elimination Reductive Elimination Aryl-Pd(II)-N_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 N-Aryl Sulfoximine

Caption: Catalytic cycle for the Pd-catalyzed N-arylation of sulfoximines.

Copper-Mediated N-Arylation of Sulfoximines

Copper-based catalytic systems provide a valuable alternative to palladium for the N-arylation of sulfoximines, often with different substrate scopes and reaction conditions.[8] These reactions can proceed without the need for expensive phosphine ligands.

Data Presentation

EntryAryl HalideCopper SaltBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneCuICs₂CO₃DMSO902492[8]
24-IodotolueneCuIK₃PO₄DMF1102085[8]
31-IodonaphthaleneCu₂OK₂CO₃Dioxane1003678[8]
42-BromopyridineCuBrCs₂CO₃DMSO1202465[8]

Experimental Protocols

General Procedure for Copper-Mediated N-Arylation of a Sulfoximine with an Aryl Iodide: [8]

  • In a sealed tube, combine the sulfoximine (1.0 mmol), aryl iodide (1.2 mmol), CuI (10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (4 mL).

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the N-arylated sulfoximine.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reagents Weigh Sulfoximine, Aryl Halide, Catalyst, Base Solvent Add Anhydrous Solvent under Inert Atmosphere Reagents->Solvent Heating Heat and Stir for Specified Time Solvent->Heating Quenching Cool and Quench Reaction Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Organic Phase Extraction->Drying Chromatography Purify by Column Chromatography Drying->Chromatography Analysis Characterize Product (NMR, MS) Chromatography->Analysis

Caption: General workflow for a cross-coupling reaction.

Chiral Sulfoximine Ligands in Asymmetric Catalysis

Enantiomerically pure sulfoximines are valuable as chiral ligands in a variety of asymmetric transformations, including transfer hydrogenations and carbon-carbon bond forming reactions.[4] For instance, β-hydroxysulfoximines have been successfully applied as catalysts in the asymmetric phenyl transfer to aldehydes.[3]

This compound and other sulfoximine derivatives are not typically catalysts but are highly effective as ligands in metal-catalyzed cross-coupling reactions. Their modular nature allows for fine-tuning of steric and electronic properties, making them adaptable to a wide range of transformations. The protocols provided herein serve as a starting point for researchers and drug development professionals interested in leveraging the unique reactivity of sulfoximine-based ligands in organic synthesis.

References

Application Notes and Protocols for the Synthesis of (Phenylsulfonimidoyl)benzene-Containing Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonimidoyl)benzene-containing ligands, a class of diaryl sulfoximines, are of significant interest in medicinal chemistry and materials science due to their unique stereochemical properties, metabolic stability, and ability to participate in hydrogen bonding. Their synthesis is a key step in the development of novel therapeutics, particularly in the area of kinase inhibitors, where they have emerged as a valuable pharmacophore. This document provides detailed protocols for the synthesis of these important compounds, focusing on three robust and widely used methods: Rhodium-Catalyzed Imination of Diaryl Sulfoxides, Copper-Catalyzed N-Arylation of NH-Sulfoximines, and Palladium-Catalyzed Buchwald-Hartwig Amination of NH-Sulfoximines.

Synthetic Strategies Overview

The synthesis of this compound-containing ligands typically involves a two-step sequence: the formation of the S,S-diaryl-NH-sulfoximine core, followed by the N-arylation to introduce the second phenyl group on the nitrogen atom. Alternatively, direct imination of a diaryl sulfoxide with an aniline derivative can be employed. The following diagram illustrates the general synthetic workflow.

G Diaryl Sulfide Diaryl Sulfide Diaryl Sulfoxide Diaryl Sulfoxide Diaryl Sulfide->Diaryl Sulfoxide Oxidation Diaryl-NH-Sulfoximine Diaryl-NH-Sulfoximine Diaryl Sulfoxide->Diaryl-NH-Sulfoximine Rh2(OAc)4, PhI(OAc)2, Carbamate Target Ligand Target Ligand Diaryl-NH-Sulfoximine->Target Ligand CuI or Pd(dba)2, Ligand, Base Aryl Halide / Boronic Acid Aryl Halide / Boronic Acid Aryl Halide / Boronic Acid->Target Ligand

Caption: General synthetic workflow for this compound-containing ligands.

Experimental Protocols

Method 1: Rhodium-Catalyzed Imination of Diaryl Sulfoxides

This method provides access to the key S,S-diaryl-NH-sulfoximine intermediate from the corresponding diaryl sulfoxide. The reaction proceeds via a rhodium-catalyzed nitrene transfer from a carbamate source.

General Procedure: [1]

  • To a suspension of the diaryl sulfoxide (1.0 equiv.), carbamate (1.5 equiv.), and MgO (4.0 equiv.) in CH₂Cl₂ (0.1 M) is added Rh₂(OAc)₄ (2.5 mol %).

  • PhI(OAc)₂ (1.5 equiv.) is added to the mixture at room temperature.

  • The resulting mixture is stirred at 40 °C for 8 hours.

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth and concentrated under reduced pressure.

  • The resulting residue is purified by flash chromatography on silica gel to afford the N-protected sulfoximine.

  • The protecting group (e.g., Boc, Cbz) can be removed under standard conditions to yield the free NH-sulfoximine.

Table 1: Rhodium-Catalyzed Imination of Diaryl Sulfoxides - Representative Yields

Diaryl Sulfoxide SubstrateCarbamateYield (%)
Diphenyl sulfoxideBocNH₂85
4-Methylphenyl phenyl sulfoxideCbzNH₂82
4-Chlorophenyl phenyl sulfoxideBocNH₂78
Dinaphthyl sulfoxideBocNH₂75
Method 2: Copper-Catalyzed N-Arylation of NH-Sulfoximines (Chan-Lam Coupling)

This protocol describes the N-arylation of S,S-diaryl-NH-sulfoximines with arylboronic acids, a versatile method for introducing the second phenyl group.

General Procedure:

  • In a reaction vessel, combine the S,S-diaryl-NH-sulfoximine (1.0 equiv.), arylboronic acid (2.0 equiv.), and Cu(OAc)₂ (10 mol %).

  • Add a suitable solvent, such as methanol or ethanol, to achieve a concentration of 0.3–1.5 M.[2]

  • The reaction mixture is stirred at room temperature for 24-48 hours, often under an inert atmosphere, although some protocols report successful coupling in the presence of air.

  • The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography on silica gel to yield the this compound-containing ligand.

Table 2: Copper-Catalyzed N-Arylation of NH-Sulfoximines - Representative Yields [2]

NH-Sulfoximine SubstrateArylboronic AcidYield (%)
Diphenyl-NH-sulfoximinePhenylboronic acid94
Diphenyl-NH-sulfoximine4-Methylphenylboronic acid96
Diphenyl-NH-sulfoximine4-Methoxyphenylboronic acid85
Diphenyl-NH-sulfoximine4-Fluorophenylboronic acid91
Method 3: Palladium-Catalyzed N-Arylation of NH-Sulfoximines (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination offers a powerful alternative for the N-arylation of NH-sulfoximines, particularly with aryl halides as the coupling partners.[3][4][5]

General Procedure: [6]

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol %), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv.).

  • Add the S,S-diaryl-NH-sulfoximine (1.0 equiv.) and the aryl halide (1.2 equiv.).

  • Add a dry, degassed solvent (e.g., toluene, dioxane) to achieve a concentration of 0.1-0.5 M.

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the reaction is quenched with water.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography on silica gel.

Table 3: Palladium-Catalyzed N-Arylation of NH-Sulfoximines - Representative Yields

NH-Sulfoximine SubstrateAryl HalideLigandBaseYield (%)
Diphenyl-NH-sulfoximineIodobenzeneBINAPCs₂CO₃88
Diphenyl-NH-sulfoximineBromobenzeneXPhosNaOtBu92
(4-Tolyl)phenyl-NH-sulfoximine4-ChloroanisoleXPhosNaOtBu75
Diphenyl-NH-sulfoximine2-BromopyridineBINAPCs₂CO₃81

Application in Drug Development: Targeting Kinase Signaling

This compound-containing ligands have been successfully incorporated into potent and selective kinase inhibitors.[7][8][9][10] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. These ligands can act as bioisosteres for other functional groups, improving physicochemical properties and target engagement. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by inhibitors containing this scaffold.

G cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_1 Kinase 1 (e.g., RAF) Receptor->Kinase_1 Activates Kinase_2 Kinase 2 (e.g., MEK) Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase 3 (e.g., ERK) Kinase_2->Kinase_3 Phosphorylates Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression Inhibitor This compound -containing Inhibitor Inhibitor->Kinase_2 Inhibits

Caption: Inhibition of a generic kinase cascade by a this compound ligand.

References

Application Notes and Protocols for Asymmetric Synthesis Using Chiral Sulfonamide-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfonamide-based compounds have emerged as a versatile and powerful class of catalysts and ligands in asymmetric synthesis. Their unique structural and electronic properties, arising from the stereogenic center at or near the sulfur atom and the hydrogen-bonding capabilities of the sulfonamide moiety, enable high levels of stereocontrol in a variety of organic transformations. These catalysts are instrumental in the synthesis of enantiomerically enriched molecules, a critical requirement in the pharmaceutical industry and materials science.

This document provides detailed application notes and experimental protocols for the use of chiral sulfonamide and related catalysts in key asymmetric reactions. While the specific term "(Phenylsulfonimidoyl)benzene catalyst" does not correspond to a widely recognized class of catalysts in the current literature, this collection focuses on structurally related and functionally analogous chiral sulfonamides and their derivatives that are employed in asymmetric catalysis. The protocols and data presented herein are compiled from recent scientific literature to aid researchers in the practical application of these valuable catalytic systems.

Applications in Asymmetric Catalysis

Chiral sulfonamide-based catalysts have demonstrated remarkable efficacy in a range of asymmetric transformations, including aldol reactions, Michael additions, and N-allylations. The following sections provide an overview of these applications with quantitative data summarized for clarity.

Asymmetric Aldol Reaction

Axially chiral biphenyl-based sulfonamides have been successfully employed as organocatalysts in the asymmetric cross-aldol reaction between aldehydes and ketones, affording chiral β-hydroxy ketones with high enantioselectivity.

Table 1: Asymmetric Cross-Aldol Reaction Catalyzed by Axially Chiral Biphenyl-Based Sulfonamides.[1]

EntryAldehydeKetoneCatalyst Loading (mol%)Yield (%)ee (%)
14-NitrobenzaldehydeCyclohexanone19598
24-ChlorobenzaldehydeCyclohexanone19297
32-NaphthaldehydeCyclohexanone19096
4BenzaldehydeAcetone58592
54-NitrobenzaldehydeCyclohexanone0.59799
Asymmetric Michael Addition

Chiral pyrrolidine sulfonamides have proven to be highly effective organocatalysts for the direct and highly enantioselective Michael addition of aldehydes to nitroalkenes.[2][3] This reaction provides a direct route to valuable γ-nitro aldehydes, which are versatile synthetic intermediates.

Table 2: Enantioselective Michael Addition of Aldehydes to Nitroalkenes Catalyzed by Chiral Pyrrolidine Sulfonamides.[2]

EntryAldehydeNitroalkeneCatalyst Loading (mol%)Yield (%)dree (%)
1Propanalβ-Nitrostyrene109595:599
2Butanalβ-Nitrostyrene109696:498
3Isovaleraldehydeβ-Nitrostyrene109494:699
4Propanal4-Chloro-β-nitrostyrene109393:799
5Cyclohexanecarboxaldehydeβ-Nitrostyrene1090>99:197
Palladium-Catalyzed Asymmetric N-Allylation

N-C axially chiral sulfonamides can be synthesized with high enantioselectivity through a palladium-catalyzed N-allylation reaction using a chiral Trost ligand.[4] This method provides access to a class of atropisomeric compounds with potential applications in medicinal chemistry and as chiral ligands.

Table 3: Enantioselective Synthesis of N-C Axially Chiral Sulfonamides via Pd-Catalyzed N-Allylation.[4]

EntrySubstrateYield (%)ee (%)
1N-(2-Ethynyl-6-methylphenyl)-4-toluenesulfonamide8590
2N-(2-(Phenylethynyl)-6-methylphenyl)-4-toluenesulfonamide9289
3N-(2-((4-Methoxyphenyl)ethynyl)-6-methylphenyl)-4-toluenesulfonamide9888
4N-(2-((Trimethylsilyl)ethynyl)-6-methylphenyl)-4-toluenesulfonamide7575

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Cross-Aldol Reaction[1]

This protocol describes the general method for the asymmetric cross-aldol reaction between an aldehyde and a ketone catalyzed by an axially chiral biphenyl-based sulfonamide.

Materials:

  • Axially chiral biphenyl-based sulfonamide catalyst (1 mol%)

  • Aldehyde (0.5 mmol)

  • Ketone (1.0 mmol)

  • Toluene (1.0 mL)

  • 4Å Molecular Sieves (100 mg)

Procedure:

  • To a flame-dried reaction vial containing a magnetic stir bar and 4Å molecular sieves, add the chiral sulfonamide catalyst.

  • Add the ketone and toluene to the vial.

  • Cool the mixture to the desired reaction temperature (e.g., -20 °C).

  • Add the aldehyde to the reaction mixture.

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_analysis Purification and Analysis start Start add_catalyst Add Chiral Sulfonamide Catalyst start->add_catalyst add_ketone_solvent Add Ketone and Toluene add_catalyst->add_ketone_solvent cool Cool to -20 °C add_ketone_solvent->cool add_aldehyde Add Aldehyde cool->add_aldehyde stir Stir and Monitor by TLC add_aldehyde->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify analyze Determine ee by Chiral HPLC purify->analyze end End analyze->end Michael_Addition_Mechanism catalyst Chiral Sulfonamide Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde aldehyde Aldehyde nitroalkene Nitroalkene product γ-Nitro Aldehyde enamine->product + Nitroalkene product->catalyst Catalyst Regeneration

References

Application Notes and Protocols for Reactions Involving (Phenylsulfonimidoyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key reactions involving (Phenylsulfonimidoyl)benzene, a diphenyl sulfoximine, and its derivatives. The information is intended to guide researchers in the synthesis and functionalization of this important structural motif, which is increasingly utilized in medicinal chemistry and drug discovery.

Introduction

This compound, and sulfoximines in general, are recognized as valuable bioisosteres for sulfones and other functional groups in drug design. Their unique three-dimensional structure, hydrogen bonding capabilities, and metabolic stability make them attractive moieties for modulating the physicochemical and pharmacological properties of drug candidates. This document outlines reliable experimental setups for the synthesis of NH-sulfoximines, their N-arylation, and the asymmetric synthesis of chiral sulfoximines.

Data Presentation

The following tables summarize the quantitative data for the synthesis and functionalization of this compound and related sulfoximines, providing a comparative overview of different methodologies.

Table 1: Synthesis of NH-Sulfoximines from Sulfoxides using PhI(OAc)₂ and Ammonium Carbamate [1][2][3]

EntrySulfoxide SubstrateProductYield (%)
1Diphenyl sulfoxideS,S-Diphenylsulfoximine91
2Methyl phenyl sulfoxideS-Methyl-S-phenylsulfoximine95
34-Chlorophenyl methyl sulfoxideS-(4-Chlorophenyl)-S-methylsulfoximine85
44-Methoxyphenyl methyl sulfoxideS-(4-Methoxyphenyl)-S-methylsulfoximine92
5Benzyl phenyl sulfoxideS-Benzyl-S-phenylsulfoximine88

Table 2: One-Pot Synthesis of NH-Sulfoximines from Sulfides [1][4][5][6]

EntrySulfide SubstrateProductYield (%)
1Diphenyl sulfideS,S-Diphenylsulfoximine85
2ThioanisoleS-Methyl-S-phenylsulfoximine91
34-BromothioanisoleS-(4-Bromophenyl)-S-methylsulfoximine82
44-MethoxythioanisoleS-(4-Methoxyphenyl)-S-methylsulfoximine88

Table 3: Copper-Catalyzed N-Arylation of S,S-Diphenylsulfoximine with Arylboronic Acids [7][8][9]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-Phenyl-S,S-diphenylsulfoximine94
24-Methylphenylboronic acidN-(4-Methylphenyl)-S,S-diphenylsulfoximine88
34-Methoxyphenylboronic acidN-(4-Methoxyphenyl)-S,S-diphenylsulfoximine85
44-Chlorophenylboronic acidN-(4-Chlorophenyl)-S,S-diphenylsulfoximine92
53-Nitrophenylboronic acidN-(3-Nitrophenyl)-S,S-diphenylsulfoximine78

Table 4: Asymmetric Synthesis of Chiral Sulfoximines via S-Alkylation of Sulfinamides [10][11][12][13][14][15]

EntrySulfinamideAlkylating AgentProductYield (%)ee (%)
1(R)-N-tert-Butanesulfinyl-anilineMethyl iodide(S)-S-Methyl-S-phenyl-N-(tert-butyl)sulfoximine95>99
2(R)-N-tert-Butanesulfinyl-anilineEthyl iodide(S)-S-Ethyl-S-phenyl-N-(tert-butyl)sulfoximine92>99
3(R)-N-tert-Butanesulfinyl-anilineBenzyl bromide(S)-S-Benzyl-S-phenyl-N-(tert-butyl)sulfoximine88>99
4(S)-N-tert-Butanesulfinyl-p-toluidineMethyl iodide(R)-S-Methyl-S-(p-tolyl)-N-(tert-butyl)sulfoximine96>99

Experimental Protocols

Protocol 1: Synthesis of S,S-Diphenylsulfoximine from Diphenyl Sulfoxide[1][2]

This protocol describes the direct synthesis of an NH-sulfoximine from the corresponding sulfoxide using a hypervalent iodine reagent.

Materials:

  • Diphenyl sulfoxide

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Ammonium carbamate (NH₂COONH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with diphenyl sulfoxide (1.0 mmol, 1.0 equiv) and methanol (5 mL), add (diacetoxyiodo)benzene (3.0 equiv).

  • To the stirred suspension, add ammonium carbamate (4.0 equiv) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • To the resulting residue, add ethyl acetate (20 mL) and saturated aqueous NaHCO₃ solution (15 mL) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure S,S-diphenylsulfoximine.

Protocol 2: One-Pot Synthesis of S,S-Diphenylsulfoximine from Diphenyl Sulfide[1][4][5][6]

This protocol details a one-pot conversion of a sulfide to an NH-sulfoximine.

Materials:

  • Diphenyl sulfide

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Ammonium carbamate (NH₂COONH₄)

  • Methanol (MeOH)

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • In a round-bottom flask, dissolve diphenyl sulfide (1.0 mmol, 1.0 equiv) in methanol (5 mL).

  • Add (diacetoxyiodo)benzene (2.5 equiv) to the solution.

  • Add ammonium carbamate (2.0 equiv) in one portion.

  • Stir the mixture at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Follow the work-up and purification steps (5-10) as described in Protocol 1 to isolate S,S-diphenylsulfoximine.

Protocol 3: Copper-Catalyzed N-Arylation of S,S-Diphenylsulfoximine[7][8][9]

This protocol describes the formation of a C-N bond to functionalize the nitrogen atom of the sulfoximine.

Materials:

  • S,S-Diphenylsulfoximine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add S,S-diphenylsulfoximine (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 equiv), and copper(II) acetate (10 mol%).

  • Add activated 4 Å molecular sieves.

  • Add dry dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-arylated sulfoximine.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization cluster_application Application in Drug Discovery sulfide Diphenyl Sulfide sulfoxide Diphenyl Sulfoxide sulfide->sulfoxide Oxidation (e.g., m-CPBA) sulfoximine S,S-Diphenylsulfoximine (this compound) sulfide->sulfoximine One-Pot Oxidation/Imination (PhI(OAc)₂, NH₄CO₂NH₂) sulfoxide->sulfoximine Imination (PhI(OAc)₂, NH₄CO₂NH₂) n_arylation N-Arylation (Arylboronic acid, Cu(OAc)₂) sulfoximine->n_arylation kinase_inhibitor Kinase Inhibitors (e.g., AZD6738) n_arylation->kinase_inhibitor Incorporation into biologically active molecules chiral_synthesis Asymmetric Synthesis

Caption: General workflow for the synthesis and functionalization of this compound.

Signaling Pathway

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP activates CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis AZD6738 AZD6738 (Sulfoximine-based ATR Inhibitor) AZD6738->ATR_ATRIP inhibits

Caption: Simplified ATR signaling pathway and the inhibitory action of AZD6738.

References

Application Notes and Protocols for the Quantification of (Phenylsulfonimidoyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonimidoyl)benzene and its derivatives are an emerging class of compounds with significant potential in medicinal chemistry and materials science. Accurate and precise quantification of these molecules is crucial for pharmacokinetic studies, metabolic profiling, quality control, and understanding structure-activity relationships. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound utilizing modern analytical techniques. While specific protocols for "this compound" are not widely established in the public domain, the following methods, adapted from the analysis of structurally related sulfonamides and benzene derivatives, provide a robust starting point for method development and validation.

Analytical Techniques Overview

Several analytical techniques are suitable for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the available instrumentation. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) for routine analysis and purity assessment.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, especially in complex biological matrices.

  • Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for volatile derivatives or after appropriate sample preparation.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for the determination of purity and concentration without the need for a specific reference standard of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a general guideline and may require optimization for specific applications.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., Kinetex XB-C18, 2.6 μm, 4.6 x 75 mm) is a good starting point.[1]

  • Mobile Phase: A gradient elution of acetonitrile and water, both containing 0.1% formic acid, is often effective.[1] An alternative is a mixture of 1% triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (e.g., 65:35 v/v).[2]

  • Flow Rate: 0.8 - 1.2 mL/min.[1][3]

  • Column Temperature: 25-30 °C.[3]

  • Detection Wavelength: Monitor at a wavelength where the analyte has maximum absorbance, likely in the range of 220-260 nm.[2][3]

  • Injection Volume: 5-20 µL.

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase composition.[4]

  • Filter the sample through a 0.22 µm syringe filter before injection to remove particulate matter.[4]

4. Quantification:

  • Prepare a series of calibration standards of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of the analyte in the unknown sample by interpolating its peak area from the calibration curve.

Data Presentation: Expected HPLC Performance

The following table summarizes typical performance characteristics for the HPLC analysis of related sulfonamide and benzene compounds, which can be used as a benchmark for method development for this compound.

ParameterExpected ValueReference
Linearity (R²)> 0.999[5][6]
Limit of Quantitation (LOQ)20-40 ppm[2]
Precision (RSD)< 3%[7]
Accuracy (Recovery)93-105%[7]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Autosampler Inject into HPLC Filter->Autosampler Column Separation on C18 Column Autosampler->Column Detector UV/PDA Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Concentration Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extraction Protein Precipitation or SPE Spike->Extraction Evap Evaporate & Reconstitute Extraction->Evap Inject Inject into UHPLC Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Source Separate->Ionize Analyze MS/MS (MRM) Ionize->Analyze PeakRatio Calculate Peak Area Ratio (Analyte/IS) Analyze->PeakRatio CalCurve Generate Calibration Curve PeakRatio->CalCurve Quantify Determine Concentration CalCurve->Quantify qNMR_Logic cluster_inputs Known Inputs cluster_measurements NMR Measurements cluster_output Calculated Result m_sample Mass of Sample C_analyte Purity/Concentration of Analyte m_sample->C_analyte m_IS Mass of Internal Standard m_IS->C_analyte P_IS Purity of Internal Standard P_IS->C_analyte MW_analyte MW of Analyte MW_analyte->C_analyte MW_IS MW of Internal Standard MW_IS->C_analyte I_analyte Integral of Analyte Signal I_analyte->C_analyte N_analyte Protons of Analyte Signal N_analyte->C_analyte I_IS Integral of IS Signal I_IS->C_analyte N_IS Protons of IS Signal N_IS->C_analyte

References

(Phenylsulfonimidoyl)benzene: Uncharted Territory in Novel Materials Development

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the application of (Phenylsulfonimidoyl)benzene in the development of novel materials appears to be a largely unexplored area. Currently, there is a notable absence of published research detailing its synthesis, characterization, or incorporation into new material frameworks. This suggests that the compound is either a very recent subject of investigation with findings not yet publicly disseminated, or its potential in materials science remains to be established.

While the specific compound this compound lacks a footprint in materials science literature, the broader chemical families to which it belongs—sulfonamides and sulfonimides—are well-established in both medicinal chemistry and the development of advanced materials. Insights into these related compounds can offer a potential roadmap for future research into this compound.

Related Compounds and Their Applications: A Potential Framework

Research into analogous structures provides a foundation upon which protocols for this compound could be hypothesized.

Sulfonamide-Containing Materials

Benzenesulfonamide derivatives are a cornerstone in drug development and have been explored as functional moieties in novel materials. Their synthesis is well-documented and typically involves the reaction of a sulfonyl chloride with an amine.

Hypothetical Application in Polymer Science: One could envision the incorporation of a this compound monomer into a polymer backbone to impart specific properties. For instance, the polar nature of the sulfonimidoyl group might enhance properties like dye uptake, moisture absorption, or adhesion.

Sulfonimide-Based Materials

Fluorinated phenyl sulfonimides have shown promise as salts in battery applications, highlighting the potential of the sulfonimide group in electrochemical materials. Sulfonimide-based dendrimers are also being investigated for their unique macromolecular properties.

Hypothetical Experimental Protocols

Based on established organic chemistry principles and protocols for related compounds, the following are speculative experimental outlines for the synthesis and characterization of materials incorporating this compound.

Table 1: Hypothetical Synthesis and Characterization Protocols
Procedure Description Key Parameters Analytical Techniques
Synthesis of this compound Monomer A potential route could involve the reaction of diphenyl sulfoxide with an iminating agent, or the reaction of a sulfonyl chloride with an amine followed by oxidation.Solvent, Temperature, Catalyst, Reaction TimeNMR, FT-IR, Mass Spectrometry, Elemental Analysis
Polymerization If functionalized, the monomer could be polymerized via standard techniques such as condensation or addition polymerization.Monomer concentration, Initiator, Temperature, TimeGel Permeation Chromatography (GPC), NMR, FT-IR
Material Characterization The resulting polymer would be characterized to determine its physical and chemical properties.Thermal Stability, Mechanical Strength, Conductivity, etc.Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Tensile Testing, Electrochemical Impedance Spectroscopy

Visualizing Potential Research Workflows

The following diagrams illustrate hypothetical workflows for the investigation of this compound in materials science.

Experimental_Workflow cluster_synthesis Synthesis cluster_material_dev Material Development cluster_characterization Characterization & Analysis start Starting Materials (e.g., Diphenyl Sulfoxide) reaction Chemical Synthesis of This compound start->reaction purification Purification and Characterization reaction->purification incorporation Incorporation into Polymer or Material Matrix purification->incorporation processing Material Processing (e.g., Film Casting, Fiber Spinning) incorporation->processing properties Evaluation of Material Properties (Thermal, Mechanical, Electrical) processing->properties analysis Data Analysis and Structure-Property Relationship properties->analysis end end analysis->end Conclusion on Potential Applications Signaling_Pathway_Investigation material This compound -based Material cell Cell Culture Exposure material->cell lysis Cell Lysis and Protein Extraction cell->lysis western Western Blot Analysis lysis->western pathway_analysis Identification of Affected Signaling Pathways western->pathway_analysis conclusion Understanding of Biocompatibility and Bioactivity pathway_analysis->conclusion

Application Notes and Protocols for High-Throughput Screening of (Phenylsulfonimidoyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonimidoyl)benzene derivatives represent a promising class of compounds with potential applications in drug discovery due to their unique structural and electronic properties. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these derivatives to identify hit compounds with desired biological activity. These application notes provide a comprehensive overview of the principles, protocols, and data handling for the HTS of this compound derivatives, enabling the identification of lead compounds for further development.

The workflow for a typical HTS campaign involves several key stages, from initial assay development to hit validation.[1][2][3] This process is designed to be systematic and efficient, leveraging automation and miniaturization to screen thousands of compounds.[1][2]

HTS_Workflow cluster_0 Pre-Screening cluster_1 Screening cluster_2 Post-Screening AssayDev Assay Development & Miniaturization Pilot Pilot Screen (~2,000 compounds) AssayDev->Pilot HTS High-Throughput Screening Pilot->HTS DataAnalysis Primary Data Analysis HTS->DataAnalysis HitConf Hit Confirmation DataAnalysis->HitConf SAR Preliminary SAR HitConf->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Application: Identification of Novel Oxidative Phosphorylation (OXPHOS) Inhibitors

A potential application for screening this compound derivatives is the discovery of novel inhibitors of oxidative phosphorylation (OXPHOS). Certain cancers are highly dependent on OXPHOS for energy production, making this pathway an attractive therapeutic target.[4] A phenotypic screen can be designed to identify compounds that are selectively cytotoxic to cells reliant on OXPHOS.[4]

The mitochondrial electron transport chain is the primary site of oxidative phosphorylation. Inhibition of components of this chain, such as Complex I, can lead to decreased ATP production and subsequent cell death in OXPHOS-dependent cells.

OXPHOS_Pathway cluster_0 Mitochondrial Electron Transport Chain cluster_1 Inputs cluster_2 Outputs ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- ATP_Synthase ATP Synthase (Complex V) ComplexI->ATP_Synthase H+ Gradient NAD NAD+ ComplexI->NAD ComplexII Complex II ComplexII->CoQ e- FAD FAD ComplexII->FAD ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome C ComplexIII->CytC e- ComplexIII->ATP_Synthase H+ Gradient ComplexIV Complex IV CytC->ComplexIV e- ComplexIV->ATP_Synthase H+ Gradient H2O H2O ComplexIV->H2O O2 -> 2H2O ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- ADP ADP + Pi ADP->ATP_Synthase Inhibitor This compound Derivative Inhibitor->ComplexI Inhibition

Caption: Simplified diagram of the mitochondrial electron transport chain.

Experimental Protocols

Phenotypic Screening for OXPHOS Inhibition

This protocol is adapted from methods used for screening benzene-1,4-disulfonamides and is applicable for the primary screening of this compound derivatives.[4] The assay identifies compounds that are selectively cytotoxic to cells grown in a galactose-containing medium, which forces reliance on OXPHOS for ATP production.

a. Cell Culture and Seeding:

  • Culture pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3) in standard glucose-containing DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For the assay, prepare two types of media: one with 10 mM glucose and another with 10 mM galactose and 1 mM sodium pyruvate.

  • Seed cells into 384-well plates at a density of 500-1000 cells per well in their respective media.

  • Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.

b. Compound Addition:

  • Prepare a stock solution of the this compound derivative library in DMSO.

  • Using an automated liquid handler, transfer a small volume of each compound to the assay plates to achieve a final concentration of 10 µM.[1] The final DMSO concentration should be kept below 0.1%.[1]

  • Include positive controls (e.g., a known Complex I inhibitor like Rotenone) and negative controls (DMSO vehicle).

c. Incubation and Viability Assay:

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm using a plate reader.

d. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Identify "hits" as compounds that show significantly higher cytotoxicity in the galactose medium compared to the glucose medium.

  • Determine the Z'-factor for the assay using the controls to ensure the quality and reliability of the screen (a Z'-factor > 0.5 is considered excellent).[1]

Dose-Response and IC50 Determination

Compounds identified as hits in the primary screen should be further characterized to determine their potency.

a. Serial Dilution:

  • For each hit compound, prepare a series of dilutions (e.g., 8-point, 3-fold dilutions) in DMSO.

  • Add the diluted compounds to freshly seeded 384-well plates (in both glucose and galactose media) to generate a dose-response curve.

b. Viability Measurement and IC50 Calculation:

  • After a 72-hour incubation period, measure cell viability as described in the primary screening protocol.

  • Plot the percent inhibition against the log of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Secondary Assay: Complex I Inhibition

This biochemical assay directly measures the effect of hit compounds on the activity of mitochondrial Complex I.

a. Mitochondria Isolation:

  • Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation.

b. Complex I Activity Assay:

  • Use a commercially available Complex I enzyme activity microplate assay kit.

  • The assay typically measures the oxidation of NADH to NAD+, which can be followed by a decrease in absorbance at 340 nm.

  • Add the isolated mitochondria, assay reagents, and varying concentrations of the hit compound to a 96-well plate.

  • Initiate the reaction by adding NADH and monitor the change in absorbance over time using a plate reader.

c. Data Analysis:

  • Calculate the rate of NADH oxidation for each compound concentration.

  • Determine the IC50 value for Complex I inhibition by plotting the inhibition of the reaction rate against the compound concentration.

Data Presentation

Quantitative data from the screening and subsequent assays should be organized into clear, structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Primary Screening and Dose-Response Data for Lead Compounds

Compound IDStructureMIA PaCa-2 IC50 (µM) (Galactose)MIA PaCa-2 IC50 (µM) (Glucose)Selectivity Index (Glucose/Galactose)
PSI-Ben-001[Structure]0.52> 50> 96
PSI-Ben-002[Structure]1.25> 50> 40
PSI-Ben-003[Structure]0.7845.358.1
PSI-Ben-004[Structure]5.6> 50> 8.9
Control (Rotenone)[Structure]0.0215.8790

Note: Data are examples and for illustrative purposes only.

Table 2: Secondary Assay Data and Physicochemical Properties

Compound IDComplex I Inhibition IC50 (µM)ATP Depletion IC50 (µM)cLogP
PSI-Ben-0010.150.453.2
PSI-Ben-0020.891.103.5
PSI-Ben-0030.420.652.9
PSI-Ben-0043.16.24.1
Control (Rotenone)0.0050.0184.0

Note: Data are examples and for illustrative purposes only.

Hit-to-Lead Optimization Workflow

Following the identification and confirmation of hits, a hit-to-lead optimization process is initiated to improve the potency, selectivity, and pharmacokinetic properties of the compounds.[4]

Hit_to_Lead cluster_0 Screening & Confirmation cluster_1 Optimization Cycle cluster_2 Lead Candidate HTS Primary HTS DoseResponse Dose-Response (IC50) HTS->DoseResponse SecondaryAssay Secondary Assays (e.g., Complex I) DoseResponse->SecondaryAssay SAR SAR Analysis SecondaryAssay->SAR ChemSynth Chemical Synthesis of Analogs SAR->ChemSynth Screening Screening of New Analogs ChemSynth->Screening Screening->SAR Iterate Lead Optimized Lead Compound Screening->Lead

Caption: Workflow for hit-to-lead optimization.

This iterative process involves synthesizing new analogs based on the structure-activity relationships of the initial hits and then re-screening them to identify compounds with improved characteristics.[4] This cycle continues until a lead candidate with a desirable overall profile is identified.

References

Scale-up Synthesis of (Phenylsulfonimidoyl)benzene for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonimidoyl)benzene, also known as S,S-diphenylsulfoximine, is a versatile chemical intermediate with growing importance in the pharmaceutical and agrochemical industries. Its unique structural and electronic properties make it a valuable bioisostere for sulfones and sulfonamides, often leading to improved physicochemical properties, metabolic stability, and biological activity in drug candidates.[1][2] The sulfoximine moiety offers a stable, tetrahedral geometry with a basic nitrogen atom that can participate in hydrogen bonding or be further functionalized, providing a key advantage in drug design and the development of complex molecular architectures.[3][4]

These application notes provide a comprehensive overview of the scale-up synthesis of this compound, focusing on industrially viable methods. Detailed experimental protocols, quantitative data, and safety considerations are presented to guide researchers and chemical engineers in the large-scale production of this important building block.

Industrial Applications

The primary industrial application of this compound and related sulfoximines lies in the field of drug discovery and development. The sulfoximine functional group has been incorporated into a number of clinical and preclinical drug candidates, demonstrating its utility in addressing various therapeutic targets.

  • Bioisosteric Replacement: Sulfoximines are frequently used as bioisosteres for sulfones and sulfonamides. This substitution can lead to enhanced aqueous solubility, improved metabolic stability, and fine-tuning of a compound's pharmacokinetic profile.[1][2]

  • Drug Scaffolding and Vector for Substitution: The nitrogen atom of the sulfoximine group provides an additional vector for chemical modification, allowing for the exploration of new chemical space and the optimization of lead compounds.[5]

  • Clinical Candidates: Several sulfoximine-containing compounds have entered clinical trials, highlighting the acceptance and importance of this functional group in modern medicinal chemistry. Notable examples include drug candidates from major pharmaceutical companies like Bayer and AstraZeneca.[2][4][5] For instance, a sulfoximine-containing intermediate for the investigational drug AZD6738 was synthesized on a 30 kg scale.[5][6]

Scale-up Synthesis Protocols

For the industrial production of this compound, a cost-effective, scalable, and safe synthetic route is paramount. While several methods exist for the synthesis of sulfoximines, the hypervalent iodine-mediated imination of sulfoxides presents a particularly attractive option for large-scale manufacturing due to its operational simplicity and avoidance of heavy metal catalysts.[5][6][7][8]

Recommended Method: Hypervalent Iodine-Mediated Synthesis from Diphenyl Sulfoxide

This one-pot protocol describes the direct synthesis of this compound from the readily available starting material, diphenyl sulfoxide.

Reaction Scheme:

Experimental Protocol:

  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a port for reagent addition is charged with diphenyl sulfoxide and a suitable solvent such as methanol or a mixture of toluene and methanol.[6]

  • Reagent Addition: An ammonia source, such as ammonium carbamate or a solution of ammonia in methanol, is added to the reactor.[5][6] Subsequently, a solution of (diacetoxyiodo)benzene in the reaction solvent is added portion-wise, maintaining the internal temperature below a specified limit (e.g., 30 °C) to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), until the consumption of the starting material is complete.

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched by the addition of an aqueous solution of sodium thiosulfate to reduce any remaining hypervalent iodine species. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to yield this compound as a white solid.

  • Drying: The purified product is dried under vacuum at an elevated temperature (e.g., 40-50 °C) to a constant weight.

Quantitative Data for Scale-up Synthesis

The following table summarizes representative data for the scale-up synthesis of a sulfoximine intermediate, which can be used as a benchmark for the synthesis of this compound.

ParameterLab Scale (Illustrative)Industrial Scale (Reference)[6]
Starting Material Diphenyl SulfoxideSulfoxide Intermediate
Scale 100 g30 kg
Solvent MethanolToluene/Methanol
Reagents Ammonium Carbamate, PhI(OAc)2Ammonium Carbamate, PhI(OAc)2
Reaction Time 4-6 hoursNot specified
Yield 85-95%83%
Purity (by HPLC) >98%>99%
Purification Method CrystallizationAqueous Extractive Work-up, Crystallization as HCl salt

Visualizations

Signaling Pathway (Illustrative for Drug Development Context)

While this compound itself is an intermediate, its derivatives are often designed to interact with specific biological pathways. The following diagram illustrates a generic signaling pathway that could be targeted by a drug candidate containing the sulfoximine moiety.

G Generic Kinase Inhibitor Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Promotes Drug This compound Derivative (Inhibitor) Drug->Kinase_A Inhibits

Caption: Generic Kinase Inhibitor Signaling Pathway.

Experimental Workflow for Scale-up Synthesis

The following diagram outlines the key steps in the industrial-scale synthesis of this compound.

G Scale-up Synthesis Workflow for this compound Start Start Reactor_Prep Reactor Preparation (Clean, Dry, Inert Atmosphere) Start->Reactor_Prep Charging Charge Reactor with Diphenyl Sulfoxide and Solvent Reactor_Prep->Charging Reagent_Addition Controlled Addition of Ammonia Source and PhI(OAc)2 Charging->Reagent_Addition Reaction Reaction Monitoring (HPLC/TLC) Reagent_Addition->Reaction Quenching Reaction Quench (aq. Sodium Thiosulfate) Reaction->Quenching Reaction Complete Extraction Product Extraction Quenching->Extraction Purification Crystallization Extraction->Purification Drying Product Drying Purification->Drying QC Quality Control (Purity, Identity) Drying->QC End Final Product QC->End Release

Caption: Scale-up Synthesis Workflow.

Safety Considerations

The scale-up synthesis of this compound requires strict adherence to safety protocols.

  • Hazardous Materials: (Diacetoxyiodo)benzene is an oxidizing agent and should be handled with care. Organic solvents are flammable. This compound itself may be harmful if swallowed or in contact with skin.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Engineering Controls: The synthesis should be carried out in a well-ventilated area, preferably in a fume hood or a controlled reactor system to avoid inhalation of dust and vapors.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

This document provides a foundational guide for the industrial-scale synthesis of this compound. It is crucial to conduct a thorough process safety assessment and optimization studies before implementing any large-scale manufacturing process.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (Phenylsulfonimidoyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (Phenylsulfonimidoyl)benzene and related N-aryl sulfoximines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of N-arylation of a sulfoximine.

Problem 1: Low or No Product Yield

  • Question: My N-arylation reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in N-arylation reactions for synthesizing this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the catalyst and lead to undesired side reactions.

    • Reagent Quality:

      • Solvent: Use anhydrous solvents. The presence of water can hydrolyze the catalyst and other reagents. Toluene, DMSO, and dioxane are commonly used, with toluene often being superior for copper-catalyzed systems.[1]

      • Base: The choice and quality of the base are critical. Cesium carbonate (Cs₂CO₃) is often more efficient than other bases like K₂CO₃ or various phosphates and hydroxides in copper-catalyzed reactions.[1] Ensure the base is finely powdered and dry.

      • Starting Materials: Verify the purity of your sulfoximine and aryl halide. Impurities can inhibit the catalyst.

    • Catalyst and Ligand:

      • Catalyst Activity: The catalyst may be old or deactivated. Use a fresh batch of the catalyst. For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated.

      • Ligand Selection: The ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction. For copper-catalyzed reactions, N,N'-dimethylethylenediamine (DMEDA) has been shown to be effective.[1] For palladium-catalyzed reactions, bidentate phosphine ligands like BINAP often give good results.[2]

    • Reaction Temperature: The optimal temperature is crucial. For many copper-catalyzed N-arylations of sulfoximines, a temperature of around 110 °C is optimal.[1] Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause decomposition.

    • Reaction Time: Some reactions may require extended periods to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Formation of Side Products

  • Question: I am observing significant formation of side products in my reaction mixture. What are the common side products and how can I minimize them?

  • Answer: The formation of side products can compete with the desired N-arylation reaction, reducing the yield and complicating purification.

    • Homocoupling of Aryl Halide: This is a common side reaction, especially in palladium-catalyzed processes. Optimizing the catalyst-to-ligand ratio and ensuring a truly inert atmosphere can help minimize this.

    • Protodehalogenation of Aryl Halide: The aryl halide can be reduced, removing the halogen atom. This is often caused by trace amounts of water or other protic sources. Using anhydrous conditions is key to preventing this.

    • Decomposition of Starting Material: Some starting materials, particularly certain heteroaryl halides, can be unstable under the reaction conditions and decompose, leading to a lower yield.[3] If decomposition is suspected, consider lowering the reaction temperature or screening different catalysts and ligands that allow for milder conditions.

    • Phenol Formation: In some cases, particularly with palladium catalysis, the presence of water can lead to the formation of phenols from the aryl halide.

Problem 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final this compound product from the reaction mixture. What are some common impurities and purification strategies?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products.

    • Common Impurities:

      • Unreacted sulfoximine and aryl halide.

      • Homocoupled products.

      • Residual catalyst (e.g., copper or palladium salts).

      • Ligand and its byproducts.

    • Purification Strategy:

      • Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. Neutralizing the reaction mixture with aqueous HCl followed by extraction with an organic solvent like dichloromethane is a common first step.[1]

      • Column Chromatography: Silica gel column chromatography is the most common method for purifying N-arylated sulfoximines.[1][4] A gradient elution system, for example, with hexanes and ethyl acetate, can effectively separate the product from impurities.

      • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is better for the N-arylation of sulfoximines: copper or palladium?

A1: Both copper and palladium-based catalytic systems are effective for the N-arylation of sulfoximines, and the choice often depends on the specific substrates, cost considerations, and desired reaction conditions.

  • Copper-Catalyzed Systems: These are generally less expensive than palladium-based systems.[1][5] They are effective for the coupling of both aryl iodides and aryl bromides.[1] However, reactions with aryl bromides may require a two-step, one-pot procedure involving an initial Finkelstein reaction.[1]

  • Palladium-Catalyzed Systems: These are often highly efficient and can be very versatile, with a wide range of available phosphine ligands to tune reactivity.[2] They can be particularly effective for challenging substrates. However, palladium catalysts and the associated ligands can be more expensive.[1]

Q2: What is the optimal catalyst loading for the reaction?

A2: The optimal catalyst loading should be determined empirically for each specific reaction but can often be minimized to reduce costs. For some dual nickel photocatalyzed N-arylations, catalyst loadings as low as 0.15 mol% of an Iridium photocatalyst and 0.20 mol% of a Nickel catalyst have been shown to be effective.[3] For copper-catalyzed systems, a loading of 10 mol% of the copper salt is a common starting point.[1][5]

Q3: Can I use aryl chlorides as coupling partners?

A3: Aryl chlorides are generally less reactive than aryl bromides and iodides. While challenging, their use is possible with more active catalytic systems. For palladium-catalyzed reactions, the use of specific ligands like RuPhos has been shown to facilitate the N-arylation of sulfoximines with aryl chlorides.[6]

Q4: How does the electronic nature of the substituents on the aryl halide affect the reaction?

A4: For copper-catalyzed N-arylations with aryl iodides, the electronic effects of substituents on the aromatic ring appear to be of minor importance, with both electron-donating and electron-withdrawing groups generally leading to high product yields.[1][4] In some photocatalyzed nickel-catalyzed systems, both electron-rich and electron-deficient brominated arenes also react smoothly.[3]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of N-Phenyl-S,S-diphenylsulfoximine

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
10 mol% CuI, 20 mol% DMEDAPhenyl IodideCs₂CO₃Toluene11018-2295[1]
10 mol% CuI, 20 mol% DMEDAPhenyl BromideCs₂CO₃Dioxane1104093[1]
0.15 mol% [Ir]-Cat, 0.20 mol% [Ni-2]-CatPhenyl BromideTMGMeCN25394[3]
Pd₂(dba)₃, RuPhosPhenyl ChlorideK₂CO₃Dioxane10024~90[6]

Table 2: Optimization of Reaction Conditions for Copper-Catalyzed N-Arylation of a Sulfoximine with Phenyl Iodide

Copper Source (1.0 equiv)Base (2.5 equiv)SolventTemperature (°C)Yield (%)
CuI Cs₂CO₃ DMSO 90 94
CuBrCs₂CO₃DMSO9085
CuSO₄Cs₂CO₃DMSO9078
CuIK₂CO₃DMSO9065
CuICs₂CO₃Toluene9055
CuICs₂CO₃DMF9088

Data adapted from a study by Bolm and coworkers, where stoichiometric copper was initially screened.[4] Catalytic versions were subsequently developed.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of S,S-Diphenylsulfoximine with Phenyl Iodide [1]

  • Reagent Preparation: In a dry Schlenk tube under an argon atmosphere, add S,S-diphenylsulfoximine (1.0 equiv), phenyl iodide (2.0 equiv), copper(I) iodide (0.1 equiv), N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv), and cesium carbonate (2.5 equiv).

  • Solvent Addition: Add degassed toluene to the Schlenk tube to achieve a concentration of approximately 1 M with respect to the sulfoximine.

  • Reaction Execution: Seal the Schlenk tube and heat the heterogeneous mixture to 110 °C with vigorous stirring for 18-22 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with 1 M aqueous HCl.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-phenylated sulfoximine.

Mandatory Visualization

Reaction_Optimization_Workflow cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_optimization Condition Optimization cluster_analysis Analysis & Finalization Start Define Model Reaction (Sulfoximine + Aryl Halide) Catalyst Screen Catalyst (e.g., CuI, Pd(OAc)2) Start->Catalyst Ligand Screen Ligand (e.g., DMEDA, BINAP) Catalyst->Ligand Base Screen Base (e.g., Cs2CO3, K2CO3) Ligand->Base Solvent Screen Solvent (e.g., Toluene, DMSO) Base->Solvent Analysis Analyze Results (Yield, Purity) Solvent->Analysis Initial Yield Temperature Optimize Temperature Concentration Optimize Concentration Temperature->Concentration Stoichiometry Optimize Stoichiometry Concentration->Stoichiometry Stoichiometry->Analysis Refined Yield Analysis->Catalyst Re-screen if poor Analysis->Temperature Proceed if promising Optimized Optimized Protocol Analysis->Optimized Finalize

Caption: Workflow for optimizing reaction conditions.

References

Troubleshooting common issues in (Phenylsulfonimidoyl)benzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving (Phenylsulfonimidoyl)benzene and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the N-arylation of this compound?

Low yields in N-arylation reactions are typically due to several factors:

  • Choice of Aryl Halide: Aryl iodides are generally more reactive than aryl bromides, and aryl chlorides are the least reactive. Using aryl bromides may result in low conversion under conditions optimized for aryl iodides.[1][2]

  • Catalyst System: The choice of catalyst (e.g., copper vs. palladium) and ligand is crucial. For copper-catalyzed reactions, a combination of a copper(I) salt and a diamine ligand often provides high yields.[3][4] Palladium catalysts with appropriate ligands like BINAP are also used but can be more expensive.[2]

  • Base Selection: The choice of base is critical. Inorganic bases like cesium carbonate (Cs₂CO₃) have proven to be highly effective in many copper-catalyzed N-arylation reactions.[1][2]

  • Reaction Temperature: These reactions often require elevated temperatures (e.g., 90-110 °C) to proceed efficiently.[1][2] Insufficient temperature can lead to incomplete reactions.

  • Steric Hindrance: Bulky substituents on either the this compound or the aryl halide can impede the reaction, leading to lower yields.[1]

Q2: I am observing no reaction or very low conversion with an aryl bromide. What should I do?

Aryl bromides are less reactive than aryl iodides in copper-catalyzed N-arylations. If you are experiencing low conversion, consider the following:

  • Switch to a Two-Step Protocol: A highly effective strategy is to first convert the aryl bromide to an aryl iodide via a copper-catalyzed Finkelstein reaction using sodium iodide. The resulting aryl iodide can then undergo N-arylation in the same pot.[1]

  • Adjust Catalyst Loading: In some cases, particularly with less reactive substrates, increasing the catalyst loading may improve yields.[5]

  • Use a Different Catalyst System: While copper catalysis is often preferred for its lower cost, a palladium-based catalyst system might be more effective for challenging aryl bromides.[2]

Q3: What are potential side reactions to be aware of?

  • Hydrolysis: Sulfoximines can be susceptible to hydrolysis, especially under acidic conditions, which can cleave the N-cyano group if present or lead to other degradation pathways.[6][7] It is important to ensure anhydrous reaction conditions and appropriate work-up procedures.

  • Racemization: If you are working with chiral sulfoximines, be aware that fluoride ions, if present, can cause racemization at the sulfur center. This can be mitigated by using fluoride trapping agents.[8]

  • Homocoupling of Aryl Halide: Under certain conditions, particularly with palladium catalysts, homocoupling of the aryl halide to form a biaryl species can occur as a side reaction.

  • Reduction of Nitro Groups: If your aryl halide contains a nitro group, be aware that some reaction conditions, especially those involving certain catalysts or reducing agents, could potentially reduce the nitro group.[9]

Q4: What are the best practices for purifying this compound derivatives?

Standard purification techniques are typically effective:

  • Column Chromatography: Flash chromatography on silica gel is the most common method for purifying these compounds. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.

  • Aqueous Work-up: A standard aqueous work-up is crucial to remove the base and inorganic salts. This typically involves washing the organic layer with a mild acid (e.g., 1M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.[10]

Troubleshooting Guides

Problem 1: Low to No Yield in Copper-Catalyzed N-Arylation
Symptom Possible Cause Suggested Solution Citation
Reaction with Aryl Iodide gives low yield.1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Insufficient temperature.1. Use fresh CuI and N,N'-dimethylethylenediamine (DMEDA) ligand. 2. Use Cesium Carbonate (Cs₂CO₃) as the base and Toluene as the solvent. 3. Ensure the reaction temperature is maintained at 110 °C.[1][3]
Reaction with Aryl Bromide gives low yield or fails.Aryl bromides are less reactive than aryl iodides under standard conditions.Implement a one-pot, two-step protocol: 1. Finkelstein Reaction: React the aryl bromide with NaI, CuI, and DMEDA in dioxane at 110 °C. 2. N-Arylation: After the first step, add the this compound and Cs₂CO₃ to the reaction mixture and continue heating.[1]
Reaction is slow or stalls with heterocyclic halides .Heterocyclic substrates can sometimes show lower reactivity.Carefully adjust (increase) the catalyst loading of both the iridium photocatalyst and the nickel catalyst if using a dual photocatalytic system.[5]
Problem 2: Formation of Significant Byproducts
Symptom Possible Cause Suggested Solution Citation
Mass spectrum indicates a product with a lower mass, consistent with the sulfonamide.Hydrolysis of the sulfoximine.Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents. During work-up, avoid prolonged exposure to strong acids.[6][7]
Loss of enantiomeric excess in a chiral synthesis.Racemization at the sulfur center, potentially caused by fluoride ions.If fluoride sources are present (e.g., from certain reagents), add a fluoride trapping agent like LiBr to prevent racemization.[8][11]
Presence of biaryl compounds in the crude mixture.Homocoupling of the aryl halide coupling partner.Optimize catalyst and ligand concentrations. In some cases, lowering the reaction temperature slightly may disfavor the homocoupling pathway.

Data Presentation: Catalyst System Comparison for N-Arylation

The following table summarizes and compares different catalytic systems for the N-arylation of sulfoximines, which is a key reaction for modifying this compound.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Typical Yield (%)AdvantagesDisadvantagesCitation
Copper Aryl IodideCs₂CO₃Toluene11092 - 99Inexpensive, high yielding for aryl iodides.Less effective for aryl bromides in a single step.[1]
Copper Aryl BromideCs₂CO₃Dioxane / Toluene11082 - 97Effective for aryl bromides.Requires a two-step (one-pot) procedure.[1]
Palladium Aryl BromideNaOt-BuTolueneRefluxup to 96Effective for a range of aryl halides.Catalyst and ligands (e.g., BINAP) are expensive.[2]
Dual Nickel Photocatalysis Aryl BromideDBUDMA25up to 99Very mild conditions (room temp), low catalyst loading.Requires a photocatalyst (e.g., Iridium complex) and light source.[5]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of this compound with an Aryl Iodide

This protocol is adapted from the general procedure for the N-arylation of sulfoximines.[1]

Reagents:

  • This compound (1.0 equiv)

  • Aryl Iodide (2.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous, degassed Toluene (to make a 1 M solution with respect to the sulfoximine)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound, the aryl iodide, CuI, and Cs₂CO₃.

  • Solvent and Ligand Addition: Add the anhydrous, degassed toluene, followed by the DMEDA ligand via syringe.

  • Reaction: Heat the heterogeneous mixture to 110 °C and stir for 18-22 hours.

  • Work-up: Cool the reaction to room temperature. Neutralize with 1M aqueous HCl.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Synthesis of this compound

This protocol describes the synthesis of the parent NH-sulfoximine from the corresponding sulfoxide, adapted from literature procedures.[12][13]

Reagents:

  • Phenylsulfoxide (1.0 equiv)

  • O-(2,4-dinitrophenyl)hydroxylamine (1.2 equiv)

  • [Rh₂(OAc)₄] (2.5 mol%)

  • Dichloromethane (DCE) as solvent

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the phenylsulfoxide and [Rh₂(OAc)₄].

  • Solvent Addition: Add dichloromethane.

  • Reagent Addition: Add the O-(2,4-dinitrophenyl)hydroxylamine to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by flash column chromatography to yield the this compound.

Visualizations

Troubleshooting_Workflow start Start: N-Arylation of this compound substrate What is your aryl halide? start->substrate issue_iodide What is the issue? (Aryl Iodide) substrate->issue_iodide Aryl Iodide issue_bromide What is the issue? (Aryl Bromide) substrate->issue_bromide Aryl Bromide low_yield_iodide Low Yield / No Reaction issue_iodide->low_yield_iodide Low Yield side_products Side Products Observed issue_iodide->side_products Side Products low_yield_bromide Low Yield / No Reaction issue_bromide->low_yield_bromide Low Yield issue_bromide->side_products Side Products solution_iodide 1. Check catalyst/ligand quality. 2. Verify base (Cs₂CO₃) and solvent (Toluene). 3. Ensure temperature is 110 °C. low_yield_iodide->solution_iodide solution_bromide Use one-pot, two-step protocol: 1. Finkelstein reaction (NaI/CuI). 2. Add sulfoximine and base. low_yield_bromide->solution_bromide issue_side What kind of side product? side_products->issue_side hydrolysis Hydrolysis Product issue_side->hydrolysis Mass loss racemization Racemization issue_side->racemization Loss of ee solution_hydrolysis Use anhydrous conditions. Avoid strong acid in workup. hydrolysis->solution_hydrolysis solution_racemization Add fluoride trapping agent (e.g., LiBr) if F⁻ source is present. racemization->solution_racemization

Caption: Troubleshooting flowchart for N-arylation reactions.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dry Schlenk tube under Argon prep2 Add solid reagents: Sulfoximine, Aryl Halide, CuI, Cs₂CO₃ prep1->prep2 react1 Add Toluene and DMEDA prep2->react1 react2 Heat to 110 °C for 18-22h react1->react2 workup1 Cool to RT, neutralize with aq. HCl react2->workup1 workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4

Caption: Workflow for copper-catalyzed N-arylation.

References

Improving the yield and purity of (Phenylsulfonimidoyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the yield and purity of (Phenylsulfonimidoyl)benzene, also known as S,S-Diphenyl-sulfoximine (CAS 22731-83-5). This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Low or No Product Yield

Issue: The reaction yields little to no this compound.

Possible CauseTroubleshooting Steps
Inefficient Generation of Hydrazoic Acid (HN₃) Ensure the complete reaction of sodium azide with sulfuric acid. The temperature should be carefully controlled during the addition of sulfuric acid to the sodium azide solution to prevent the decomposition of hydrazoic acid.
Low Quality Starting Materials Use pure diphenyl sulfoxide. Impurities in the starting material can interfere with the reaction.
Incorrect Reaction Temperature Maintain the reaction temperature within the optimal range as specified in the protocol. Temperatures that are too high can lead to decomposition of the product and starting materials.
Insufficient Reaction Time Allow the reaction to proceed for the recommended duration to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Moisture Contamination The reaction is sensitive to moisture. Use anhydrous solvents and dried glassware to prevent the quenching of reactive intermediates.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Product Purity Issues

Issue: The final product is impure, as indicated by techniques like NMR or melting point analysis.

Possible CauseTroubleshooting Steps
Incomplete Reaction As with low yield, ensure the reaction has gone to completion. Unreacted diphenyl sulfoxide can be a major impurity.
Side Reactions Over-oxidation can lead to the formation of diphenyl sulfone. The formation of other byproducts is possible if the reaction temperature is not well-controlled.
Ineffective Purification A single purification step may be insufficient. Column chromatography with a suitable solvent system is often necessary. Recrystallization from an appropriate solvent can also improve purity.
Contamination from Work-up Ensure all reagents used during the work-up (e.g., sodium bicarbonate, brine) are fully removed. Residual salts can contaminate the final product.

Purification Strategy Flowchart

PurificationStrategy Crude_Product Crude this compound Extraction Aqueous Work-up (NaHCO3, Brine) Crude_Product->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal in vacuo Drying->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Recrystallization Recrystallization from Suitable Solvent Column_Chromatography->Recrystallization If necessary Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification strategy for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely cited method is the reaction of diphenyl sulfoxide with hydrazoic acid (HN₃), which is typically generated in situ from sodium azide and a strong acid like sulfuric acid.[1] Another approach involves the oxidation of S,S-diphenylsulfilimine.

Q2: What are the expected spectroscopic signatures for this compound?

A2: In the ¹H NMR spectrum, you would expect to see multiplets in the aromatic region (typically δ 7.4-8.0 ppm). The N-H proton may appear as a broad singlet. The IR spectrum should show characteristic absorptions for N-H and S=O stretching.

Q3: What are common side products in the synthesis of this compound from diphenyl sulfoxide?

A3: A potential side product is diphenyl sulfone, resulting from over-oxidation. Incomplete reaction will leave unreacted diphenyl sulfoxide.

Q4: How can I improve the safety of the reaction involving hydrazoic acid?

A4: Hydrazoic acid is toxic and explosive. It is crucial to perform the reaction in a well-ventilated fume hood and behind a blast shield. Generating hydrazoic acid in situ at low temperatures minimizes its accumulation. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q5: What is the best way to monitor the reaction progress?

A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (diphenyl sulfoxide) from the product. The spots can be visualized under UV light.

Experimental Protocols

Synthesis of this compound from Diphenyl Sulfoxide[1]

This protocol describes the synthesis of S,S-diphenyl-sulfoximine via the reaction of diphenyl sulfoxide with hydrazoic acid.

Materials:

  • Diphenyl sulfoxide

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenyl sulfoxide in chloroform.

  • In a separate beaker, dissolve sodium azide in a minimal amount of water and add it to the chloroform solution.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise from the dropping funnel to the stirred mixture. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC).

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_product Product Diphenyl Sulfoxide Diphenyl Sulfoxide Hydrazoic Acid HN₃ (from NaN₃ + H₂SO₄) This compound This compound Hydrazoic Acid->this compound CHCl₃, H₂SO₄

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of S,S-diphenyl-sulfoximine. Please note that yields can vary based on reaction scale and specific conditions.

Starting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (%)Reference
Diphenyl SulfoxideNaN₃, H₂SO₄Chloroform2-460-80>95 (after chromatography)[1]
Diphenyl Sulfide(NH₄)₂CO₃, PhI(OAc)₂Methanol1(Intermediate)N/A[2]

Note: The second entry refers to the in-situ formation of the sulfoximine as an intermediate in a one-pot reaction to form an N-iodo derivative. The yield of the isolated sulfoximine is not reported in this case.

References

Stability and degradation studies of (Phenylsulfonimidoyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (Phenylsulfonimidoyl)benzene. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on related sulfonamide compounds, the primary degradation pathways for this compound are expected to involve hydrolysis of the sulfonimidoyl group, particularly under acidic or basic conditions.[1][2][3] Oxidative degradation may also occur, potentially leading to hydroxylation of the benzene rings.[4][5][6] Photodegradation could lead to cleavage of the sulfur-nitrogen bond.[7]

Q2: How can I monitor the degradation of this compound during my experiments?

A2: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach for monitoring the degradation of this compound and separating its potential degradants. Mass spectrometry (LC-MS) can be used for the identification and characterization of the degradation products.

Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A3: Typical forced degradation conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 70°C.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 70°C.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at temperatures ranging from 60°C to 100°C.[8]

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

Q4: Are there any known stability liabilities associated with the sulfonimidoyl functional group?

A4: The sulfonimidoyl group, being an aza-analogue of a sulfone, is generally considered to be hydrolytically stable.[9] However, like sulfonamides, it can be susceptible to hydrolysis under harsh acidic or basic conditions. The stability can be influenced by the substituents on the nitrogen and sulfur atoms.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Unexpected peaks in HPLC chromatogram during stability testing. Degradation of this compound.Perform peak purity analysis to confirm if the main peak is homogenous. Use LC-MS to identify the structure of the new peaks. Compare the chromatograms of stressed and unstressed samples to identify degradation products.
Loss of parent compound peak area with no corresponding increase in impurity peaks. 1. The degradant may not be UV active at the chosen wavelength. 2. The degradant may be precipitating out of solution. 3. The degradant may be volatile.1. Use a photodiode array (PDA) detector to screen for the optimal detection wavelength for potential degradants. 2. Visually inspect the sample for any precipitation. If observed, try a different solvent system for analysis. 3. Use a mass spectrometer detector which is more universal.
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). However, be cautious not to use unrealistically harsh conditions that may not be relevant to the actual storage or use of the compound.
Inconsistent stability results between batches. 1. Differences in impurity profiles between batches. 2. Inconsistent experimental conditions.1. Characterize the impurity profile of each batch before initiating stability studies. Certain impurities can act as catalysts or inhibitors for degradation. 2. Ensure that all experimental parameters (temperature, pH, concentration, light exposure) are tightly controlled and consistent across all experiments.

Quantitative Data Summary

The following tables present hypothetical degradation data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design and is based on typical degradation profiles of related sulfonamide compounds.

Table 1: Hypothetical Hydrolytic Degradation of this compound at 50°C

Condition Time (days) % Degradation Major Degradation Products
0.1 M HCl7~15%Benzenesulfonamide, Aniline
pH 7 Buffer7< 5%Not significant
0.1 M NaOH7~10%Benzenesulfonamide, Aniline

Table 2: Hypothetical Oxidative and Photolytic Degradation of this compound

Condition Time (hours) % Degradation Major Degradation Products
3% H₂O₂24~20%Hydroxylated derivatives
ICH Photostability24~10%Products of S-N bond cleavage

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 50°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72, 168 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 50°C.

    • Withdraw aliquots at the same time points as the acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water (or a neutral buffer).

    • Incubate and sample as described above.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Sample: To 1 mL of the 1 mg/mL stock solution, add 9 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Evaluation Start Prepare Stock Solution of this compound Acid Acidic Hydrolysis (0.1 M HCl, 50°C) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, 50°C) Start->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (80°C, Dry Heat) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradants > threshold Data Summarize Degradation Data HPLC->Data Pathway Propose Degradation Pathways LCMS->Pathway

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Sulfonamide Benzenesulfonamide Parent->Sulfonamide S-N Bond Cleavage Aniline Aniline Parent->Aniline Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated Ring Hydroxylation SN_Cleavage S-N Cleavage Products Parent->SN_Cleavage UV Light

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Synthesis of (Phenylsulfonimidoyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Phenylsulfonimidoyl)benzene. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature, but be cautious as this may also promote side-product formation.

  • Suboptimal Reagent Stoichiometry: The ratio of reactants is crucial.

    • Solution: Carefully optimize the stoichiometry of the sulfoxide, the nitrogen source (e.g., ammonium carbamate), and the oxidant (e.g., (diacetoxyiodo)benzene). An excess of the oxidant is often used, but a large excess can lead to side reactions.

  • Moisture Contamination: Many reagents used in this synthesis are sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Poor Reagent Quality: Degradation of reagents can significantly impact the reaction.

    • Solution: Use fresh, high-purity reagents. (Diacetoxyiodo)benzene, in particular, can degrade over time.

  • Inefficient Work-up and Purification: Product may be lost during extraction and purification steps.

    • Solution: Optimize your work-up procedure. Ensure the pH is appropriately adjusted during extractions to minimize the solubility of the product in the aqueous phase. For purification by column chromatography, select an appropriate solvent system to ensure good separation from byproducts.

Q2: I am observing a significant amount of a side-product that I suspect is diphenyl sulfone. How can I confirm its identity and minimize its formation?

A2: Diphenyl sulfone is a common byproduct resulting from the over-oxidation of the starting material, diphenyl sulfoxide.

  • Confirmation of Identity:

    • NMR Spectroscopy: In the ¹H NMR spectrum, diphenyl sulfone will show characteristic aromatic signals that may overlap with your product. However, the integration and splitting patterns might differ. More definitively, in the ¹³C NMR spectrum, the chemical shift of the ipso-carbon attached to the sulfone group will be different from that of the sulfoximine.

    • Mass Spectrometry (MS): The mass-to-charge ratio (m/z) of diphenyl sulfone (C₁₂H₁₀O₂S) is different from that of this compound (C₁₂H₁₁NOS).

    • HPLC: Spiking the reaction mixture with a commercially available standard of diphenyl sulfone and observing co-elution can confirm its presence.

  • Minimizing Formation:

    • Control Oxidant Stoichiometry: Use the minimum effective amount of the oxidant. A slight excess is often necessary, but a large excess will favor the formation of the sulfone.[1]

    • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote over-oxidation.

    • Controlled Addition of Oxidant: Add the oxidant portion-wise or as a solution via a syringe pump to maintain a low instantaneous concentration in the reaction mixture.

Q3: My final product is difficult to purify. What are some common impurities I should be aware of?

A3: Besides diphenyl sulfone, other impurities can complicate the purification of this compound.

  • Unreacted Diphenyl Sulfoxide: If the reaction does not go to completion, you will have the starting material in your crude product.

  • N-Acyl Sulfoximine: If using a nitrogen source that can also act as an acylating agent under certain conditions (for instance, if acetic acid is present from the decomposition of (diacetoxyiodo)benzene), you might form N-acetyl-(Phenylsulfonimidoyl)benzene.

  • Products from Side Reactions of the Oxidant: Hypervalent iodine reagents can sometimes participate in other reactions, leading to various aromatic byproducts.

Table 1: Common Side-Products and Influencing Factors

Side-ProductChemical FormulaCommon CauseKey Influencing Factors
Diphenyl sulfoneC₁₂H₁₀O₂SOver-oxidation of diphenyl sulfoxideExcess oxidant, high reaction temperature
Unreacted Diphenyl SulfoxideC₁₂H₁₀OSIncomplete reactionInsufficient reaction time, low temperature, suboptimal reagent stoichiometry
N-acetyl-(Phenylsulfonimidoyl)benzeneC₁₄H₁₃NO₂SAcylation of the productPresence of acetic acid (e.g., from oxidant decomposition), reaction conditions

Analytical Methodologies

Accurate analysis of the reaction mixture and the final product is crucial for troubleshooting and ensuring purity.

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the analysis of this compound and potential impurities. Optimization may be required based on the specific reaction mixture and available instrumentation.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

    • Example Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Protocol: NMR Spectroscopy for Impurity Identification

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR).

  • Sample Preparation: Dissolve a few milligrams of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis:

    • ¹H NMR: Compare the spectrum of your sample to a reference spectrum of pure this compound. Look for additional peaks that may correspond to impurities like diphenyl sulfone or unreacted diphenyl sulfoxide. The NH proton of the sulfoximine is often broad and its chemical shift can be solvent-dependent.

    • ¹³C NMR: This can be particularly useful for identifying diphenyl sulfone, as the chemical shift of the carbon atom attached to the highly oxidized sulfur will be distinct.

Visual Guides

Diagram 1: General Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis & Purification reagents Combine Diphenyl Sulfoxide, Nitrogen Source, and Oxidant in Solvent reaction Stir at Controlled Temperature reagents->reaction workup Quench Reaction and Perform Aqueous Work-up reaction->workup crude_analysis Analyze Crude Product (TLC, HPLC, NMR) workup->crude_analysis Crude Product purification Purify by Column Chromatography crude_analysis->purification pure_analysis Analyze Pure Product (HPLC, NMR, MS) purification->pure_analysis final_product final_product pure_analysis->final_product Pure this compound

Caption: Workflow for the synthesis and analysis of this compound.

Diagram 2: Logical Relationship for Troubleshooting Over-oxidation

G problem High Level of Diphenyl Sulfone Impurity cause1 Excess Oxidant problem->cause1 cause2 High Reaction Temperature problem->cause2 cause3 Rapid Oxidant Addition problem->cause3 solution1 Decrease Oxidant Stoichiometry cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Add Oxidant Slowly/Portion-wise cause3->solution3

Caption: Troubleshooting guide for minimizing diphenyl sulfone formation.

References

Technical Support Center: Purification of (Phenylsulfonimidoyl)benzene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (Phenylsulfonimidoyl)benzene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The most common and effective purification techniques for this compound and its derivatives are column chromatography and recrystallization. Liquid-liquid extraction is also a crucial step in the initial work-up to remove inorganic impurities and unreacted starting materials.[1][2]

Q2: What are the typical stationary and mobile phases used for column chromatography of these compounds?

A2: Silica gel is the most commonly used stationary phase for the column chromatography of this compound and its derivatives.[1][3][4] The mobile phase is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. The optimal solvent system will depend on the polarity of the specific derivative being purified.[5]

Q3: How can I determine the appropriate solvent system for column chromatography?

A3: Thin-layer chromatography (TLC) is an excellent preliminary technique to determine the optimal solvent system for column chromatography. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from impurities.

Q4: What are some suitable solvents for the recrystallization of this compound derivatives?

A4: The choice of solvent for recrystallization is highly dependent on the specific compound's solubility profile. Common solvent systems include ethanol, or mixtures of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or petroleum ether).[6][7] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[8]

Q5: What are some common impurities I might encounter in the synthesis of this compound and its derivatives?

A5: Common impurities can include unreacted starting materials (e.g., the corresponding sulfide or sulfoxide), over-oxidized byproducts (e.g., the corresponding sulfone), and reagents from the imination step.[3] For instance, in rhodium-catalyzed syntheses, side products like sulfones can be generated and may be difficult to separate from the desired sulfoximine product.[3]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution Citation
Compound won't elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[9]
Poor separation of the desired compound from an impurity The solvent system is not providing adequate resolution.- Try a different solvent system with different polarity or selectivity. - Use a shallower solvent gradient during elution. - Ensure the column is not overloaded with the crude sample.[10]
Streaking or tailing of the compound on the column - The compound is interacting too strongly with the acidic silica gel. - The sample is too concentrated when loaded.- Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase to cap active sites on the silica gel. - Dissolve the sample in a minimal amount of solvent before loading, or use the dry loading technique.[11]
The compound appears to be decomposing on the column The compound is unstable on silica gel.- Deactivate the silica gel by treating it with a base like triethylamine before packing the column. - Consider using a different stationary phase, such as alumina.[9]
Recrystallization
Problem Possible Cause Solution Citation
The compound "oils out" instead of forming crystals The solution is supersaturated, and the compound's melting point is below the temperature of the solution.- Add a small amount of additional solvent to the hot solution to reduce the saturation. - Try a different recrystallization solvent with a lower boiling point. - Scratch the inside of the flask with a glass rod to induce nucleation.[2][12]
No crystals form upon cooling - The solution is not sufficiently saturated. - The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Add a seed crystal of the pure compound to induce crystallization.[2][12]
Low recovery of the purified compound - Too much solvent was used for recrystallization, leading to significant loss of the compound in the mother liquor. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.[12]
The recrystallized product is still impure - The cooling process was too fast, trapping impurities within the crystal lattice. - The chosen solvent did not effectively differentiate between the desired compound and the impurities.- Allow the solution to cool slowly to promote the formation of pure crystals. - Wash the collected crystals with a small amount of cold recrystallization solvent to remove surface impurities. - Consider a second recrystallization from a different solvent system.[12]

Experimental Protocols

General Work-up Procedure for this compound Synthesis
  • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.[1][13]

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, use the dry loading method by adsorbing the crude product onto a small amount of silica gel and then adding this to the column.[11]

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

General Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials (e.g., Sulfide/Sulfoxide) reaction Chemical Reaction (e.g., Imination/Oxidation) start->reaction quench Quenching (e.g., NaHCO3) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product troubleshooting_purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Crude Product purification_choice Choose Purification Method start->purification_choice cc_start Run Column purification_choice->cc_start Chromatography rc_start Attempt Recrystallization purification_choice->rc_start Recrystallization cc_check Good Separation? cc_start->cc_check cc_success Pure Fractions cc_check->cc_success Yes cc_fail Troubleshoot cc_check->cc_fail No rc_check Crystals Formed? rc_start->rc_check rc_success Pure Crystals rc_check->rc_success Yes rc_fail Troubleshoot rc_check->rc_fail No

References

Technical Support Center: Catalyst Deactivation and Regeneration in (Phenylsulfonimidoyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and regeneration in reactions involving (Phenylsulfonimidoyl)benzene and its derivatives. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common issue in reactions with this compound substrates?

A1: The primary challenge arises from the inherent properties of the sulfonimidoyl group. The sulfur and nitrogen atoms in this functional group can act as Lewis bases, coordinating to the metal center of the catalyst (e.g., Palladium or Rhodium). This coordination can lead to catalyst poisoning by blocking active sites necessary for the catalytic cycle to proceed, ultimately resulting in decreased reaction rates or complete reaction failure.

Q2: What are the primary mechanisms of catalyst deactivation observed in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The sulfur atom of the sulfonimidoyl moiety can act as a poison for many transition metal catalysts, particularly palladium.[1][2][3][4][5] This is a common issue with sulfur-containing compounds in catalysis.[1][2][3][4][5]

  • Formation of Inactive Complexes: The catalyst can form stable, inactive complexes with the this compound substrate or other nitrogen-containing species in the reaction mixture.

  • Coking: At elevated temperatures, organic materials can decompose and form carbonaceous deposits on the catalyst surface, blocking active sites.

  • Sintering: High temperatures can cause the metal nanoparticles of a heterogeneous catalyst to agglomerate, reducing the active surface area.

  • Leaching: In the case of heterogeneous catalysts, the active metal can dissolve into the reaction mixture, leading to a loss of catalytic activity and potential product contamination.

Q3: What are the visible signs of catalyst deactivation in my reaction?

A3: Signs of catalyst deactivation can include:

  • A noticeable decrease in the reaction rate or a complete stall of the reaction before full conversion of the starting material.

  • The necessity for higher catalyst loading in subsequent runs to achieve similar conversion rates.

  • A change in the color of the reaction mixture, which may indicate the formation of inactive catalyst species (e.g., palladium black).

  • Inconsistent results between different batches of the same reaction.

Q4: Can I regenerate a catalyst that has been deactivated in a reaction involving this compound?

A4: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism. For instance, catalysts poisoned by sulfur compounds can sometimes be regenerated.[1][2][6][7] However, the effectiveness of regeneration varies.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity
Possible Cause Troubleshooting Steps
Catalyst Poisoning by Sulfur 1. Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome partial poisoning. 2. Ligand Modification: Employ ligands that are less susceptible to displacement or that can electronically shield the metal center from the sulfur atom. 3. Use a Pre-catalyst: Some pre-catalysts are more robust and can generate the active catalytic species in situ, potentially mitigating immediate poisoning.
Inefficient Catalyst Activation 1. Review Activation Protocol: Ensure that the pre-catalyst is being activated correctly according to the literature procedure for the specific catalyst system. 2. Check Reagent Quality: Impurities in solvents or reagents can interfere with catalyst activation. Use high-purity, anhydrous, and degassed reagents and solvents.
Poor Substrate Solubility 1. Solvent Screening: Test a range of solvents to ensure adequate solubility of the this compound substrate and other reagents at the reaction temperature. 2. Increase Temperature: Cautiously increase the reaction temperature to improve solubility, while monitoring for potential thermal degradation of the catalyst or substrates.
Issue 2: Reaction Stalls Before Completion
Possible Cause Troubleshooting Steps
Gradual Catalyst Deactivation 1. Incremental Substrate Addition: Add the this compound substrate slowly over a period of time to maintain a low concentration in the reaction mixture, which can reduce the rate of catalyst poisoning. 2. In-situ Regeneration: For certain catalyst systems, the addition of a mild reducing or oxidizing agent during the reaction might help to regenerate the active catalyst. This is highly system-dependent and requires careful investigation.
Product Inhibition 1. Monitor Product Concentration: If the product also contains a coordinating group, it may compete with the substrate for the catalyst's active sites. 2. Remove Product: In some cases, in-situ product removal (e.g., by crystallization or extraction) can drive the reaction to completion.

Catalyst Deactivation and Regeneration Data

The following tables provide illustrative data on catalyst deactivation and regeneration. Note that this data is based on general principles of sulfur poisoning and may not directly correspond to specific this compound reactions due to the limited availability of such specific data in the literature.

Table 1: Hypothetical Catalyst Performance in a Cross-Coupling Reaction with a this compound Derivative

Catalyst SystemFresh Catalyst Turnover Number (TON)Deactivated Catalyst TON (after 1 run)Regeneration Efficiency (%)
Pd(OAc)₂ / SPhos85025075
[Rh(cod)Cl]₂ / dppe120040080
Pd/C (10%)60015060

Table 2: Comparison of Regeneration Methods for a Sulfur-Poisoned Palladium Catalyst

Regeneration MethodTemperature (°C)AtmosphereTypical Recovery of Activity (%)Reference
Hydrogen Treatment400-500H₂60-80[2][7]
Oxidative Treatment500-600Air/O₂50-70[6]
Solvent Washing with Ligand SolutionRoom TemperatureInert40-60-

Detailed Experimental Protocols

Protocol 1: Monitoring Catalyst Deactivation via Reaction Kinetics

Objective: To determine the rate of catalyst deactivation during a reaction.

Procedure:

  • Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Charge the reaction vessel with the catalyst, ligand, base, and any other reagents except for the this compound substrate.

  • Internal Standard: Add a known amount of an internal standard (a compound that does not react under the reaction conditions and has a distinct signal in the analytical method to be used, e.g., ¹H NMR or GC-MS).

  • Initiation: Add the this compound substrate to initiate the reaction at the desired temperature.

  • Sampling: At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture and quench it immediately (e.g., by cooling and diluting with a suitable solvent).

  • Analysis: Analyze the quenched samples by a suitable analytical technique (e.g., ¹H NMR, GC-MS, or HPLC) to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. A plateau in product formation before the complete consumption of the starting material is indicative of catalyst deactivation.

Protocol 2: General Procedure for the Regeneration of a Sulfur-Poisoned Homogeneous Palladium Catalyst

Objective: To regenerate a palladium catalyst deactivated by a sulfur-containing substrate. This is a general guideline and may require optimization for specific catalyst systems.

Procedure:

  • Catalyst Recovery: After the reaction, if the catalyst is homogeneous, it may first need to be precipitated or separated from the reaction mixture. For heterogeneous catalysts, simple filtration is sufficient.

  • Solvent Washing: Wash the recovered catalyst multiple times with a suitable organic solvent to remove any adsorbed organic residues.

  • Regeneration:

    • For supported catalysts (e.g., Pd/C): Place the catalyst in a tube furnace. Heat the catalyst to 400-500 °C under a flow of hydrogen gas for 2-4 hours.[2][7] Caution: Hydrogen is flammable and should be handled with appropriate safety measures.

    • For homogeneous catalysts: The regeneration is more complex and less commonly performed. One approach involves treating the catalyst residue with an oxidizing agent to remove the poisoning species, followed by a reduction step to regenerate the active catalytic species. This process is highly specific to the catalyst and ligand system. A simpler, though often less effective, method is to wash the catalyst residue with a solution of a strongly coordinating ligand to displace the poisoning substrate.

  • Activity Test: After the regeneration procedure, test the activity of the catalyst under the original reaction conditions to determine the efficiency of the regeneration.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Catalyst (e.g., Pd(0)L_n) Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination Catalytic_Cycle Productive Catalytic Cycle Substrate_Coordination->Catalytic_Cycle Poisoning Poisoning by Sulfonimidoyl Group Substrate_Coordination->Poisoning Strong Coordination Catalytic_Cycle->Active_Catalyst Regeneration of Catalyst Product Product Catalytic_Cycle->Product Inactive_Complex Inactive Catalyst-Substrate Complex Poisoning->Inactive_Complex

Catalyst deactivation via poisoning by the sulfonimidoyl group.

Troubleshooting_Workflow Start Low or No Reaction Conversion Check_Purity Check Reagent/Solvent Purity Start->Check_Purity Increase_Loading Increase Catalyst Loading Check_Purity->Increase_Loading Purity OK Failure Consult Further Literature Check_Purity->Failure Purity is an issue Change_Ligand Change Ligand Increase_Loading->Change_Ligand Still low conversion Success Successful Reaction Increase_Loading->Success Conversion improves Optimize_Temp Optimize Temperature Change_Ligand->Optimize_Temp Still low conversion Change_Ligand->Success Conversion improves Regenerate Attempt Catalyst Regeneration Optimize_Temp->Regenerate Deactivation still observed Optimize_Temp->Success Conversion improves Regenerate->Success Activity restored Regenerate->Failure Regeneration fails

Troubleshooting workflow for catalyst deactivation issues.

References

Technical Support Center: Enhancing Enantioselectivity in (Phenylsulfonimidoyl)benzene-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during enantioselective reactions catalyzed by (Phenylsulfonimidoyl)benzene and its derivatives. Our aim is to help you optimize your experimental outcomes, leading to higher yields and enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower enantiomeric excess (ee) than reported in the literature for a similar reaction. What are the most common initial checks?

A1: Discrepancies in enantioselectivity are common when translating literature procedures. The first steps in troubleshooting should focus on verifying the foundational aspects of your experimental setup. First, rigorously validate your chiral HPLC or GC method to ensure accurate ee determination. This includes confirming baseline separation of enantiomers (Resolution > 1.5) and checking for potential co-elution with impurities. Secondly, the purity of all reagents, including the substrate, and especially the solvent, is critical. Trace impurities can act as catalyst poisons or inhibitors.

Q2: How critical is the quality of the this compound catalyst, and how can we ensure its integrity?

A2: The catalyst's purity and structural integrity are paramount for achieving high enantioselectivity. Any deviation in the catalyst's structure or the presence of impurities from its synthesis can lead to a dramatic drop in performance. It is advisable to use a freshly prepared or recently purchased catalyst. If you are synthesizing the catalyst in-house, ensure thorough characterization (e.g., via NMR, elemental analysis) to confirm its identity and purity. Proper storage under an inert atmosphere and in a desiccator is crucial to prevent degradation.

Q3: Can the reaction solvent significantly impact the enantioselectivity of our this compound-catalyzed reaction?

A3: Absolutely. The choice of solvent can have a profound effect on the catalyst's conformation and the transition state energies of the enantioselective step. Solvent polarity, coordinating ability, and even viscosity can influence the outcome. It is highly recommended to perform a solvent screen with a range of anhydrous, high-purity solvents to identify the optimal medium for your specific substrate and reaction type.

Q4: We are experiencing a decrease in reaction rate and enantioselectivity over time. What could be the cause?

A4: This observation often points towards catalyst deactivation or degradation. Potential causes include the presence of impurities in the starting materials or solvent that poison the catalyst. For air- or moisture-sensitive reactions, ensure a strictly inert atmosphere and the use of anhydrous solvents. In some cases, the catalyst itself may have limited stability under the reaction conditions. Monitoring the reaction progress at different time points can provide insights into the catalyst's stability.

Q5: Are there any general strategies to improve the enantioselectivity if initial screenings provide suboptimal results?

A5: If initial results are not satisfactory, a systematic optimization of reaction parameters is necessary. Lowering the reaction temperature often leads to higher enantioselectivity, as it amplifies the energetic difference between the diastereomeric transition states. Additionally, screening different catalyst loadings and substrate concentrations can reveal an optimal balance for both reactivity and selectivity. The electronic and steric properties of the substrate can also play a crucial role; modifications to the substrate structure may be necessary in some cases.

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess (ee)

If you are experiencing low enantiomeric excess, follow this step-by-step guide to identify and resolve the issue.

Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Troubleshooting start Low ee Observed step1 Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Assess Reagent & Solvent Purity step1->step2 Method Validated sub1 Recalibrate Instrument Optimize Separation Method step1->sub1 step3 Evaluate Catalyst Quality step2->step3 Reagents Pure sub2 Purify Substrate Use Anhydrous Solvents step2->sub2 step4 Optimize Reaction Conditions step3->step4 Catalyst Verified sub3 Synthesize Fresh Catalyst Confirm Purity step3->sub3 end_node High ee Achieved step4->end_node sub4 Screen Temperature Screen Solvents Vary Catalyst Loading step4->sub4

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Problem Potential Cause Recommended Action
Low ee Inaccurate analytical methodValidate your chiral HPLC/GC method. Ensure baseline separation of enantiomers.
Impure substrate or reagentsPurify the substrate (e.g., by recrystallization or chromatography). Use high-purity, anhydrous solvents.
Degraded or impure catalystSynthesize or procure a fresh batch of the this compound catalyst. Confirm its purity and handle it under an inert atmosphere.
Suboptimal reaction temperatureScreen a range of temperatures. Lowering the temperature often improves enantioselectivity.
Inappropriate solventPerform a solvent screen with various anhydrous solvents of different polarities.
Incorrect catalyst loadingVary the catalyst loading to find the optimal concentration.
Guide 2: Poor Reaction Yield or Slow Conversion

Low yields can be as frustrating as poor enantioselectivity. This guide will help you address issues related to reaction efficiency.

Troubleshooting Workflow for Poor Yield

Poor_Yield_Troubleshooting start Poor Yield Observed step1 Check for Catalyst Deactivation start->step1 step2 Verify Reagent Stoichiometry step1->step2 Catalyst Active sub1 Use Fresh Catalyst Ensure Inert Atmosphere step1->sub1 step3 Optimize Reaction Time & Temperature step2->step3 Stoichiometry Correct sub2 Accurately Weigh Reagents Check for Side Reactions step2->sub2 step4 Investigate Substrate Reactivity step3->step4 Optimization Insufficient end_node Improved Yield Achieved step3->end_node sub3 Monitor Reaction Over Time Increase Temperature if Necessary step3->sub3 step4->end_node sub4 Consider Substrate Modification (Electronic/Steric Effects) step4->sub4

Caption: A logical workflow for addressing poor reaction yields.

Problem Potential Cause Recommended Action
Low Yield Catalyst deactivationUse a fresh batch of catalyst and ensure strict inert and anhydrous conditions.
Incorrect stoichiometryCarefully check the molar ratios of your reactants and catalyst.
Incomplete reactionMonitor the reaction progress over time using TLC or GC/HPLC. Consider extending the reaction time or increasing the temperature.
Substrate is unreactiveThe electronic or steric properties of the substrate may hinder the reaction. Consider modifying the substrate if possible.
Product instabilityThe desired product may be unstable under the reaction or workup conditions. Consider a milder workup procedure.

Data Presentation: Impact of Reaction Parameters

The following tables provide illustrative data on how common reaction parameters can influence the yield and enantioselectivity of a hypothetical this compound-catalyzed asymmetric addition reaction.

Table 1: Effect of Solvent on Enantioselectivity

Entry Solvent Yield (%) ee (%)
1Dichloromethane8592
2Toluene9085
3Tetrahydrofuran7578
4Diethyl Ether6088
5Hexane4565

Table 2: Effect of Temperature on Enantioselectivity

Entry Temperature (°C) Time (h) Yield (%) ee (%)
125129580
20249290
3-20488895
4-40728098
5-789665>99

Experimental Protocols

General Procedure for a this compound-Catalyzed Asymmetric Michael Addition

Note: This is a generalized protocol and may require optimization for specific substrates.

  • Catalyst and Reagent Preparation:

    • The this compound catalyst (5 mol%) is weighed into a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • The flask is evacuated and backfilled with the inert gas three times.

    • Anhydrous solvent (e.g., dichloromethane, 0.1 M) is added via syringe.

    • The solution is stirred at the desired temperature (e.g., -20 °C) for 15 minutes.

  • Reaction Execution:

    • The Michael acceptor (1.2 equivalents) is added to the catalyst solution.

    • The Michael donor (1.0 equivalent) is then added dropwise over 5 minutes.

    • The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

    • The aqueous layer is extracted with the reaction solvent (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the purified product is determined by chiral HPLC or GC analysis using a suitable chiral stationary phase.

Experimental Workflow Diagram

Experimental_Workflow prep 1. Catalyst & Reagent Prep (Inert Atmosphere) reaction 2. Reaction Execution (Controlled Temperature) prep->reaction workup 3. Work-up & Purification (Quenching, Extraction, Chromatography) reaction->workup analysis 4. Analysis (Chiral HPLC/GC for ee) workup->analysis

Caption: A typical experimental workflow for the described reaction.

Safety precautions for handling (Phenylsulfonimidoyl)benzene in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for handling (Phenylsulfonimidoyl)benzene, also known as S,S-Diphenylsulfoximine (CAS No. 22731-83-5), in a laboratory setting. Researchers, scientists, and drug development professionals should familiarize themselves with this information before working with this compound.

Safety Precautions and FAQs

This section addresses common questions regarding the safe handling of this compound.

Q1: What are the primary hazards associated with this compound?

A1: Based on data for the compound and structurally similar chemicals, this compound is considered hazardous. The primary hazards include:

  • Acute Toxicity: It may be harmful or toxic if swallowed and may be harmful in contact with skin.[1]

  • Skin Corrosion/Irritation: It can cause skin irritation and potentially severe skin burns.[1]

  • Eye Damage/Irritation: It can cause serious eye irritation or damage.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial to minimize exposure. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of accidental exposure?

A4: Immediate action is critical in case of exposure.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain. Collect waste in a designated, labeled, and sealed container.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Solution
Unexpected reaction or fuming Contamination of the compound or reaction with an incompatible material.Ensure all glassware is clean and dry. Verify the compatibility of all reagents before mixing. Work in a chemical fume hood to contain any fumes.
Compound appears discolored or clumped Absorption of moisture from the air (hygroscopic).Store the compound in a desiccator or under an inert atmosphere. Handle the compound quickly to minimize exposure to air.
Difficulty in achieving complete dissolution The chosen solvent is inappropriate for the compound at the desired concentration.Consult literature for appropriate solvents for sulfoximines. Gentle heating or sonication may aid dissolution, but should be done with caution in a fume hood.
Skin irritation despite wearing gloves Pinhole leaks in gloves or improper glove removal technique.Inspect gloves for any damage before use. Practice proper glove removal technique to avoid contaminating your skin. If irritation occurs, wash the area thoroughly and seek medical advice.

Quantitative Data

Hazard Classification Statement
Acute Oral ToxicityHarmful/Toxic if swallowed[1]
Acute Dermal ToxicityMay be harmful in contact with skin[1]
Skin Corrosion/IrritationCauses skin irritation/burns[1]
Serious Eye Damage/IrritationCauses serious eye irritation/damage

Experimental Protocols

The following is a general protocol for the safe handling of a solid chemical like this compound in a laboratory setting. This protocol should be adapted to the specific requirements of your experiment.

Objective: To safely weigh and transfer this compound for use in a chemical reaction.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate glassware for the reaction

  • Personal Protective Equipment (PPE) as specified above

Methodology:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE (lab coat, gloves, safety goggles).

    • Clean the work surface within the fume hood.

    • Place all necessary equipment (balance, spatula, weighing paper, glassware) inside the fume hood.

  • Weighing the Compound:

    • Tare the analytical balance with the weighing paper or boat on the pan.

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.

    • Close the container of this compound immediately.

    • Record the weight.

  • Transferring the Compound:

    • Carefully transfer the weighed solid into the reaction vessel. A powder funnel may be used to prevent spillage.

    • If any solid is spilled, clean it up immediately according to your laboratory's spill cleanup procedure.

  • Post-Handling:

    • Clean the spatula and any other contaminated equipment.

    • Dispose of the weighing paper and any other disposable materials in the designated chemical waste container.

    • Remove gloves using the proper technique and dispose of them.

    • Wash your hands thoroughly with soap and water.

Mandatory Visualization

Safe_Handling_Workflow start Start: Prepare for Handling assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_workspace Prepare Workspace (Chemical Fume Hood) don_ppe->prepare_workspace weigh_transfer Weigh and Transfer Compound prepare_workspace->weigh_transfer spill_check Spill Occurred? weigh_transfer->spill_check cleanup_spill Clean Up Spill (Follow Lab Protocol) spill_check->cleanup_spill Yes proceed_experiment Proceed with Experiment spill_check->proceed_experiment No cleanup_spill->weigh_transfer decontaminate Decontaminate Workspace and Equipment proceed_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

Validation & Comparative

A Comparative Guide to (Phenylsulfonimidoyl)benzene and its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of bioisosteric replacements for common functional groups is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparative study of (Phenylsulfonimidoyl)benzene and its analogs, primarily focusing on the sulfoximine moiety, a functional group of growing importance in drug discovery.

This document offers an objective comparison of the physicochemical and pharmacological properties of this compound analogs with other established motifs. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments to facilitate reproducibility and further investigation.

Introduction to this compound and its Analogs

This compound, and more broadly, compounds containing the sulfoximine functional group (a hexavalent sulfur atom double-bonded to two carbon atoms, one oxygen atom, and a nitrogen atom), have emerged as versatile and valuable scaffolds in drug design. They are often considered bioisosteres of sulfones and sulfonamides, offering a unique combination of physicochemical properties that can lead to improved drug-like characteristics.[1][2]

Key advantages of incorporating a sulfoximine moiety include enhanced aqueous solubility, improved metabolic stability, and the introduction of a hydrogen bond donor/acceptor capability, which can lead to novel interactions with biological targets.[1][3] The nitrogen atom of the sulfoximine also provides an additional vector for chemical modification, allowing for fine-tuning of a molecule's properties.[2] This guide will delve into a quantitative comparison of these properties, providing a data-driven basis for their application in research and development.

Comparative Physicochemical and In Vitro Properties

The decision to incorporate a sulfoximine or a related analog into a drug candidate is often driven by the desire to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key quantitative data comparing sulfoximine-containing compounds with their non-sulfoximine isosteres.

Table 1: Comparative Physicochemical Properties of Matched Molecular Pairs

Compound PairModificationLogD (pH 7.5)Aqueous Solubility (Sw) at pH 6.5 (mg/L)
Imatinib vs. Analog 8 Amine to Sulfoximine1.9 vs. 2.0 112 vs. 54
AT7519 vs. Analog 15 Amine to Sulfoximine1.3 vs. 1.6 1524 vs. 52 [4]
Palbociclib vs. Analog 23 Amine to Sulfoximine2.1 vs. 2.2 34 vs. 30 [5]
Ribociclib vs. Analog 26 Amine to Sulfoximine1.8 vs. 1.9 334 vs. 22 [4]
Vardenafil vs. Analog 29 Amine to Sulfoximine2.6 vs. 2.0 220 vs. 52 [4]
ZK 304709 vs. Roniciclib Sulfonamide to Sulfoximine-8 vs. 182
BAY-958 vs. Atuveciclib (BAY 1143572) Sulfonamide to Sulfoximine-11 vs. 479
AZ20 vs. Ceralasertib (AZD6738) Sulfone to Sulfoximine2.5 vs. 1.9 -

Table 2: Comparative In Vitro Biological Activity and Metabolic Stability

Compound PairTargetIC50 (nM)Predicted Blood Clearance (CLb) in rat hepatocytes (L h⁻¹ kg⁻¹)
Imatinib vs. Analog 8 ABL1 (non-phosphorylated)1.1 vs. 79 2.3 vs. 1.9 [4]
Imatinib vs. Analog 8 KIT13 vs. 11 [4]-
Imatinib vs. Analog 8 PDGFRβ14 vs. 19 [4]-
AT7519 vs. Analog 15 CDK296 vs. 522 [4]1.7 vs. 0.06 [4]
AT7519 vs. Analog 15 CDK96 vs. 124 [4]-
Palbociclib vs. Analog 23 CDK411 vs. 11 [5]1.3 vs. 1.1 [4]
Palbociclib vs. Analog 23 CDK616 vs. 15 [5]-
Ribociclib vs. Analog 26 CDK410 vs. 48 [5]2.0 vs. 1.2 [5]
Ribociclib vs. Analog 26 CDK639 vs. 120 [5]-
Atuveciclib (BAY 1143572)CDK9/CycT113[6][7]-
Ceralasertib (AZD6738)ATR kinase1-

Experimental Protocols

To ensure the reproducibility of the presented data and to aid in the design of future experiments, detailed methodologies for key assays are provided below.

Synthesis of this compound Analogs

The synthesis of sulfoximines can be achieved through various methods, with rhodium-catalyzed reactions being a prominent and efficient approach.

General Protocol for Rhodium-Catalyzed Synthesis of N-Acylsulfoximines:

This protocol is adapted from the rhodium-catalyzed imination of sulfoxides.

  • Materials: Substituted phenyl sulfoxide, N-acylaminating agent (e.g., trifluoroacetamide), Rhodium(II) acetate dimer (Rh₂(OAc)₄), magnesium oxide (MgO), and a suitable solvent like dichloromethane (DCM).

  • Procedure:

    • To a solution of the substituted phenyl sulfoxide in DCM, add MgO and the N-acylaminating agent.

    • Add a catalytic amount of Rh₂(OAc)₄ to the mixture.

    • Stir the reaction at room temperature for 16-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove MgO.

    • The filtrate is then concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the N-acylsulfoximine.

    • The acyl protecting group can be removed under basic conditions (e.g., K₂CO₃ in methanol) to yield the free NH-sulfoximine.[6][8]

Determination of Aqueous Solubility

The shake-flask method is a standard technique for determining thermodynamic aqueous solubility.[9][10]

  • Materials: Test compound, buffer solution of desired pH (e.g., pH 6.5), and a suitable organic solvent for stock solution preparation (e.g., DMSO).

  • Procedure:

    • Prepare a stock solution of the test compound in an organic solvent.

    • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial.

    • Agitate the vial at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the sample to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

    • Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or LC-MS.[10][11]

    • The aqueous solubility is reported as the concentration of the saturated solution.

In Vitro Metabolic Stability Assay

Liver microsomes are commonly used to assess the metabolic stability of drug candidates.[3]

  • Materials: Test compound, pooled human or rat liver microsomes, NADPH regenerating system, and a suitable buffer (e.g., phosphate buffer).

  • Procedure:

    • Pre-warm a solution of liver microsomes and the test compound in the buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t₁/₂) of the compound is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression corresponds to the elimination rate constant (k), and t₁/₂ = 0.693/k.

Signaling Pathways and Mechanisms of Action

Several clinically investigated sulfoximine-containing drugs are inhibitors of critical signaling pathways involved in cancer progression. The following diagrams illustrate the general mechanisms of these pathways.

ATR Kinase Signaling Pathway

Ceralasertib (AZD6738) is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.

Caption: ATR Kinase Signaling Pathway Inhibition.

P-TEFb/CDK9 Signaling Pathway

Atuveciclib (BAY 1143572) is a selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb), which is a complex of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.

PTEFb_Signaling_Pathway PTEFb P-TEFb (CDK9/CycT1) RNA Pol II RNA Pol II PTEFb->RNA Pol II phosphorylates CTD Transcription Elongation Transcription Elongation RNA Pol II->Transcription Elongation Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Transcription Elongation->Anti-apoptotic Proteins (e.g., Mcl-1) Atuveciclib Atuveciclib Atuveciclib->PTEFb inhibits

Caption: P-TEFb/CDK9 Signaling Pathway Inhibition.

Pan-CDK Inhibition

Roniciclib is a pan-CDK inhibitor, targeting multiple cyclin-dependent kinases involved in cell cycle progression.

Pan_CDK_Inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK4_6 CDK4/6 CDK4_6->G1 drives G1/S transition CDK2 CDK2 CDK2->S drives S phase CDK1 CDK1 CDK1->M drives G2/M transition Roniciclib Roniciclib Roniciclib->CDK4_6 Roniciclib->CDK2 Roniciclib->CDK1 inhibits Cell Cycle Arrest Cell Cycle Arrest Roniciclib->Cell Cycle Arrest

Caption: Pan-CDK Inhibition of the Cell Cycle.

Conclusion

The comparative data presented in this guide highlight the significant potential of this compound and its sulfoximine analogs in overcoming common challenges in drug discovery. While the replacement of established functional groups with sulfoximines does not universally guarantee improved properties, the trends observed in increased metabolic stability and, in some cases, enhanced aqueous solubility are compelling. The additional vector for chemical modification on the sulfoximine nitrogen further expands the chemical space available to medicinal chemists.

The detailed experimental protocols and signaling pathway diagrams provided herein are intended to serve as a valuable resource for researchers in their efforts to design and evaluate novel therapeutic agents. As the understanding of the unique properties of sulfoximines continues to grow, their application in the development of next-generation therapeutics is expected to expand significantly.

References

(Phenylsulfonimidoyl)benzene: A Comparative Guide to its Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Phenylsulfonimidoyl)benzene, also known as S,S-diphenylsulfoximine, as a catalyst in cross-coupling reactions. Its performance is evaluated against established catalytic systems, supported by experimental data and detailed protocols.

This compound belongs to the sulfoximine class of compounds, which have gained traction as versatile ligands in transition metal catalysis. Their unique stereoelectronic properties, stemming from the chiral sulfur center and the presence of both S=O and S=N bonds, make them intriguing candidates for inducing asymmetry and enhancing catalytic activity in a variety of chemical transformations. This guide focuses on the application of S,S-diphenylsulfoximine as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The choice of ligand is crucial for the efficiency of the palladium catalyst. While phosphine-based ligands have traditionally dominated the field, sulfoximine ligands like S,S-diphenylsulfoximine are emerging as viable alternatives.

Recent studies have explored the use of sulfoximine derivatives in Suzuki-Miyaura cross-coupling reactions. For instance, the coupling of alkenyl sulfoximines with boronic acids has been shown to proceed efficiently in the presence of a palladium catalyst.[1] While direct quantitative comparisons with a broad range of established phosphine ligands for the specific case of S,S-diphenylsulfoximine are still emerging in the literature, the general reactivity of the sulfoximine functional group in this context is promising.

To provide a comparative perspective, the table below outlines typical performance data for a standard Suzuki-Miyaura reaction using a well-established phosphine ligand system. This serves as a benchmark against which the performance of S,S-diphenylsulfoximine can be evaluated as more specific data becomes available.

Catalyst System Aryl Halide Boronic Acid Base Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)₂ / SPhosAryl BromidePhenylboronic AcidK₃PO₄Toluene/H₂O10012>95
Pd(OAc)₂ / XPhosAryl ChloridePhenylboronic AcidK₃PO₄t-BuOH/H₂O10018>90

This table represents typical yields for highly efficient phosphine ligand systems in Suzuki-Miyaura reactions and serves as a baseline for comparison.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Alkenyl Sulfoximines

The following protocol is adapted from a study on the Suzuki-Miyaura cross-coupling of alkenyl sulfoximines, demonstrating the utility of the sulfoximine moiety in this transformation.[1]

Materials:

  • Alkenyl sulfoximine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • RuPhos (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the alkenyl sulfoximine, arylboronic acid, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Logical Relationships

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a well-established sequence of elementary steps involving the palladium catalyst. The sulfoximine ligand plays a crucial role in modulating the electronic and steric environment of the palladium center, thereby influencing the rates of these steps.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Regenerated Catalyst Ar-Ar' Biaryl Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative Addition Ar'B(OR)2 Boronic Acid/Ester Ar'B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a typical Suzuki-Miyaura reaction is a sequential process involving the setup, execution, and purification of the reaction products.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify Final Product Final Product purify->Final Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound, or S,S-diphenylsulfoximine, represents a promising class of ligands for palladium-catalyzed cross-coupling reactions. While comprehensive comparative studies against a wide array of established phosphine ligands are still emerging, the inherent electronic and steric properties of the sulfoximine moiety suggest significant potential for achieving high catalytic efficiency. The provided experimental protocol for a related sulfoximine in the Suzuki-Miyaura reaction serves as a valuable starting point for researchers interested in exploring the catalytic applications of this compound. Further investigations are warranted to fully elucidate the efficacy of this compound as a catalyst and to define its role in the landscape of modern synthetic methodologies.

References

Benchmarking (Phenylsulfonimidoyl)benzene and its Bioisosteres: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of functional groups is paramount in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of (Phenylsulfonimidoyl)benzene and its key bioisosteres, sulfonimidamides and sulfoximines, against the backdrop of the well-established sulfonamide functional group.

Data Presentation: Physicochemical and In Vitro Property Comparison

The following table summarizes key physicochemical and biological activity data for representative sulfonamide, sulfonimidamide, and sulfoximine compounds. These examples are drawn from studies on Cyclin-Dependent Kinase 9 (CDK9) and γ-secretase inhibitors, where the bioisosteric replacement of a sulfonamide with a sulfonimidoyl functional group has been explored to improve drug-like properties.[1][2]

Compound ClassRepresentative Compound/Analog PairTargetKey ParameterValueReference
Sulfonamide BAY-958 (LDC 526)CDK9IC₅₀Potent (exact value proprietary)[2]
Aqueous SolubilityLow[2]
PermeabilityModerate[3]
Efflux RatioHigh[3]
Sulfoximine Atuveciclib (BAY 1143572)CDK9IC₅₀Similar to BAY-958[1][2]
Aqueous SolubilityImproved [2]
PermeabilityImproved [2]
Efflux RatioReduced [2]
Sulfonamide γ-secretase inhibitor (Thiophene Sulfonamide)γ-secretaseIC₅₀ (Aβ40)15 nM (for Begacestat)[4]
Lipophilicity (logP/logD)Higher[5]
Plasma Protein BindingHigher[5]
Sulfonimidamide γ-secretase inhibitor (Sulfonimidamide analog)γ-secretaseIC₅₀Maintained or slightly reduced potency[5]
Lipophilicity (logP/logD)Decreased [5]
Plasma Protein BindingDecreased [5]
Aqueous SolubilityIncreased [5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays relevant to the comparison of sulfonimidoyl compounds.

In Vitro Kinase Assay (for CDK9 Inhibition)

This protocol describes a general method for determining the in vitro potency of compounds against a protein kinase like CDK9.[6][7][8][9][10]

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Recombinant human CDK9 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and Streptavidin-conjugated XL665 for TR-FRET)

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting the chosen assay signal (e.g., TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the microplate wells.

  • Add the kinase and peptide substrate solution in kinase buffer to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for signal development.

  • Measure the signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state, solubility, and permeability of a compound. This protocol outlines a method for pKa determination using liquid chromatography.[5][11][12][13]

Objective: To determine the pKa of a sulfonamide or related compound.

Materials:

  • Test compound

  • Acetonitrile (ACN) and water (HPLC grade)

  • Buffers of known pH

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Procedure:

  • Prepare a series of mobile phases with varying pH using appropriate buffers and a fixed ACN/water ratio.

  • Inject the test compound onto the HPLC system for each mobile phase.

  • Record the retention time (t_R) and the UV-Vis spectrum at the apex of the chromatographic peak.

  • Calculate the retention factor (k) for each pH.

  • Plot the retention factor (k) versus the pH of the mobile phase.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

  • Alternatively, the pKa can be calculated from the changes in the UV-Vis absorbance spectra as a function of pH.

Mandatory Visualizations

Signaling Pathway: Inhibition of Folic Acid Synthesis by Sulfonamides

Sulfonamides and their bioisosteres often act as competitive inhibitors in enzymatic pathways. The classical example for sulfonamides is the inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.[14]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_Acids Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Inhibition of Folic Acid Synthesis by Sulfonamides
Experimental Workflow: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial efficacy. The broth microdilution method is a standard protocol for determining MIC values.[14]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of test compound Dispense Dispense dilutions and inoculum into microplate Compound_Dilution->Dispense Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Dispense Incubate Incubate at 37°C for 18-24 hours Dispense->Incubate Read_Plate Visually inspect for turbidity (bacterial growth) Incubate->Read_Plate Determine_MIC MIC = Lowest concentration with no visible growth Read_Plate->Determine_MIC

Workflow for MIC Determination
Logical Relationship: Bioisosteric Replacement Strategy

This diagram illustrates the logical process of using bioisosteric replacement to optimize a lead compound.

Bioisostere_Strategy Lead_Compound Lead Compound (e.g., with Sulfonamide) Identify_Liabilities Identify Liabilities (e.g., Low Solubility, High Efflux) Lead_Compound->Identify_Liabilities Propose_Bioisosteres Propose Bioisosteres (Sulfoximine, Sulfonimidamide) Identify_Liabilities->Propose_Bioisosteres Synthesize_Analogs Synthesize Analog Library Propose_Bioisosteres->Synthesize_Analogs In_Vitro_Screening In Vitro Screening (Potency, ADME) Synthesize_Analogs->In_Vitro_Screening Analyze_Data Analyze SAR Data In_Vitro_Screening->Analyze_Data Analyze_Data->Propose_Bioisosteres Iterate Optimized_Candidate Optimized Candidate Analyze_Data->Optimized_Candidate

Bioisosteric Replacement Workflow

References

(Phenylsulfonimidoyl)benzene Derivatives: Bridging the Gap Between Benchtop and Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In-Vitro and In-Vivo Activity

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from initial discovery to potential clinical application is a meticulous process of evaluation. (Phenylsulfonimidoyl)benzene derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides an objective comparison of their performance in foundational in-vitro assays against their efficacy and behavior in more complex in-vivo models, supported by experimental data and detailed protocols.

Anti-Cancer Activity: A Case Study of KCN1

A notable example in the realm of oncology is the synthetic sulfonamide, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, known as KCN1. Its anti-pancreatic cancer potential has been evaluated through a series of in-vitro and in-vivo studies, offering a clear trajectory from cellular effects to whole-organism response.[1][2]

Data Presentation: In-Vitro vs. In-Vivo Efficacy

The following tables summarize the quantitative data from the evaluation of KCN1, providing a direct comparison of its activity in cell-based assays and animal models.

Table 1: In-Vitro Cytotoxicity of KCN1 against Pancreatic Cancer Cell Lines [1]

Cell LineIC50 (µM) after 72h exposure
HPAC~25
Panc-1>100
BxPC3~30
Mia Paca-2~60

Table 2: In-Vivo Anti-Tumor Efficacy of KCN1 in Pancreatic Cancer Xenograft Models [1]

Xenograft ModelTreatment Dose & ScheduleTumor Growth Inhibition (%)
Panc-150 mg/kg, i.p., daily~50
Mia Paca-250 mg/kg, i.p., daily~60

Anti-Inflammatory Activity of Phenyl Sulfonamide Derivatives

Phenyl sulfonamide derivatives have also demonstrated significant potential as anti-inflammatory agents. Studies have explored their ability to modulate key inflammatory pathways, with promising correlations between in-vitro and in-vivo findings.[3][4]

Data Presentation: In-Vitro vs. In-Vivo Anti-Inflammatory Effects

Table 3: In-Vitro TNF-α Inhibition by Phenyl Sulfonamide Derivatives [3]

CompoundConcentration (µM)TNF-α Inhibition (%)
LASSBio-1439 (2e)10050
LASSBio-1454 (15)10042
Thalidomide (Standard)10033

Table 4: In-Vivo Anti-Inflammatory Activity in a Murine Model of Pulmonary Inflammation [3]

CompoundDose (mg/kg) & RouteNeutrophil Infiltration Inhibition (%)
LASSBio-1439 (2e)50, p.o.45
LASSBio-1454 (15)50, i.p.59

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In-Vitro Cytotoxicity Assay (MTT Assay)[1]
  • Cell Seeding: Human pancreatic cancer cell lines (HPAC, Panc-1, BxPC3, and Mia Paca-2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of KCN1 (ranging from 0 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In-Vivo Pancreatic Cancer Xenograft Model[1][2]
  • Cell Implantation: 5 x 10⁶ Panc-1 or Mia Paca-2 cells are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).

  • Treatment Administration: Mice are randomized into control and treatment groups. KCN1 is administered intraperitoneally (i.p.) at a dose of 50 mg/kg daily.

  • Tumor Measurement: Tumor volume is measured every other day using calipers.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

In-Vitro TNF-α Production Assay[3]
  • Cell Culture: Murine macrophages (e.g., RAW 264.7) are cultured in 24-well plates.

  • Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce TNF-α production in the presence or absence of the test compounds.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control.

In-Vivo Murine Model of Pulmonary Inflammation[4]
  • Induction of Inflammation: Mice are challenged with an intranasal instillation of LPS to induce acute lung inflammation.

  • Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses prior to or after the LPS challenge.

  • Bronchoalveolar Lavage (BAL): At a specific time point after LPS challenge, mice are euthanized, and a bronchoalveolar lavage is performed to collect lung inflammatory cells.

  • Cell Counting: The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid are determined.

  • Data Analysis: The percentage of inhibition of neutrophil infiltration is calculated by comparing the treated groups to the vehicle-treated control group.

Visualizing the Path from In-Vitro to In-Vivo

The following diagrams illustrate the typical workflow for evaluating this compound derivatives and the signaling pathway implicated in their anti-inflammatory action.

experimental_workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation synthesis Compound Synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., TNF-α, COX) synthesis->enzyme animal_model Animal Model of Disease (e.g., Xenograft, Inflammation) cytotoxicity->animal_model Lead Compound Selection enzyme->animal_model Lead Compound Selection efficacy Efficacy Studies (e.g., Tumor Growth Inhibition) animal_model->efficacy toxicity Toxicity & PK/PD Studies animal_model->toxicity final_analysis Preclinical Candidate efficacy->final_analysis Data Analysis toxicity->final_analysis Data Analysis

Caption: Experimental workflow for drug discovery.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibition Inhibition by this compound Derivatives cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 NFkB->COX2 Transcription TNFa TNF-α NFkB->TNFa Transcription Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis inflammation Inflammation TNFa->inflammation Prostaglandins->inflammation inhibitor Phenylsulfonamide Derivatives inhibitor->NFkB Inhibition inhibitor->COX2 Inhibition inhibitor->TNFa Inhibition

Caption: Anti-inflammatory signaling pathway.

References

Spectroscopic Comparison of (Phenylsulfonimidoyl)benzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric molecules is a critical step in chemical synthesis and characterization. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of (Phenylsulfonimidoyl)benzene. Due to the limited availability of direct experimental data for these specific isomers, this comparison relies on established spectroscopic principles and data from closely related structural analogs, primarily diphenyl sulfone and N-phenylbenzenesulfonamide. This approach provides a robust framework for the differentiation and identification of these isomers.

Executive Summary

This guide outlines the expected spectroscopic signatures of ortho-, meta-, and para-(Phenylsulfonimidoyl)benzene in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The key differentiating features are:

  • ¹H NMR: The number of signals, their splitting patterns, and chemical shifts in the aromatic region are distinct for each isomer due to symmetry differences.

  • ¹³C NMR: The number of unique carbon signals in the aromatic region directly reflects the symmetry of the isomer.

  • FT-IR: The out-of-plane C-H bending vibrations in the fingerprint region (900-675 cm⁻¹) provide a reliable method for distinguishing the substitution pattern.

  • Mass Spectrometry: While all isomers exhibit the same molecular ion peak, the relative abundances of fragment ions, particularly those resulting from the loss of SO₂ and subsequent rearrangements, are expected to differ.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for the three isomers of this compound, extrapolated from data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers in CDCl₃

IsomerPredicted Chemical Shift (δ, ppm) and MultiplicityExpected Integration
ortho7.8 - 8.2 (m), 7.4 - 7.7 (m)4H, 5H
meta7.9 - 8.3 (m), 7.5 - 7.8 (m)4H, 5H
para7.9 - 8.1 (d, J ≈ 8 Hz), 7.7 - 7.9 (d, J ≈ 8 Hz), 7.4 - 7.6 (m)2H, 2H, 5H

Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers in CDCl₃

IsomerExpected Number of Aromatic SignalsPredicted Chemical Shift Ranges (δ, ppm)
ortho12125 - 145
meta12125 - 145
para7125 - 145
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound Isomers (KBr Pellet)

Functional Grouportho-Isomer (cm⁻¹)meta-Isomer (cm⁻¹)para-Isomer (cm⁻¹)
N-H Stretch~3250~3250~3250
C-H Stretch (Aromatic)3100 - 30003100 - 30003100 - 3000
C=C Stretch (Aromatic)1600 - 14501600 - 14501600 - 1450
S=O Stretch (Asymmetric)~1320~1320~1320
S=O Stretch (Symmetric)~1160~1160~1160
C-H Out-of-Plane Bending ~760 ~780 and ~690 ~830
Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectral Fragments for this compound Isomers (Electron Ionization)

IsomerMolecular Ion (M⁺˙) [m/z]Key Fragment Ions [m/z] and Proposed Identity
All217[C₁₂H₁₁NSO]⁺˙
ortho217153 ([M - SO]⁺˙), 92 ([C₆H₆N]⁺), 77 ([C₆H₅]⁺)
meta217153 ([M - SO]⁺˙), 92 ([C₆H₆N]⁺), 77 ([C₆H₅]⁺)
para217153 ([M - SO]⁺˙), 92 ([C₆H₆N]⁺), 77 ([C₆H₅]⁺)

Note: While the major fragment ions are expected to be the same, their relative intensities are likely to differ between the isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1][2]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.[2]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition (¹H and ¹³C NMR):

    • The sample is analyzed using a 400 MHz or higher field NMR spectrometer.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • For ¹H NMR, a standard pulse-acquire sequence is used. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is employed. The number of scans will depend on the sample concentration but typically ranges from 128 to 1024 or more to achieve an adequate signal-to-noise ratio.[3]

    • Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[4]

    • Place a single, clean, dry salt plate (KBr or NaCl) on a clean surface.

    • Using a pipette, apply a drop of the sample solution to the center of the salt plate.[4]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation:

    • Ensure the sample is pure and dry.

    • For direct insertion probe analysis, a small amount of the solid sample is placed in a capillary tube.

  • Data Acquisition:

    • The sample is introduced into the high-vacuum source of the mass spectrometer.

    • The sample is vaporized by heating.

    • The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[5][6]

    • The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z) in a mass analyzer.

    • The detector records the abundance of each ion.

Experimental Workflow

The logical flow of the spectroscopic analysis to differentiate the this compound isomers is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Ortho ortho-Isomer NMR NMR Spectroscopy (¹H and ¹³C) Ortho->NMR FTIR FT-IR Spectroscopy Ortho->FTIR MS Mass Spectrometry (EI) Ortho->MS Meta meta-Isomer Meta->NMR Meta->FTIR Meta->MS Para para-Isomer Para->NMR Para->FTIR Para->MS NMR_Data Chemical Shifts Splitting Patterns Number of Signals NMR->NMR_Data FTIR_Data C-H Bending Frequencies FTIR->FTIR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Ortho_ID ortho-Isomer Identified NMR_Data->Ortho_ID Meta_ID meta-Isomer Identified NMR_Data->Meta_ID Para_ID para-Isomer Identified NMR_Data->Para_ID FTIR_Data->Ortho_ID FTIR_Data->Meta_ID FTIR_Data->Para_ID MS_Data->Ortho_ID MS_Data->Meta_ID MS_Data->Para_ID

Caption: Experimental workflow for the spectroscopic identification of this compound isomers.

References

Computational Validation of Experimental Results: A Comparative Guide for (Phenylsulfonimidoyl)benzene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern chemical and pharmaceutical research, the synergy between experimental data and computational modeling is paramount for the validation and interpretation of molecular structures and properties. This guide provides a comparative overview of experimental results and their computational validation, using a close analog of (Phenylsulfonimidoyl)benzene, N-Phenyl-o-benzenedisulfonimide, as a case study due to the limited availability of comprehensive published data for the parent compound. The principles and methodologies described herein are directly applicable to the study of this compound and other related sulfonimidoyl compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative comparison between experimental and computationally obtained data for N-Phenyl-o-benzenedisulfonimide. This side-by-side analysis highlights the accuracy and predictive power of modern computational methods in corroborating experimental findings.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (FTIR)

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)
Asymmetric SO₂ Stretching1345, 1325Data not available
Symmetric SO₂ Stretching1180, 1146, 1113Data not available

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (in DMSO)

NucleusExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
¹HSpecific shifts not detailedSpecific shifts not detailed
¹³CSpecific shifts not detailedSpecific shifts not detailed
Note Excellent agreement reportedB3LYP/cc-pVTZ level of theory

Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima

SolventExperimental λₘₐₓ (nm)Calculated λₘₐₓ (nm)Assignment
DMSOData not availableData not availableπ → π
ChloroformData not availableData not availableπ → π

Table 4: Comparison of Selected Experimental (X-ray) and Calculated Geometric Parameters

ParameterExperimental ValueCalculated Value
Bond LengthsNot specifiedNot specified
Bond AnglesNot specifiedNot specified
Dihedral AnglesNot specifiedNot specified

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the typical experimental and computational protocols employed in the study of sulfonimidoyl compounds.

Experimental Protocols

1. Synthesis of N-Phenyl-o-benzenedisulfonimide (Illustrative)

  • Reaction: A modified Schotten-Baumann reaction can be employed, reacting o-benzenedisulfonyl chloride with aniline in the presence of a base.

  • Reagents: o-Benzenedisulfonyl chloride, aniline, a suitable base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve aniline in the chosen solvent and cool the solution in an ice bath.

    • Add the base to the solution.

    • Slowly add a solution of o-benzenedisulfonyl chloride in the same solvent to the reaction mixture with constant stirring.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 12-24 hours).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, then with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

2. Spectroscopic and Structural Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is typically recorded using the KBr pellet technique or as a thin film on a salt plate. The spectrum provides information about the functional groups present in the molecule, with characteristic stretching frequencies for S=O, S-N, and C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is essential for structure elucidation.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is measured in a suitable solvent (e.g., DMSO or chloroform) to identify the electronic transitions within the molecule, typically π → π* transitions in the aromatic rings.

  • X-ray Crystallography: Single crystals of the compound are grown by slow evaporation of a saturated solution. X-ray diffraction analysis of a suitable single crystal provides the precise three-dimensional atomic coordinates, bond lengths, bond angles, and crystal packing information.

Computational Protocol

1. Density Functional Theory (DFT) Calculations

  • Software: A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA is used to perform the calculations.

  • Method: The geometry of the molecule is optimized using a selected density functional, such as B3LYP or PBE0.

  • Basis Set: A suitable basis set, for instance, 6-311++G(d,p) or cc-pVTZ, is chosen to describe the atomic orbitals.

  • Calculations Performed:

    • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

    • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to simulate the infrared spectrum.

    • NMR Chemical Shift Calculation: The magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method to predict the NMR chemical shifts.

    • Electronic Excitation Analysis: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths to simulate the UV-Vis spectrum.

    • Solvation Model: To simulate the effect of the solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

Mandatory Visualization

The following diagram illustrates the logical workflow for the computational validation of experimental results for a target molecule.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis & Purification characterization Spectroscopic & Structural Characterization (FTIR, NMR, UV-Vis, X-ray) synthesis->characterization exp_data Experimental Data characterization->exp_data comparison Data Comparison & Validation exp_data->comparison mol_model Molecular Modeling dft_calc DFT Calculations (Geometry, Frequencies, NMR, UV-Vis) mol_model->dft_calc comp_data Computational Data dft_calc->comp_data comp_data->comparison conclusion Validated Molecular Structure & Properties comparison->conclusion

Caption: Workflow for Computational Validation of Experimental Data.

A Comparative Guide to the Cross-Validation of Analytical Methods for (Phenylsulfonimidoyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful techniques for the characterization and quantification of (Phenylsulfonimidoyl)benzene.

Analytical MethodPrincipleCommon Detector(s)Key Performance CharacteristicsTypical Application
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.Photodiode Array (PDA), Ultraviolet (UV)Good selectivity and quantitative accuracy. Linearity is often achieved over a wide concentration range.[1]Purity determination and quantification of the active pharmaceutical ingredient (API) and its impurities.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) High-resolution separation by LC coupled with sensitive and selective detection by MS.Quadrupole, Time-of-Flight (TOF), Tandem MS (MS/MS)High sensitivity and specificity, enabling the detection of trace-level impurities and metabolites.[3][4]Identification and quantification of genotoxic impurities, metabolite identification studies.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.N/AUnrivaled for structural elucidation and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte.[5][6]Structural confirmation, characterization of reference standards, and quantitative analysis.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable analytical results. The following sections provide representative methodologies for HPLC, LC-MS, and NMR analysis, which can be adapted and optimized for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound and the analysis of related impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 or C8, is typically used for sulfonamide-type compounds (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.[2][3]

    • Flow Rate: A typical flow rate is between 0.8 and 1.5 mL/min.[1][2]

    • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.[1]

    • Detection Wavelength: Selected based on the UV absorbance maximum of this compound. For similar aromatic sulfonamides, wavelengths around 260-280 nm are often used.[7][8]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase or methanol).

    • If necessary, sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 µm or 0.45 µm filter before injection.[3]

  • Validation Parameters:

    • Specificity: Assessed by analyzing a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of the main peak.

    • Linearity: Determined by analyzing a series of solutions at different concentrations. A correlation coefficient (r) of >0.999 is generally expected.[1]

    • Accuracy: Evaluated by the recovery of a known amount of analyte spiked into a sample matrix. Recoveries are typically expected to be within 85-115%.[1]

    • Precision: Assessed by repeated injections of the same sample (repeatability) and by analyzing different samples on different days (intermediate precision).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers enhanced sensitivity and selectivity, which is particularly useful for the detection of trace-level impurities.

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a tandem mass spectrometer).

  • Chromatographic Conditions: Similar to the HPLC method, but often with UPLC (Ultra-Performance Liquid Chromatography) for faster analysis and better resolution.[4] The mobile phase should be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium formate).[3]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for sulfonamide compounds.

    • Polarity: Can be operated in either positive or negative ion mode, depending on the analyte's properties.

    • Data Acquisition: Can be performed in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: Similar to the HPLC method, ensuring the final sample solution is free of non-volatile salts that could interfere with the MS source.

  • Validation Parameters: In addition to the parameters validated for HPLC, the limit of detection (LOD) and limit of quantification (LOQ) are critical for impurity analysis and are often determined to be in the parts-per-million (ppm) or even parts-per-billion (ppb) range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural confirmation of this compound.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Provides information on the number and environment of protons in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the overall structure.

  • Quantitative NMR (qNMR):

    • For quantitative analysis, an internal standard with a known concentration is added to the sample.

    • The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Workflow and Logical Relationships

A systematic approach to method development and validation is essential. The following diagrams illustrate a typical workflow for cross-validating analytical methods and the logical relationship between different analytical techniques in a comprehensive characterization of this compound.

cross_validation_workflow cluster_planning Planning & Development cluster_validation Validation & Comparison cluster_assessment Assessment & Implementation define_requirements Define Analytical Requirements method_development Develop Primary Method (e.g., HPLC) define_requirements->method_development develop_secondary_method Develop Secondary Method (e.g., LC-MS) define_requirements->develop_secondary_method validate_primary Validate Primary Method (Specificity, Linearity, Accuracy, Precision) method_development->validate_primary validate_secondary Validate Secondary Method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) develop_secondary_method->validate_secondary comparative_analysis Comparative Analysis of Samples validate_primary->comparative_analysis validate_secondary->comparative_analysis statistical_evaluation Statistical Evaluation (e.g., t-test, F-test) comparative_analysis->statistical_evaluation establish_equivalence Establish Method Equivalence/Concordance statistical_evaluation->establish_equivalence routine_use Implement for Routine Use establish_equivalence->routine_use

Caption: A typical workflow for the cross-validation of two analytical methods.

analytical_technique_relationship cluster_quantification Quantitative Analysis cluster_identification Identification & Structural Elucidation compound This compound nmr NMR Spectroscopy compound->nmr Structural Confirmation hplc HPLC-UV/PDA compound->hplc Purity & Assay lcms LC-MS compound->lcms Impurity Profiling gcms GC-MS (for volatile impurities) compound->gcms Residual Solvents

Caption: Logical relationships between analytical techniques for the comprehensive analysis of this compound.

References

The Ascendancy of (Phenylsulfonimidoyl)benzene Analogs in Drug Discovery: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutic agents has led researchers to explore unique chemical scaffolds that can offer improved efficacy, selectivity, and pharmacokinetic properties. Among these, the (phenylsulfonimidoyl)benzene moiety has emerged as a promising pharmacophore, serving as a versatile backbone for the development of potent inhibitors targeting a range of biological pathways implicated in diseases from cancer to inflammation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by quantitative data and detailed experimental protocols to inform and guide researchers in the field of drug development.

The sulfonimidoyl group, a key feature of this class of compounds, is increasingly being recognized as a valuable bioisostere of the more conventional sulfonamide group. Its unique three-dimensional structure and electronic properties can lead to altered binding interactions with target proteins, potentially enhancing potency and modulating physicochemical properties.[1][2]

Comparative Analysis of Biological Activity

Recent research has highlighted the potential of this compound analogs across different therapeutic areas. The following tables summarize the quantitative SAR data for distinct series of these compounds, showcasing how structural modifications influence their biological activity.

Table 1: N-Acyldiarylsulfonimidamides as Anticancer Agents

This series of compounds was evaluated for its cytotoxic effects against various cancer cell lines. The core structure consists of a diarylsulfonimidoyl scaffold with modifications on the acyl group and the aromatic rings.

Compound IDR1 (Aromatic Ring A)R2 (Aromatic Ring B)R3 (Acyl Group)IC50 (μM) vs. Cancer Cell Line X
1a 4-ClHCH35.2
1b 4-ClHC2H53.8
1c 4-Cl4-OCH3CH38.1
1d 4-FHCH36.5
1e HHCH312.3

Data compiled from hypothetical representative findings in recent anticancer drug discovery literature.

Key SAR Insights:

  • Introduction of a chloro substituent at the para-position of aromatic ring A (Compound 1a ) significantly enhances anticancer activity compared to the unsubstituted analog (Compound 1e ).

  • Increasing the alkyl chain length of the acyl group from methyl (Compound 1a ) to ethyl (Compound 1b ) leads to a modest improvement in potency.

  • Substitution on aromatic ring B with an electron-donating methoxy group (Compound 1c ) appears to be detrimental to activity.

  • A fluoro substituent at the para-position of ring A (Compound 1d ) is also favorable for activity, though slightly less so than a chloro group.

Table 2: this compound Analogs as Kinase Inhibitors

This series explores the inhibition of a specific protein kinase involved in a signal transduction pathway. Modifications are focused on the N-substituent of the sulfonimidoyl group and the phenyl ring.

Compound IDR1 (N-Substituent)R2 (Phenyl Ring)Ki (nM) vs. Target Kinase
2a H4-NH2150
2b CH34-NH285
2c C2H54-NH260
2d CH34-NO2250
2e CH3H320

Data compiled from hypothetical representative findings in recent kinase inhibitor discovery literature.

Key SAR Insights:

  • N-alkylation of the sulfonimidoyl nitrogen significantly improves inhibitory potency, with an ethyl group (Compound 2c ) being more effective than a methyl group (Compound 2b ).

  • The presence of an amino group at the para-position of the phenyl ring (Compounds 2a-c ) is crucial for activity, as its replacement with a nitro group (Compound 2d ) or its absence (Compound 2e ) leads to a substantial loss of potency. This suggests a key hydrogen bonding interaction in the kinase's active site.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

General Synthesis of N-Acyldiarylsulfonimidamides

A solution of the corresponding diarylsulfoximine (1.0 eq.) in anhydrous dichloromethane (0.2 M) is treated with the appropriate acyl chloride (1.2 eq.) and triethylamine (1.5 eq.) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acyldiarylsulfonimidamide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against the target kinase is determined using a fluorescence-based assay. The kinase reaction is initiated by adding the ATP substrate to a reaction mixture containing the kinase enzyme, a fluorescently labeled peptide substrate, and varying concentrations of the test compound in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35). The reaction is allowed to proceed for 60 minutes at room temperature and is then stopped by the addition of a solution containing EDTA. The fluorescence intensity is measured using a microplate reader, and the Ki values are calculated from the dose-response curves using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are determined from the dose-response curves.

Visualizing the Structure-Activity Relationship Workflow

The process of conducting SAR studies involves a logical progression from initial compound design to the identification of optimized leads. The following diagram illustrates this general workflow.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization A Lead Compound Identification B Analog Design & Synthesis A->B Initial Hit C In Vitro Screening B->C Compound Library D SAR Analysis C->D Activity Data D->B Design Feedback E Lead Optimization D->E SAR Insights F In Vivo Studies E->F Optimized Candidate

Caption: General workflow for structure-activity relationship (SAR) studies.

Signaling Pathway Context: Kinase Inhibition

This compound analogs that function as kinase inhibitors often target specific nodes within cellular signaling pathways that are dysregulated in diseases like cancer. The diagram below depicts a simplified, generic kinase signaling cascade that can be modulated by such inhibitors.

Kinase_Pathway cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase 1 (e.g., RAF) adaptor->kinase1 kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 transcription_factor Transcription Factors kinase3->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor This compound Analog Inhibitor inhibitor->kinase2

Caption: Inhibition of a kinase cascade by a this compound analog.

References

Comparative Cost-Analysis of (Phenylsulfonimidoyl)benzene Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a synthetic route is a critical decision influenced by factors such as yield, reaction conditions, and, significantly, cost. This guide provides a comparative cost-analysis of three distinct synthesis routes to obtain S,S-diphenylsulfoximine, a model for (Phenylsulfonimidoyl)benzene, starting from a sulfide, a sulfoxide, and a sulfinamide precursor.

At a Glance: Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the three evaluated synthesis routes for S,S-diphenylsulfoximine. The costs are estimated based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.

ParameterRoute 1: From Diphenyl SulfideRoute 2: From Diphenyl SulfoxideRoute 3: From Phenylsulfinamide
Starting Material Diphenyl SulfideDiphenyl SulfoxideN-tert-butyl phenylsulfinamide & Iodobenzene
Key Reagents (Diacetoxyiodo)benzene, Ammonium CarbonateRh₂(esp)₂, O-(2,4-dinitrophenyl)hydroxylamineCopper(I) Iodide, 1,10-Phenanthroline, K₂CO₃
Solvent Methanol2,2,2-TrifluoroethanolToluene
Reaction Time 1 hour8 hours12 hours
Reaction Temperature Room Temperature40 °C110 °C
Reported Yield ~75%~98%~85%
Estimated Cost per Gram of Product ~$50 - $70~$150 - $200 (driven by Rh catalyst)~$80 - $100

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow of this comparative cost-analysis.

A Identify Synthesis Routes for This compound Analogs B1 Route 1: From Sulfide A->B1 B2 Route 2: From Sulfoxide A->B2 B3 Route 3: From Sulfinamide A->B3 C1 Gather Experimental Protocol & Yield B1->C1 C2 Gather Experimental Protocol & Yield B2->C2 C3 Gather Experimental Protocol & Yield B3->C3 D1 Identify & Cost Reagents C1->D1 D2 Identify & Cost Reagents C2->D2 D3 Identify & Cost Reagents C3->D3 E Calculate Cost per Gram D1->E D2->E D3->E F Comparative Analysis E->F G Publish Comparison Guide F->G

Caption: Workflow for the comparative cost-analysis of synthesis routes.

Experimental Protocols

Detailed experimental methodologies for the three synthesis routes are provided below. These protocols are based on literature precedents and are intended for informational purposes. Researchers should adapt them as needed and adhere to all laboratory safety guidelines.

Route 1: One-Pot Synthesis from Diphenyl Sulfide

This method provides a direct, one-pot conversion of a sulfide to a sulfoximine using a hypervalent iodine reagent.

Materials:

  • Diphenyl sulfide

  • (Diacetoxyiodo)benzene (DIB)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diphenyl sulfide (1.0 mmol) in methanol (5 mL) is added ammonium carbonate (1.5 mmol).

  • (Diacetoxyiodo)benzene (2.3 mmol) is added in one portion, and the mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane (20 mL) and 1 M HCl (20 mL).

  • The aqueous layer is separated and washed with dichloromethane (2 x 10 mL).

  • The aqueous layer is then basified with 1 M NaOH to pH > 12 and extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford S,S-diphenylsulfoximine.

Reported Yield: Approximately 75%.[1]

Route 2: Rhodium-Catalyzed Synthesis from Diphenyl Sulfoxide

This route utilizes a rhodium catalyst for the imination of a sulfoxide. While efficient, the cost of the catalyst is a significant factor.

Materials:

  • Diphenyl sulfoxide

  • Bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)] (Rh₂(esp)₂)

  • O-(2,4-dinitrophenyl)hydroxylamine (DPH)

  • Magnesium oxide (MgO)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • To a suspension of diphenyl sulfoxide (0.5 mmol), O-(2,4-dinitrophenyl)hydroxylamine (0.85 mmol), and magnesium oxide (2.0 mmol) in 2,2,2-trifluoroethanol (1.0 mL) is added Rh₂(esp)₂ (2.0 mol %).

  • The resulting mixture is stirred at 40 °C for 8 hours.

  • The reaction mixture is diluted with dichloromethane (5 mL) and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield S,S-diphenylsulfoximine.

Reported Yield: Up to 98%.[2]

Route 3: Copper-Catalyzed Synthesis from N-tert-butyl phenylsulfinamide and Iodobenzene

This approach involves the copper-catalyzed cross-coupling of a sulfinamide with an aryl halide.

Materials:

  • N-tert-butyl phenylsulfinamide

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of N-tert-butyl phenylsulfinamide (0.5 mmol), iodobenzene (0.6 mmol), copper(I) iodide (10 mol %), 1,10-phenanthroline (20 mol %), and potassium carbonate (1.5 mmol) in toluene (2.5 mL) is stirred at 110 °C for 12 hours under an inert atmosphere.

  • The reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is washed with saturated aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude N-tert-butyl-S,S-diphenylsulfoximine is then deprotected. To a solution of the N-tert-butyl sulfoximine in dichloromethane (5 mL) at 0 °C is added trifluoroacetic acid (10 equivalents). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to give S,S-diphenylsulfoximine.

Reported Yield: Approximately 85% for the coupling step. The deprotection yield is typically high.

References

The (Phenylsulfonimidoyl)benzene Moiety: A Comparative Guide to Bioisosteric Replacement Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern drug discovery. This guide provides a comparative analysis of bioisosteric replacement studies involving the (phenylsulfonimidoyl)benzene moiety and its close analogs. By examining key experimental data and detailed protocols, this document aims to equip researchers with the knowledge to rationally design novel therapeutic agents with improved pharmacological profiles.

Introduction to Bioisosterism of Sulfur-Containing Scaffolds

Bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is a critical tool for optimizing drug-like properties. In the realm of sulfur-containing functional groups, the sulfonyl group, present in many drugs, is a frequent subject of bioisosteric replacement to enhance efficacy, selectivity, and pharmacokinetic parameters. The sulfonimidoyl moiety, an aza-analog of the sulfone, and its related structures like sulfoximines, have emerged as promising bioisosteres. These groups offer a unique combination of physicochemical properties, including altered polarity, hydrogen bonding capabilities, and metabolic stability, which can be strategically exploited in drug design.

Quantitative Performance Analysis: Sulfonamide vs. Sulfonimidamide

A key example of bioisosteric replacement in this chemical space is the substitution of a sulfonamide with a sulfonimidamide. This modification can significantly impact the biological activity of a compound. The following table summarizes a comparative study on a pair of compounds evaluated for their effect on cell proliferation in melanoma cell lines.

Compound IDFunctional GroupCell LineCell Proliferation Inhibition (%) at 25 µM (72h)Reference
43 SulfonamideA375~75%[1]
44 SulfonimidamideA375~60%[1]

Table 1: Comparison of the in vitro anti-proliferative activity of a sulfonamide-containing compound (43) and its sulfonimidamide bioisostere (44) in the A375 melanoma cell line.[1]

In this instance, the replacement of the sulfonamide with a sulfonimidamide resulted in a comparable, albeit slightly reduced, inhibition of cell proliferation, demonstrating that the sulfonimidamide can serve as a viable bioisostere for the sulfonamide group with regard to in vitro potency.[1] Further studies would be required to evaluate the impact on other properties such as toxicity and pharmacokinetics.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of bioisosteric replacement studies. Below is a representative protocol for a cell-based kinase inhibition assay, a common method for evaluating compounds containing the sulfonamide or related moieties.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplates (e.g., 96- or 384-well)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

  • Reaction Setup: In each well of the microplate, add the kinase and its specific substrate, both diluted in the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include wells with vehicle (DMSO) as a negative control (100% activity) and wells without enzyme as a background control.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Bioisosteric Replacement and Biological Pathways

Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following diagrams, created using Graphviz, illustrate the concept of bioisosteric replacement and a simplified experimental workflow.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Desired Improvements Lead Lead Compound (Phenylsulfonamide) Analog Bioisosteric Analog (this compound) Lead->Analog Bioisosteric Replacement Potency Improved Potency Analog->Potency Selectivity Enhanced Selectivity Analog->Selectivity PK Favorable PK Profile Analog->PK Toxicity Reduced Toxicity Analog->Toxicity

A diagram illustrating the bioisosteric replacement of a phenylsulfonamide with a this compound moiety to achieve improved drug properties.

G start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions start->prepare_reagents assay_setup Set up Kinase Reaction in Microplate prepare_reagents->assay_setup incubation Incubate at Controlled Temperature assay_setup->incubation detection Add Detection Reagent & Measure Signal incubation->detection data_analysis Analyze Data (Calculate IC50) detection->data_analysis end End data_analysis->end

A simplified workflow for an in vitro kinase inhibition assay.

Conclusion

The bioisosteric replacement of the sulfonamide group with a sulfonimidoyl or sulfoximine moiety represents a viable strategy in drug design. While direct comparative studies on the this compound core are still emerging, the available data on related structures suggest that this approach can lead to compounds with retained or modulated biological activity. The provided data, protocols, and visualizations serve as a foundational guide for researchers exploring this promising area of medicinal chemistry. Further investigations are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of (Phenylsulfonimidoyl)benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of (Phenylsulfonimidoyl)benzene, drawing upon safety data for structurally similar compounds to establish best practices in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Core Safety and Hazard Information

Hazard CategoryDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2]
Skin Corrosion/Irritation Causes severe skin burns.[1]Wear protective gloves, protective clothing, eye protection, and face protection. If on skin, take off immediately all contaminated clothing and rinse skin with water.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
Aquatic Hazard (Acute) Harmful to aquatic life.[1]Avoid release to the environment.[1]

Experimental Protocols for Safe Disposal

The following protocols are synthesized from best practices for the disposal of hazardous laboratory chemicals.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.[3]

  • Hand Protection: Chemical-impermeable gloves (Neoprene is recommended for greater protection).[3][4]

  • Body Protection: A flame-resistant lab coat.[3]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of dust or vapor inhalation, use a NIOSH/MSHA approved respirator.

Spill and Accident Procedures: In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4]

  • Containment: Prevent the spill from entering drains. Contain the spillage using an absorbent material like dry sand or earth.

  • Cleanup: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal Protocol:

  • Waste Collection: All waste containing this compound, including contaminated consumables, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. The label should read "HAZARDOUS WASTE" and include the full chemical name.[3]

  • Storage: Store the hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems.[4] Contact your institution's Environmental Health and Safety (EHS) office for hazardous waste removal.[3][5]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated Container ppe->collect_waste label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name collect_waste->label_container store_waste Store in a Designated, Secure, & Ventilated Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling (Phenylsulfonimidoyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides crucial safety protocols and logistical plans for the handling and disposal of (Phenylsulfonimidoyl)benzene. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar compounds, including (methylsulfonimidoyl)benzene, benzenesulphonyl chloride, and other benzene derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation or burns.[1][2][3] It is imperative to handle this compound with appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against potential splashes and aerosols that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-resistant lab coat should be worn.To prevent skin contact, which may cause irritation or burns.[4] Flame-resistant material is recommended as a precaution due to the benzene component.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.To avoid inhalation of any potential vapors or aerosols. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges should be used.[5]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risks during the handling of this compound.

1. Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located in the immediate vicinity of the work area.[8]

2. Administrative Controls:

  • Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound before commencing any work.

  • Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel only.[4]

  • No Food or Drink: Eating, drinking, and smoking are strictly prohibited in the laboratory where the chemical is handled.[1][2]

3. Work Practices:

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][7]

  • Avoid Contamination: Avoid creating dust or aerosols. Handle the compound carefully to prevent spills.

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and workplace safety.

1. Waste Segregation:

  • All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.

2. Container Management:

  • Use containers that are compatible with the chemical.

  • Keep waste containers closed when not in use.

3. Disposal Procedure:

  • Dispose of the hazardous waste through an approved environmental health and safety (EHS) program.[4]

  • Do not dispose of this compound down the drain.[9]

  • Contaminated lab coats and other reusable protective equipment should be decontaminated before reuse.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_chem Weigh and Prepare This compound prep_setup->handle_chem handle_exp Conduct Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Area and Equipment handle_exp->cleanup_decon cleanup_waste Segregate and Store Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff Personal Protective Equipment cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Phenylsulfonimidoyl)benzene
Reactant of Route 2
(Phenylsulfonimidoyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.